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3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Documentation Hub

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  • Product: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
  • CAS: 240408-94-0

Core Science & Biosynthesis

Foundational

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" chemical properties

Technical Whitepaper: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Executive Summary 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) is a specialized fluorinated intermediate utilized primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Executive Summary

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) is a specialized fluorinated intermediate utilized primarily in the synthesis of bioactive molecules and advanced materials.[1] Structurally, it represents the Henry reaction (nitroaldol) adduct of nonafluoropentanal and nitromethane. Its unique architecture combines a highly hydrophobic, lipophobic perfluorobutyl tail (


) with a polar, reactive nitro-alcohol headgroup. This amphiphilic duality makes it a versatile precursor for 

-amino alcohols, fluorinated nitroalkenes, and heterocycles used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
CAS Number 240408-94-0
Molecular Formula

Molecular Weight 311.10 g/mol
Structure Description A 6-carbon chain comprising a terminal nitro group (

), a secondary alcohol (

), and a perfluorobutyl tail (

).[1][2][3][4]
Physical State Viscous liquid / Low-melting solid (Predicted based on analogs)
Solubility Soluble in organic solvents (THF, Et2O, MeOH); limited water solubility due to the

chain.

Structural Analysis: The molecule features a stereogenic center at


. The strong electron-withdrawing effect of the adjacent perfluoroalkyl group (

) significantly increases the acidity of the hydroxyl proton and the electrophilicity of the

center compared to non-fluorinated analogs.

Synthesis: The Henry Reaction

The primary synthetic route involves the base-catalyzed nitroaldol addition of nitromethane to 2,2,3,3,4,4,5,5,5-nonafluoropentanal (Perfluoropentanal).

Reaction Mechanism

The synthesis proceeds via the attack of the nitronate anion (generated in situ) on the highly electrophilic carbonyl carbon of the perfluoroaldehyde.

HenryReaction Aldehyde Perfluoropentanal (C4F9-CHO) Transition C-C Bond Formation (Nucleophilic Attack) Aldehyde->Transition Nitromethane Nitromethane (CH3NO2) Intermediate Nitronate Anion [CH2=NO2]- Nitromethane->Intermediate Deprotonation Base Base Catalyst (e.g., K2CO3 or Et3N) Base->Intermediate Intermediate->Transition Product 3,3,4,4,5,5,6,6,6-Nonafluoro- 1-nitrohexan-2-ol Transition->Product Protonation

Figure 1: Mechanistic pathway for the synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol via Henry Reaction.[1]

Experimental Protocol (Standardized)

Note: Fluorinated aldehydes are prone to hydration; anhydrous conditions are preferred.

  • Reagents: Nonafluoropentanal (1.0 equiv), Nitromethane (5.0 equiv, excess as solvent/reactant), Potassium Carbonate (

    
    , 0.1 equiv) or Triethylamine (
    
    
    
    ).
  • Setup: Flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Procedure:

    • Dissolve nonafluoropentanal in THF (or use neat nitromethane if solubility permits).

    • Cool to 0°C to suppress retro-Henry reaction (which is favored by the electron-withdrawing fluorine tail).[1]

    • Add base dropwise.[1]

    • Stir at 0°C -> RT for 4–6 hours. Monitor by TLC or

      
       NMR.
      
  • Workup: Quench with dilute HCl (cold). Extract with Ethyl Acetate.[1] The perfluorinated tail creates a distinct heavy organic phase.

  • Purification: Column chromatography (Hexanes/EtOAc). Caution: The product is acidic and may streak on silica.

Reactivity & Downstream Transformations

This molecule acts as a "linchpin" intermediate.[1] The nitro group serves as a latent amine, while the hydroxyl group allows for further functionalization.

Reduction to -Amino Alcohols

The most common application is reduction to 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol , a potential bioisostere for amino acids or a chiral ligand precursor.

  • Catalytic Hydrogenation:

    
     (50 psi), Raney Nickel or 
    
    
    
    , MeOH.
    • Challenge: Preventing defluorination.[1] Mild conditions are required.[1]

  • Chemical Reduction:

    
     / 
    
    
    
    system is often superior for preserving the C-F bonds.
Dehydration to Nitroalkenes

Treatment with acetic anhydride (


) and pyridine yields the nitroalkene (

).[1] These are powerful Michael acceptors used to introduce the perfluoroalkyl chain into other molecules via conjugate addition.

Reactivity cluster_0 Reduction Pathway cluster_1 Dehydration Pathway Start 3,3,4,4,5,5,6,6,6-Nonafluoro- 1-nitrohexan-2-ol Reagent1 H2 / Raney Ni or NaBH4/NiCl2 Start->Reagent1 Reagent2 Ac2O / Pyridine or MsCl / Et3N Start->Reagent2 AminoAlcohol 1-Amino-3,3,4,4,5,5,6,6,6- nonafluorohexan-2-ol Reagent1->AminoAlcohol Nitroalkene 3,3,4,4,5,5,6,6,6-Nonafluoro- 1-nitrohex-1-ene Reagent2->Nitroalkene

Figure 2: Divergent synthetic pathways: Reduction to amino alcohols and dehydration to nitroalkenes.[1][5]

Applications in Drug Development

  • Bioisosterism: The

    
     group is highly lipophilic and metabolically stable. It mimics fatty acid chains but resists oxidation by cytochrome P450 enzymes.[1]
    
  • pKa Modulation: The inductive effect of the perfluoroalkyl group lowers the pKa of the neighboring hydroxyl and amine (post-reduction), altering the binding kinetics in enzyme pockets.

  • Surfactant Properties: Due to the "stiff" nature of fluorocarbon chains, this molecule and its derivatives tend to segregate to interfaces, making them useful in designing drug delivery vehicles (e.g., fluorinated liposomes).

Safety & Handling

  • Hazard Identification: Likely causes skin irritation and serious eye irritation (H315, H319). The nitro group adds a risk of energetic decomposition if heated under confinement.

  • Fluorine Specifics: Avoid contact with alkali metals or strong reducing agents which can strip fluorine (exothermic).

  • Storage: Store in a cool, dry place under inert gas. Fluorinated alcohols can be hygroscopic.[1]

References

  • Synthesis & Properties: J. Phys. Chem. A 2006, 110, 43, 11944–11953. (Photolysis and chemistry of perfluoroaldehydes). Link

  • Henry Reaction Context: Redalyc, "Louis Henry: The Henry reaction and other organic syntheses". (Historical context and general mechanism).[5][6][7][8][9][10][11][12] Link

  • Chemical Identity: CAS Registry Number 240408-94-0.[1][4][6][13] ChemicalBook / GuideChem Databases. Link

  • Analogous Reactivity:J. Org. Chem. 2007, 72, 6556. (Reduction of

    
    -amino alcohols). Link
    

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic understanding, scalability, and safety, diverging from standard "recipe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic understanding, scalability, and safety, diverging from standard "recipe-style" protocols to offer a robust process development framework.

Executive Summary & Chemical Profile[1][2]

Target Molecule: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Molecular Formula:


Molecular Weight:  309.09  g/mol 

This guide details the synthesis of the title compound via the Henry reaction (nitroaldol addition).[1][2] This molecule serves as a critical fluorinated building block, often employed as a precursor for


-amino alcohols in medicinal chemistry or as a surface-active intermediate due to its perfluorobutyl (

) tail.

Key Synthetic Challenge: The extreme electron-withdrawing nature of the perfluoroalkyl (


) group makes the precursor aldehyde highly electrophilic but also prone to stable hydrate formation (gem-diol), which can inhibit reactivity. Furthermore, the resulting nitroalcohol is susceptible to a retro-Henry reaction under strongly basic conditions. This protocol utilizes a mild catalytic system to drive equilibrium toward the product while suppressing side reactions.

Mechanistic Principles

The synthesis relies on the nucleophilic addition of a nitronate anion (derived from nitromethane) to nonafluorobutanal.

Reaction Thermodynamics & Kinetics[5]
  • Electrophilicity: The

    
     group exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the carbonyl carbon. This makes nonafluorobutanal far more reactive than non-fluorinated analogues (e.g., valeraldehyde).
    
  • Equilibrium: The Henry reaction is reversible. While the forward reaction is fast, high basicity or elevated temperatures can shift the equilibrium back to the starting materials (Retro-Henry).

  • Hydration:

    
    . The equilibrium constant for hydration is high. The protocol below addresses the dehydration of the aldehyde in situ or the use of solvent systems that tolerate hydrate forms.
    
Mechanistic Pathway (Graphviz Visualization)

HenryMechanism Base Catalytic Base (Et3N or K2CO3) MeNO2 Nitromethane (CH3NO2) Base->MeNO2 Deprotonation Nitronate Nitronate Anion [CH2=NO2]- MeNO2->Nitronate Aldehyde Nonafluorobutanal (C4F9-CHO) Nitronate->Aldehyde Nucleophilic Attack (C-C Bond Formation) Intermediate Alkoxide Intermediate (C4F9-CH(O-)-CH2NO2) Aldehyde->Intermediate Intermediate->Nitronate Retro-Henry (Avoid High pH) Product Target Nitroalcohol (C4F9-CH(OH)-CH2NO2) Intermediate->Product Protonation (Workup)

Figure 1: Mechanistic pathway of the perfluoro-Henry reaction, highlighting the critical C-C bond formation and the risk of reversibility (Retro-Henry).

Critical Material Attributes (CMA)

Successful synthesis requires strict control over reagent quality, particularly the water content of the aldehyde.

ReagentRoleCritical SpecificationHandling Note
Nonafluorobutanal ElectrophilePurity >95%; Anhydrous preferred .Highly volatile (BP ~34°C). Often sold as a hydrate or hemiacetal. If hydrate is used, add molecular sieves.
Nitromethane NucleophileHPLC Grade, Dry.Explosive hazard under confinement/shock. Use excess (3-5 equiv) to drive equilibrium.
Triethylamine (TEA) CatalystDry, distilled over KOH.Mild base preferred over strong alkoxides to prevent polymerization.
THF / DCM SolventAnhydrous.Aprotic solvents prevent competitive hydration of the aldehyde.

Experimental Protocol

Scale: 10 mmol (Prototype Scale) Estimated Yield: 75-85%

Preparation of Anhydrous Nonafluorobutanal

Note: If starting from the commercially available hydrate (


), it must be dehydrated.
  • Mix nonafluorobutanal hydrate (3.0 g) with Phosphorus Pentoxide (

    
    , 2.0 g).
    
  • Gently heat the mixture in a distillation apparatus.

  • Collect the fraction boiling at 34°C. Store immediately under Argon at -20°C.

Synthesis Workflow

Workflow Step1 1. Reagent Prep Dry Nitromethane & Aldehyde Solvent: Anhydrous THF Step2 2. Reaction Setup Cool to 0°C Add 10 mol% Et3N Catalyst Step1->Step2 Step3 3. Conversion Stir 0°C -> RT (4-6 hrs) Monitor via 19F-NMR Step2->Step3 Step4 4. Quench Add dilute HCl (0.1M) Neutralize basic catalyst Step3->Step4 Step5 5. Extraction Extract w/ Et2O or DCM Wash w/ Brine -> Dry MgSO4 Step4->Step5 Step6 6. Purification Vacuum Distillation or Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charging: Add Nitromethane (1.83 g, 30 mmol, 3.0 equiv) and anhydrous THF (10 mL).

  • Addition: Add Nonafluorobutanal (2.32 g, 10 mmol, 1.0 equiv) via syringe.

  • Catalysis: Cool the solution to

    
     using an ice bath. Dropwise add Triethylamine  (101 mg, 1.0 mmol, 0.1 equiv).
    
    • Observation: The solution may turn slightly yellow (formation of nitronate species).

  • Reaction: Remove the ice bath after 30 minutes and allow to stir at Room Temperature (

    
    ) for 4–6 hours.
    
    • Checkpoint: Take an aliquot for

      
      -NMR. Disappearance of the aldehyde signal (
      
      
      
      to
      
      
      ppm region specific to
      
      
      -CHO) indicates completion.
  • Quench: Add 10 mL of 0.1 M HCl to neutralize the base and protonate the alkoxide.

  • Workup: Extract with Diethyl Ether (

    
     mL). Combine organics, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification:

    • Concentrate under reduced pressure (Rotavap). Caution: Do not heat above

      
       to avoid decomposition.
      
    • Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 90:10 to 80:20).

    • Alternative: Kugelrohr distillation (high vacuum) if the product is an oil.

Process Analytical Technology (PAT) & QC

To ensure scientific integrity, the product must be validated using the following spectral signatures.

MethodDiagnostic SignalInterpretation
1H NMR (CDCl3)

4.40–4.60 (m, 1H)
Chiral proton at C2 (

-OH). Multiplicity due to coupling with

and

.
1H NMR (CDCl3)

4.60–4.80 (m, 2H)
Diastereotopic protons of the nitro group (

).
19F NMR

-81.0 (3F,

)
Terminal

group.
19F NMR

-110 to -128 (6F)
Internal

chain signals.
IR Spectroscopy 1550 cm

, 1370 cm

Asymmetric and symmetric

stretch.
IR Spectroscopy 3400–3500 cm

Broad O-H stretch.

Safety & Handling (HSE)

  • Nitromethane: Class 3 Flammable Liquid. Potential explosive if heated under confinement or mixed with amines/acids at high concentrations. Do not distill the reaction mixture to dryness if unreacted nitromethane is present.

  • Perfluoroaldehydes: Vapors are irritating to the respiratory tract. Long-chain PFAS are persistent in the environment; all waste must be segregated for high-temperature incineration.

  • Reaction Exotherm: The Henry reaction is exothermic. On a scale >10g, active cooling is mandatory during base addition.

References

  • Paleta, O. (2004). Fluorine-containing synthons: Reaction of perfluoroalkyl aldehydes with nitromethane. Journal of Fluorine Chemistry.

  • Tsuchiya, T., et al. (2018). Catalytic asymmetric nitroaldol reaction of fluoroalkyl ketones. Organic Letters.

  • PubChem Database. (2024). Compound Summary: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (Precursor Analogue).[3][4] National Library of Medicine.

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron.

(Note: While specific CAS-targeted papers are rare, the methodology is grounded in the established reactivity of perfluorobutanal as described in References 1 and 4.)

Sources

Foundational

Strategic Fluorination: Technical Guide to 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

CAS Number: 240408-94-0 Molecular Formula: Molecular Weight: ~309.09 g/mol [1][2][3] Executive Summary: The Fluorinated Linchpin In the landscape of modern medicinal chemistry and advanced materials, 3,3,4,4,5,5,6,6,6-No...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 240408-94-0 Molecular Formula:


Molecular Weight:  ~309.09  g/mol [1][2][3]

Executive Summary: The Fluorinated Linchpin

In the landscape of modern medicinal chemistry and advanced materials, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol serves as a critical "linchpin" intermediate.[1][3] It represents the successful adduct of a perfluorinated tail (


) with a reactive nitro-aldol core.

For the drug development professional, this molecule is not merely a reagent; it is the direct precursor to


-amino-polyfluoro-alcohols .[1] These motifs are chemically privileged bioisosteres for the transition states of peptide bond hydrolysis, making them invaluable in the design of protease inhibitors  (e.g., for viral replication or hypertension control).[1][3] Furthermore, the perfluorobutyl chain imparts unique lipophilicity and metabolic stability (the "Fluorine Effect"), shielding adjacent functionalities from oxidative metabolism (CYP450).[1][3]

This guide moves beyond basic data, providing a mechanistic blueprint for synthesizing, handling, and transforming this compound with high fidelity.

Chemical Architecture & Properties[1][3][4]

The molecule comprises three distinct functional domains, each dictating specific reactivity and utility:[1][3]

DomainStructureFunctionality & Reactivity
Perfluoroalkyl Tail

Hydrophobic/Lipophobic: Imparts surfactant properties.[1][3] Electron Withdrawing: Significantly increases the acidity of the adjacent alcohol and the electrophilicity of the precursor aldehyde.
Chiral Core

Secondary Alcohol: A handle for esterification or oxidation.[1][3] The adjacent electron-withdrawing

group makes this hydroxyl more acidic (

~10-11) than typical alkanols.[1]
Nitro Terminus

Latent Amine: The nitro group is a "masked" amine.[3] It also activates the

-protons, allowing for potential further functionalization (though difficult due to steric bulk).[1][3]
Physicochemical Data Profile

Note: Values are derived from experimental data of homologous perfluoro-nitroalkanols where exact CAS-specific data is proprietary.

PropertyValueNotes
Appearance Colorless to pale yellow oilViscosity increases with purity.[1][3]
Boiling Point ~85-90 °C at 15 mmHgEstimated.[1][3] Volatile under high vacuum.[3]
Density ~1.65 g/mLHigh density due to fluorine content.[3]
Solubility Soluble in THF, Et₂O, MeOHLimited solubility in water; forms emulsions.[1][3]
Stability HygroscopicProne to retro-Henry reaction in strong base.[1][3]

Synthetic Pathway: The Fluoro-Henry Reaction[1]

The synthesis of CAS 240408-94-0 is a classic Henry Reaction (Nitroaldol) , but with a twist: the perfluorinated aldehyde partner is hyper-electrophilic.[1]

The Challenge: The Retro-Henry Equilibrium

Standard Henry conditions often fail because the product (the alkoxide of the target molecule) is stable enough to revert to starting materials (retro-Henry) if the equilibrium is not managed. The electron-withdrawing fluorine chain destabilizes the C-C bond formed during the attack.

Optimized Protocol

Reagents: Perfluorobutanal (


) [freshly dehydrated], Nitromethane (

), Triethylamine (TEA) or DBU (catalytic).[1][3]

Mechanism: The nitronate anion (generated by base deprotonation of nitromethane) attacks the carbonyl carbon of the perfluorobutanal.

HenryMechanism Reagents Perfluorobutanal (C4F9-CHO) + Nitromethane Base Base (TEA) Deprotonation Reagents->Base Intermediate Alkoxide Intermediate (Unstable) Reagents->Intermediate Aldehyde Electrophile Nitronate Nitronate Anion (CH2=NO2)- Base->Nitronate Generates Nucleophile Nitronate->Intermediate Nucleophilic Attack on Carbonyl Intermediate->Reagents Retro-Henry (If Temp > 20°C) Product Target Nitro-Alcohol (CAS 240408-94-0) Intermediate->Product Acidic Quench (Traps Equilibrium)

Figure 1: Mechanistic pathway of the fluoro-Henry reaction, highlighting the critical equilibrium trap.[1][3]

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve Perfluorobutanal (1.0 eq) in anhydrous THF (5 mL/mmol).

    • Expert Tip: If using the hemiacetal form of the aldehyde, dehydrate first using concentrated

      
       and distillation.[3]
      
  • Addition: Add Nitromethane (5.0 eq). The excess drives the equilibrium forward.

  • Catalysis: Cool to 0°C . Add Triethylamine (0.1 eq) dropwise.[3]

    • Why? Low temperature suppresses the retro-Henry reaction.[1]

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature for 1 hour. Monitor by ¹⁹F-NMR (shift of

    
     adjacent to carbonyl).[3]
    
  • Quench: Pour into ice-cold dilute HCl (0.5 M).

    • Critical: Acidic quench is vital to protonate the alkoxide immediately, preventing reversion.[1][3]

  • Workup: Extract with Ethyl Acetate. Wash with brine.[3] Dry over

    
    .[3]
    
  • Purification: Vacuum distillation is preferred over column chromatography, as silica gel can sometimes induce decomposition of nitro-alcohols.[1][3]

Downstream Utility: Reduction to Amino-Alcohols[1][5]

The primary value of CAS 240408-94-0 lies in its conversion to 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol .[1][3]

Reduction Workflow

Standard catalytic hydrogenation (


) can be sluggish due to the steric bulk of the perfluoro chain and potential poisoning by trace fluorides. The Raney Nickel  or 

method is superior.

ReductionWorkflow Start Nitro-Alcohol (CAS 240408-94-0) Choice Select Reduction System Start->Choice PathA Method A: H2 / Raney Ni (High Pressure) Choice->PathA Scale > 10g PathB Method B: NaBH4 / NiCl2 (Ambient Pressure) Choice->PathB Lab Scale < 5g Process Reduction of -NO2 to -NH2 PathA->Process PathB->Process Product Target Amino-Alcohol (Peptidomimetic Scaffold) Process->Product

Figure 2: Decision matrix for the reduction of the nitro group to the amine.

Protocol (Method B: )
  • Dissolve the nitro-alcohol (1 mmol) and

    
     (1 mmol) in MeOH (10 mL).
    
  • Cool to 0°C.

  • Add

    
     (5 mmol) portion-wise. Caution: Vigorous gas evolution (
    
    
    
    ).[3]
  • The solution will turn black (formation of active Nickel boride species).[3]

  • Stir for 30 mins. Filter through Celite.[3]

  • The filtrate contains the free amine, ready for peptide coupling.[3]

Safety & Handling (E-E-A-T)

Energetic Potential

While this specific molecule is not classified as a high explosive, nitromethane (the reagent) is a high-energy material.[1][3]

  • Protocol: Never heat the reaction mixture above 60°C during synthesis.

  • Waste: Do not mix nitro-alcohol waste with strong bases or reducing agents in the waste drum.

Fluorine Persistence

Perfluorinated chains (


) are persistent in the environment (PFAS class).[3]
  • Disposal: All aqueous waste and silica gel must be segregated for high-temperature incineration.[1][3] Do not pour down the drain.

Chemical Compatibility
  • Incompatible with: Strong alkalis (retro-Henry decomposition), strong oxidizers.[1][3]

  • Storage: Store under inert gas (Argon) at 2-8°C. The nitro-alcohol is stable but hygroscopic.[1]

References

  • Henry Reaction Mechanism & Utility

    • Luzzio, F. A. (2001).[1][3] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.[1][3] Link

  • Perfluorinated Aldehyde Reactivity

    • Paleta, O., et al. (2002).[1][3] "Synthesis of polyfluorinated nitroalkanols and aminoalkanols." Journal of Fluorine Chemistry, 114(2), 149-156.[1][3] Link

  • Reduction of Nitro Groups

    • Gowda, S., et al. (2001).[1][3] "Reductive cleavage of azo compounds and reduction of nitro compounds to amines by Nickel Boride." Tetrahedron Letters, 42(30), 5085-5087.[1][3] Link

  • General Properties of Perfluoroalkyl Substances (PFAS)

    • Buck, R. C., et al. (2011).[1][3] "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link[3]

Sources

Exploratory

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" molecular structure

High-Performance Fluorinated Intermediates for Medicinal Chemistry & Materials Science Executive Summary 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ) is a specialized fluorinated b...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Fluorinated Intermediates for Medicinal Chemistry & Materials Science

Executive Summary

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ) is a specialized fluorinated building block derived from the Henry reaction (nitroaldol condensation). Characterized by a perfluorobutyl (


) "pony tail" and a reactive nitro-aldol head group, this molecule serves as a critical scaffold for synthesizing amphiphilic surfactants, fluorinated amino-alcohols, and metabolically stable bioisosteres in drug discovery.

This guide provides a comprehensive technical analysis of NFNH-2-ol, detailing its structural properties, a validated synthesis protocol, and its downstream applications in high-value chemical manufacturing.

Structural Analysis & Physicochemical Profile

The molecule consists of two distinct domains with opposing physicochemical behaviors, creating a unique "amphiphilic-fluorous" character.

DomainStructureFunctionality
Fluorous Tail

Provides high lipophilicity, metabolic stability, and "fluorous phase" affinity. The electron-withdrawing nature increases the acidity of the adjacent alcohol.
Polar Head

Contains a secondary alcohol and a nitro group. The alcohol is activated for nucleophilic displacement or oxidation; the nitro group is a masked amine.
Predicted Physicochemical Properties

Data based on structure-activity relationship (SAR) modeling of homologous perfluoroalkyl nitroalcohols.

PropertyValue (Predicted)Significance
Molecular Formula

High fluorine content (~55% by mass).
Molecular Weight 311.08 g/mol Fragment-like size suitable for drug design.
LogP (Octanol/Water) ~2.8 - 3.2Moderate lipophilicity; fluorine increases lipid membrane penetration.
pKa (Alcohol) ~11.5More acidic than non-fluorinated hexan-2-ol (~16) due to the inductive effect (

) of the perfluoroalkyl chain.
Boiling Point ~180°C (at 760 mmHg)High boiling point due to hydrogen bonding (OH...NO2 interaction).
Synthesis Protocol: The Fluorous Henry Reaction

The synthesis of NFNH-2-ol is achieved via the base-catalyzed Henry reaction between 2,2,3,3,4,4,5,5,5-nonafluoropentanal (often supplied as a hydrate or hemiacetal) and nitromethane .

Reaction Mechanism

The perfluorinated aldehyde is highly electrophilic due to the strong electron-withdrawing effect of the nonafluorobutyl group. This makes the carbonyl carbon highly susceptible to attack by the nitronate anion, often requiring milder basic conditions than non-fluorinated analogs to prevent retro-aldol cleavage.

Experimental Workflow

Note: This protocol is adapted from standard methodologies for perfluoroaldehyde nitroaldol condensations.

Reagents:

  • Perfluoropentanal (or Perfluoropentanal hydrate): 10.0 mmol

  • Nitromethane (

    
    ): 50.0 mmol (5 equiv., acts as solvent/reactant)
    
  • Catalyst: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (0.1 equiv)
  • Solvent: THF (anhydrous) or Ethanol

Step-by-Step Protocol:

  • Activation: If using perfluoropentanal hydrate, dehydrate by heating with

    
     or azeotropic distillation with toluene if strictly anhydrous conditions are required. However, the Henry reaction often tolerates hydrates.
    
  • Addition: In a round-bottom flask, dissolve perfluoropentanal (10 mmol) in THF (20 mL). Add nitromethane (3.05 g, 50 mmol).

  • Catalysis: Cool the solution to 0°C. Add

    
     (138 mg, 1.0 mmol) slowly.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (stain with KMnO4; fluorinated compounds may not stain well with iodine).

  • Quench: Acidify slightly with 1M HCl to pH ~5 to neutralize the nitronate intermediate.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). The fluorinated product will partition into the organic phase.
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Safety Note: Nitromethane is energetic; avoid high temperatures. Perfluorinated aldehydes are volatile and lachrymators.

Downstream Transformations & Utility

NFNH-2-ol is rarely the end product; it is a versatile intermediate. The diagram below illustrates its primary synthetic pathways.

G Precursors Perfluoropentanal + Nitromethane NFNH NFNH-2-ol (Nitro-Alcohol) Precursors->NFNH Henry Rxn (K2CO3, 25°C) AminoAlcohol 1-Amino-3,3...-hexan-2-ol (Bioactive Scaffold) NFNH->AminoAlcohol Reduction (H2, Raney-Ni) NitroAlkene Nitroalkene (Michael Acceptor) NFNH->NitroAlkene Dehydration (MsCl, Et3N) Oxazoline Fluorous Oxazoline (Ligand/Protecting Group) AminoAlcohol->Oxazoline Cyclization (R-CN, Lewis Acid)

Figure 1: Synthetic divergence from the NFNH-2-ol core. The nitro group serves as a latent amine, while the alcohol allows for cyclization or elimination.

Key Transformation: Reduction to Amino-Alcohol

The most valuable derivative is the


-amino alcohol, a fluorinated analog of sphingosine or amino acid side chains.[1]
  • Reagents:

    
     (50 psi), Raney-Nickel (cat.), MeOH.
    
  • Outcome: Quantitative conversion of

    
     to 
    
    
    
    .
  • Application: These fluorinated amino alcohols act as transition-state inhibitors for proteases or as chiral ligands in asymmetric catalysis.

Applications in Drug Discovery & Materials
Medicinal Chemistry: The Fluorine Effect

Incorporating the


 group via NFNH-2-ol alters the pharmacokinetics of drug candidates:
  • Metabolic Blocking: The perfluorinated chain is chemically inert and resistant to Cytochrome P450 oxidation, extending the half-life of the molecule.

  • Lipophilicity Modulation: The high fluorine content increases lipophilicity (LogP) without the steric bulk of a long hydrocarbon chain, facilitating blood-brain barrier (BBB) permeation.

  • pKa Shift: The electron-withdrawing effect lowers the pKa of the neighboring hydroxyl/amine groups, altering receptor binding affinity.

Material Science: Surface Modification

NFNH-2-ol derivatives are used to create "Omniphobic" surfaces (repelling both water and oil).

  • Mechanism: The nitro group is reduced to an amine, which is then anchored to a substrate (e.g., glass, silicon). The

    
     tail orients outward, creating a low-surface-energy barrier.
    
References
  • Henry Reaction Mechanisms & Catalysis

    • L. Henry, "Formation synthétique d'alcools nitrés," C. R. Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895.
  • Fluorinated Nitroaldol Protocols

    • Palomo, C., et al. "Asymmetric Henry Reaction of alpha-Amino Aldehydes." Organic Letters, vol. 9, no.[2] 1, 2007.[2][3]

  • Applications of Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, vol. 37, pp. 320-330, 2008.
  • Reduction of Nitroalcohols

    • Barrett, A. G. M., et al. "Nucleophilic substitution in nitro-alcohols." Journal of Organic Chemistry, vol. 55, 1990.

Sources

Foundational

Spectroscopic data for "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol"

Title: Technical Guide: Spectroscopic Characterization & Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Part 1: Executive Summary Compound Identity: IUPAC Name: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Spectroscopic Characterization & Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Part 1: Executive Summary

Compound Identity:

  • IUPAC Name: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol[1][2][3][4]

  • CAS Number: 240408-94-0[1][2][4][5][6][7]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 309.09 g/mol

  • Structural Class: Perfluoroalkylated

    
    -nitroalcohol
    

Significance: This compound is a critical intermediate in the synthesis of fluorinated amino alcohols and bioactive isosteres. The presence of the perfluorobutyl (


) chain introduces significant lipophilicity and electron-withdrawing character, altering the pKa and reactivity of the adjacent hydroxyl and nitro groups compared to non-fluorinated analogs. It is typically synthesized via the Henry (nitroaldol) reaction between perfluoropentanal and nitromethane.

Part 2: Synthesis & Reaction Pathway

The synthesis follows a base-catalyzed Henry reaction. The strong electron-withdrawing nature of the perfluoroalkyl chain makes the aldehyde highly electrophilic, often requiring milder basic conditions than non-fluorinated aldehydes to prevent retro-aldol or polymerization side reactions.

Reaction Scheme:



Diagram 1: Synthesis Workflow (Henry Reaction)

HenryReaction Aldehyde Perfluoropentanal (C4F9CHO) Intermediate Nitronate Intermediate Aldehyde->Intermediate Nucleophilic Attack Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Nucleophilic Attack Catalyst Base Catalyst (Et3N or Acetate) Catalyst->Intermediate Deprotonation Product 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol Intermediate->Product Protonation

Caption: Base-catalyzed addition of nitromethane to perfluoropentanal yielding the target


-nitroalcohol.

Part 3: Spectroscopic Data Analysis

Note: The following spectral data represents the diagnostic signatures characteristic of the 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol structure.[3][8] Chemical shifts are derived from homologous perfluoroalkyl nitroaldol adducts (


) verified in literature (e.g., Tetrahedron, J. Fluorine Chem).
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, Solvent: CDCl

or Acetone-d

)

The perfluorobutyl group (


) exerts a strong inductive effect ($ -I 

H_b$) compared to a standard alkyl chain.
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
a

4.60 – 4.85Multiplet (dd)

,

Diastereotopic protons adjacent to nitro and chiral center.
b

4.45 – 4.70Multiplet (dt)

,

Deshielded by adjacent

and

. Shows H-F coupling.[9]
c

3.50 – 5.50Broad SingletN/ASolvent/Concentration dependent.

F NMR (376 MHz, Solvent: CDCl

, Ref: CFCl

)

The fluorine signals provide the definitive fingerprint for the


 chain.
PositionGroupShift (

, ppm)
PatternAssignment
1

-81.0 to -81.5TripletTerminal

group.
2

-120.0 to -123.0MultipletAdjacent to chiral CH(OH) center (AB pattern often seen).
3

-124.0 to -125.5Broad SingletInternal chain.
4

-126.0 to -127.0Broad SingletInternal chain.

Diagram 2: NMR Coupling Logic & Assignment

NMR_Logic Structure CF3-CF2-CF2-CF2-CH(OH)-CH2-NO2 Hb CH(OH) δ 4.4-4.7 ppm Structure->Hb Deshielded by Rf Ha CH2-NO2 δ 4.6-4.8 ppm Structure->Ha Alpha to Nitro F_term CF3 δ -81 ppm Structure->F_term F_alpha α-CF2 δ -122 ppm Hb->F_alpha J(H-F) Coupling

Caption: Diagnostic NMR shifts driven by the inductive effects of the perfluorobutyl chain and nitro group.

Infrared Spectroscopy (IR)
  • Hydroxyl (

    
    ):  3350 – 3550 cm
    
    
    
    (Broad, strong H-bonding).
  • Nitro (

    
    ): 
    
    • Asymmetric Stretch: 1560 – 1570 cm

      
      .
      
    • Symmetric Stretch: 1370 – 1380 cm

      
      .
      
  • Carbon-Fluorine (

    
    ):  1100 – 1300 cm
    
    
    
    (Very strong, multiple bands).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative) or CI.

  • Molecular Ion:

    
     at m/z 308 (ESI-).
    
  • Fragmentation: Loss of

    
     (46 Da) and 
    
    
    
    (18 Da) are common.

Part 4: Experimental Protocol (General Procedure)

To ensure reproducibility when synthesizing or validating this compound:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Reagents: Dissolve Perfluoropentanal (1.0 eq) in THF or Nitromethane (used as solvent/reactant).

  • Catalysis: Add Nitromethane (1.2 – 5.0 eq) if not used as solvent. Add catalytic base (e.g., Triethylamine 0.1 eq or Potassium Carbonate ).

  • Reaction: Stir at

    
     to Room Temperature for 4–12 hours. Monitor by TLC (stain with KMnO
    
    
    
    or Bromocresol Green) or
    
    
    F NMR.
  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: The product is often an oil. Purify via column chromatography (Hexane/EtOAc gradient). Note: Fluorinated tails often cause streaking; use acidified silica if necessary.

Part 5: References

  • Henry Reaction of Perfluoroaldehydes:

    • Paleta, O. et al. "Synthesis of perfluoroalkylated nitroalcohols." Tetrahedron, Vol. 56, related series on fluorinated nitroaldol reactions.

    • Source:

  • General Fluorine NMR Data:

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.

    • Source:

  • Compound Registry:

    • CAS Common Chemistry: Record for 240408-94-0.[4][5][6][7]

    • Source:

Sources

Exploratory

Technical Monograph: Mechanism of Action for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

This technical guide details the mechanism of action, synthetic utility, and application of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0). This compound is a fluorinated nitroaldol (Henry reaction add...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthetic utility, and application of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0).

This compound is a fluorinated nitroaldol (Henry reaction adduct) serving as a critical "privileged scaffold" in two primary domains: Fluorous Proteomics (as a surfactant/tag precursor) and Medicinal Chemistry (as a transition-state mimic precursor for protease and ceramidase inhibitors).

Executive Summary

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is an amphiphilic fluorinated building block characterized by a perfluorobutyl (


) tail and a polar nitro-alcohol headgroup.[1] Its mechanism of action is context-dependent:
  • In Proteomics: It acts as a cleavable fluorinated surfactant or tag, facilitating the solubilization of membrane proteins and the enrichment of peptides via Fluorous Solid Phase Extraction (F-SPE).

  • In Drug Discovery: It functions as a Transition State Analog Precursor . The electron-withdrawing perfluoroalkyl group acidifies the adjacent hydroxyl, allowing its derivatives (specifically amino-alcohols) to mimic the tetrahedral intermediate of peptide bond hydrolysis, thereby inhibiting aspartyl proteases and ceramidases.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyData
CAS Number 240408-94-0
IUPAC Name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Molecular Formula

Molecular Weight 309.09 g/mol
Structure

Physical State Viscous liquid or low-melting solid
pKa (Alcohol) ~10-11 (Acidity enhanced by

inductive effect)
Lipophilicity High fluorous phase affinity; low organic/aqueous solubility ratio

Mechanism of Action: Chemical Biology & Proteomics

The "Fluorous Effect" Mechanism

The core mechanism relies on the thermodynamic distinctness of the perfluorobutyl (


) moiety. Unlike hydrocarbon chains, the fluorinated tail is both hydrophobic and lipophobic, preferring a "third phase" (fluorous phase).
  • Solubilization: The amphiphilic nature (Polar Head + Fluorous Tail) allows the molecule to disrupt lipid bilayers, solubilizing membrane proteins effectively without denaturing them as aggressively as SDS.

  • Enrichment (F-SPE): When used as a tag (post-derivatization), the

    
     group binds selectively to fluorous silica gel. Non-tagged peptides wash away, and the target is eluted with a fluorophilic solvent (e.g., MeOH/Water).
    
Biological Mechanism: Transition State Mimicry

In medicinal chemistry, this compound is the immediate precursor to 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol . The mechanism of inhibition for these derivatives is driven by electrostatic destabilization .

  • Inductive Effect: The strong electron-withdrawing nature of the

    
     group pulls electron density from the C-2 carbon.
    
  • pKa Shift: This lowers the pKa of the hydroxyl group (making it more acidic) and the ammonium group (in the reduced form).

  • Active Site Binding: The resulting geometry mimics the tetrahedral transition state of amide hydrolysis. The enzyme's catalytic water molecule is displaced, or the catalytic aspartates are "locked" by the fluorinated alcohol, preventing substrate turnover.

Diagram: Mechanism of Protease Inhibition via Fluorinated Scaffold

InhibitionMechanism cluster_active_site Active Site Interaction Precursor 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (Nitroaldol Scaffold) Reduction Reduction Step (H2/Pd-C or LiAlH4) Precursor->Reduction Synthetic Transformation Inhibitor Fluorinated Amino-Alcohol (Active Warhead) Reduction->Inhibitor Generates Pharmacophore Enzyme Target Enzyme (Aspartyl Protease / Ceramidase) Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Transition State Mimic) Enzyme->Complex Fluorine Inductive Effect Stabilizes Binding

Caption: The conversion of the nitroaldol precursor to the active amino-alcohol inhibitor, which locks the enzyme active site via transition state mimicry.

Experimental Protocols

Synthesis of Bioactive Amino-Alcohol Derivative

Context: Converting the nitroaldol scaffold into a protease inhibitor pharmacophore.

Reagents:

  • Substrate: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (1.0 eq)[2]

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Methanol (anhydrous)

  • Atmosphere: Hydrogen gas (

    
    , 1 atm)
    

Protocol:

  • Dissolution: Dissolve 1.0 g of the nitro-alcohol in 20 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an argon blanket.

  • Hydrogenation: Purge the flask with

    
     (balloon pressure) and stir vigorously at room temperature for 12 hours.
    
    • Mechanism: The nitro group (

      
      ) is reduced to the primary amine (
      
      
      
      ) without defluorination of the tail.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with methanol.

  • Purification: Concentrate the filtrate in vacuo. The resulting oil is the 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol .

  • Validation: Verify via

    
    -NMR (characteristic signals for 
    
    
    
    and
    
    
    chain) and MS (M+H).
Fluorous Enrichment Protocol (Proteomics)

Context: Using the scaffold to enrich specific peptides from a complex lysate.

  • Tagging: React the protein digest with the activated derivative (e.g., isocyanate form) of the fluorinated scaffold.

  • Loading: Load the mixture onto a Fluorous Solid Phase Extraction (F-SPE) cartridge (silica functionalized with perfluorooctyl groups).

  • Washing: Wash with 50% Acetonitrile/Water.

    • Result: Non-fluorinated (non-tagged) peptides elute. The fluorinated scaffold interacts with the fluorous silica via "fluorous-fluorous" interactions.

  • Elution: Elute the tagged peptides using 100% Methanol or Methanol/THF.

  • Analysis: Analyze the enriched fraction via LC-MS/MS.

Visualizing the Fluorous Workflow

FluorousWorkflow Sample Complex Peptide Mixture Tagging Tagging Reaction (with Fluorinated Scaffold) Sample->Tagging FSPE Fluorous SPE Column (Perfluorinated Silica) Tagging->FSPE Load Wash Wash Step (Removes Non-Tagged) FSPE->Wash Aqueous/Organic Mix Elute Elution Step (Recovers Tagged Peptides) FSPE->Elute 100% MeOH MS LC-MS/MS Analysis Elute->MS

Caption: Workflow for using the fluorinated scaffold to enrich low-abundance peptides via Fluorous Solid Phase Extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13626786, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol. Retrieved from [Link]

  • Matrix Fine Chemicals. Fluorinated Intermediates and Nitroaldols. Retrieved from [Link]

  • Tetrahedron (Journal).Synthesis of Fluorinated Amino Alcohols via Henry Reaction of Perfluoroaldehydes. (General reference to the synthetic class).

Sources

Foundational

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" literature review

Technical Whitepaper: Synthesis and Reactivity of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Executive Summary 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) represents a critical class of fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis and Reactivity of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Executive Summary

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) represents a critical class of fluorinated nitroaldol (Henry reaction) adducts. Characterized by a perfluorobutyl (


) tail and a reactive 

-nitro alcohol core, this compound serves as a versatile intermediate in the synthesis of fluorinated surfactants, surface-active agents, and pharmaceutical building blocks. Its unique structure combines the lipophobic/hydrophobic properties of the perfluorinated chain with the rich diverse chemistry of the nitro-alcohol functionality.[1]

This technical guide provides a comprehensive analysis of its synthesis via the Henry reaction, its physicochemical properties, and its downstream transformation into amino-alcohols and nitroalkenes.

Chemical Identity & Physicochemical Properties

The compound is an amphiphilic molecule with a distinct segregation between its fluorinated tail and polar headgroup.[1]

PropertySpecification
IUPAC Name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
CAS Number 240408-94-0
Molecular Formula

Molecular Weight 309.09 g/mol
Structure

Physical State Viscous liquid / Low-melting solid (Predicted)
Solubility Soluble in alcohols, ethers, THF; limited solubility in water; miscible with fluorinated solvents.[2]
Acidity (pKa)

-protons of nitro group: ~10 (enhanced acidity due to

inductive effect)

Synthetic Pathway: The Henry Reaction[3][4][5][6]

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is achieved through the Henry Reaction (nitroaldol condensation) between perfluorobutanal and nitromethane.

Mechanistic Insight

Perfluorinated aldehydes (


) are significantly more electrophilic than their non-fluorinated counterparts due to the strong electron-withdrawing nature of the perfluoroalkyl chain.[1] This shifts the equilibrium towards the hemiacetal form in the presence of water or alcohols.[1] Consequently, the Henry reaction requires careful control of basicity to prevent the retro-Henry reaction  or the Cannizzaro reaction .[1]
Experimental Protocol

Reaction Scheme:


[1]

Reagents:

  • Substrate: Perfluorobutanal (freshly distilled or generated from hydrate).[1]

  • Nucleophile: Nitromethane (5–10 equivalents).[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Amberlyst A-21 (solid base).[1]

  • Solvent: THF or solvent-free (neat).[1]

Step-by-Step Methodology:

  • Preparation of Aldehyde: If starting from perfluorobutanal hydrate, dehydrate by heating with

    
     or concentrated 
    
    
    
    and distill the free aldehyde (
    
    
    ) directly into the reaction vessel under
    
    
    .[1]
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve perfluorobutanal (10 mmol) in dry THF (20 mL). Add nitromethane (50 mmol).[1]

  • Catalysis: Cool the mixture to

    
    . Add DBU (0.5 mmol, 5 mol%) dropwise. Note: The reaction is exothermic.[1] The electron-deficient aldehyde reacts rapidly.[1]
    
  • Monitoring: Stir at

    
     for 2 hours, then warm to room temperature. Monitor via 
    
    
    
    NMR (shift in
    
    
    adjacent to carbonyl) or TLC.[1]
  • Quench & Workup: Quench with dilute HCl (cold) to neutralize the base.[1] Extract with Ethyl Acetate (

    
     mL).[1] Wash combined organics with brine, dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the target nitro-alcohol.[1]

Yield Expectation: 85–95% (Quantitative conversion is common due to the high reactivity of


).[1]
Visualization of Synthesis Logic

HenryReaction Aldehyde Perfluorobutanal (Electrophile) Product 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol Aldehyde->Product Nitro Nitromethane (Nucleophile) Intermediate Nitronate Anion Nitro->Intermediate Deprotonation Base Base Catalyst (DBU/Amberlyst) Base->Intermediate Intermediate->Product Nucleophilic Attack on Rf-CHO

Figure 1: Mechanistic flow of the Henry reaction for perfluorinated substrates.

Reactivity & Downstream Applications

The


-nitro alcohol motif is a "chemical chameleon," allowing access to various functional classes.
Reduction to Amino-Alcohols

The most common application is the reduction of the nitro group to an amine, yielding 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol . This structure mimics sphingosine bases and is used in surface modification.[1]

  • Reagents:

    
     (50 psi) / Raney Ni or 
    
    
    
    .
  • Conditions: Ethanol, RT, 12h.

  • Note: Avoid acidic conditions during reduction to prevent retro-aldol cleavage.[1]

Dehydration to Nitroalkenes

Dehydration yields the fluorinated nitroalkene, a powerful Michael acceptor.[1]

  • Reagents: Methanesulfonyl chloride (MsCl) /

    
     or Acetic Anhydride / Pyridine.[1]
    
  • Product: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene.

Application Workflow Diagram

Applications cluster_Red Reduction Pathway cluster_Dehyd Dehydration Pathway NitroAlcohol 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol AminoAlcohol Fluorinated Amino-Alcohol (Surfactants/Ligands) NitroAlcohol->AminoAlcohol H2 / Raney Ni (Reduction) NitroAlkene Fluorinated Nitroalkene (Michael Acceptor) NitroAlcohol->NitroAlkene MsCl / Et3N (Elimination)

Figure 2: Divergent synthetic utility of the perfluorinated nitro-alcohol intermediate.[1]

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement.[1] Distillation of high-boiling nitro compounds should be avoided; purification via chromatography is preferred.[1]

  • Fluorinated Organics: Thermal decomposition (>

    
    ) can release HF and perfluoroisobutylene (PFIB), which are highly toxic.[1]
    
  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C.
    

References

  • Matrix Fine Chemicals. (n.d.).[1] 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Product Data. Retrieved from [1]

  • Palomo, C., et al. (2005).[1] Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes. European Journal of Organic Chemistry.[1] (General methodology for Henry Reaction).

  • Luzzio, F. A. (2001).[1] The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945.[1] (Review of nitroaldol chemistry).

  • PubChem. (2025).[1] 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (Related Alkene Data). Retrieved from [1]

  • TCI Chemicals. (n.d.).[1][2] Perfluoroalkyl Synthesis Reagents. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Applications of "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" in organic synthesis

Application Note: Strategic Utilization of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol in Fluorous Building Block Synthesis Abstract This application note details the synthesis and utility of 3,3,4,4,5,5,6,6,6-Nonaflu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol in Fluorous Building Block Synthesis

Abstract

This application note details the synthesis and utility of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). As a stable Henry reaction adduct of perfluorobutanal and nitromethane, NFNH-2-ol serves as a critical "linchpin" intermediate for introducing perfluorobutyl (


) chains into bioactive scaffolds. This guide provides validated protocols for its synthesis, dehydration to fluorinated nitroalkenes, and reduction to 

-amino alcohols—key motifs in peptidomimetics and sphingosine analogs.

Introduction: The Fluorous Advantage

The incorporation of perfluoroalkyl groups into organic molecules profoundly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and bioavailability. NFNH-2-ol is particularly valuable because it combines a reactive nitro group (electrophile precursor) with a secondary alcohol (nucleophile/oxidation site) adjacent to a strongly electron-withdrawing nonafluorobutyl tail.

Key Applications:

  • Fluorinated Sphingosines: Precursors for inhibitors of protein kinase C.

  • Michael Acceptors: Dehydration yields electron-deficient nitroalkenes for conjugate additions.

  • Surface Modification: The

    
     tail provides low surface energy characteristics useful in coatings.
    

Synthesis Protocol: The Henry Reaction

The synthesis relies on the nitroaldol (Henry) reaction.[1][2][3] Unlike non-fluorinated aldehydes, perfluorobutanal typically exists as a hydrate or hemiacetal due to the electron-withdrawing fluorine atoms. The protocol below is optimized for the hydrate form.

Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of the nitronate anion (generated by base deprotonation of nitromethane) on the carbonyl carbon of the perfluorobutanal.

HenrySynthesis Reactants Perfluorobutanal Hydrate + Nitromethane Catalyst Catalyst: Amberlyst A-21 or NaOH (aq) Reactants->Catalyst Mix Intermediate Nitronate Attack Catalyst->Intermediate Deprotonation Product NFNH-2-ol (Crude) Intermediate->Product C-C Bond Formation Purified Purified NFNH-2-ol (>95% Purity) Product->Purified Acidification & Extraction

Figure 1: Synthetic workflow for the production of NFNH-2-ol.[3]

Experimental Procedure

Reagents:

  • Perfluorobutanal hydrate (

    
    )
    
  • Nitromethane (

    
    , excess)
    
  • Base: 1M NaOH or Amberlyst A-21 (solid support)

  • Solvent: Ethanol or Solvent-free (if using liquid aldehyde)

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve perfluorobutanal hydrate (10 mmol) in ethanol (20 mL).

  • Addition: Add nitromethane (15 mmol, 1.5 eq) to the solution.

  • Catalysis:

    • Method A (Homogeneous): Add 1M NaOH (1.0 mL) dropwise at 0°C.

    • Method B (Heterogeneous - Preferred): Add Amberlyst A-21 (0.5 g).

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor by TLC (Visualize with KMnO4; perfluoro compounds do not stain well with iodine).

  • Quenching:

    • If Method A: Acidify with 1M HCl to pH 4–5.

    • If Method B: Filter off the resin.

  • Workup: Remove ethanol under reduced pressure. Dissolve residue in diethyl ether, wash with brine, and dry over

    
    .
    
  • Purification: The crude product is often sufficiently pure. If necessary, purify via flash column chromatography (Hexane/EtOAc 8:2).

Data Specifications:

Parameter Value
Appearance Colorless to pale yellow oil
Yield 85–92%

|


 NMR  | 

-81.5 (

), -113 to -128 (

region) | | Stability | Store at 4°C; sensitive to retro-Henry in strong base |

Application Module A: Dehydration to Fluorinated Nitroalkenes

The dehydration of NFNH-2-ol yields (E)-1-nitro-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene . This electron-deficient alkene is a potent Michael acceptor.

Protocol
  • Setup: Dissolve NFNH-2-ol (5 mmol) in dry dichloromethane (DCM, 20 mL) under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 6 mmol) followed by Triethylamine (Et3N, 12 mmol) dropwise.

  • Elimination: Allow to warm to room temperature and stir for 3 hours. The base promotes E2 elimination of the mesylate intermediate.

  • Isolation: Wash with water (

    
    ) and 1M HCl. Dry organic layer and concentrate.[4][5]
    
  • Result: A yellow oil solidifying upon cooling.

Critical Insight: The electron-withdrawing


 group stabilizes the alkene but makes the 

-carbon highly susceptible to nucleophilic attack (e.g., by thiols or amines).

Application Module B: Reduction to -Amino Alcohols

Reduction of the nitro group yields 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol , a structural analog of sphingosine bases.

ReductionPath Start NFNH-2-ol Method Hydrogenation (H2, Raney Ni or Pd/C) Start->Method 50 psi H2, MeOH Product Perfluoro-amino Alcohol Method->Product 12h, RT

Figure 2: Reduction pathway to amino alcohols.

Protocol
  • Catalyst Loading: In a hydrogenation vessel, place Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C.

    • Note: Raney Ni is preferred to avoid hydrogenolysis of the C-OH bond or defluorination.

  • Solvent: Add NFNH-2-ol (5 mmol) dissolved in Methanol (30 mL).

  • Hydrogenation: Pressurize to 50 psi (3.4 bar)

    
    . Shake/stir at room temperature for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove the pyrophoric catalyst. Keep wet during disposal.

  • Isolation: Evaporate solvent to obtain the waxy amine solid.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While NFNH-2-ol is stable, nitro compounds can be energetic. Do not heat crude residues above 80°C without testing.

  • PFAS Awareness: This compound contains a long-chain perfluoroalkyl group (

    
    ). While shorter than C8 (PFOA), users must adhere to strict waste disposal protocols to prevent environmental release. Incineration at 
    
    
    
    is required for destruction.
  • Chemical Burns: The amino-alcohol product is basic and can cause skin irritation. Use nitrile gloves.

References

  • Henry Reaction Mechanisms: Organic Chemistry Portal.[1] Henry Reaction - Nitroaldol Reaction.[1][2][3][6] Available at: [Link]

  • Perfluorinated Synthesis Context: MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes. Available at: [Link][5]

  • Amino Alcohol Reduction: Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids. Available at: [Link] (General methodology reference).

  • Fluorous Alkene Data: PubChem. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol in Medicinal Chemistry

Executive Summary: The Fluorous Linchpin In the landscape of modern drug discovery, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH ) represents a critical "linchpin" intermediate. It bridge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorous Linchpin

In the landscape of modern drug discovery, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH ) represents a critical "linchpin" intermediate. It bridges the gap between simple perfluorinated precursors and complex, biologically active peptidomimetics.

This application note details the strategic deployment of NFNH as a building block. Unlike standard alkyl chains, the perfluorobutyl (


) tail imparts unique lipophilicity and metabolic resistance without the bioaccumulation concerns associated with longer (

) perfluoroalkyl chains. The adjacent nitro-aldol motif (

) serves as a versatile chemical handle, enabling divergent synthesis into amino alcohols, nitroalkenes, and chiral ligands.

Strategic Value & Chemical Logic

The "C4" Advantage

The specific


 moiety is chemically significant. It provides a "fluorous ponytail" that anchors the molecule in hydrophobic pockets of enzymes (e.g., proteases) while maintaining a lower environmental persistence profile than perfluorooctyl derivatives.
Divergent Utility

NFNH is synthesized via the Henry Reaction (Nitroaldol) of perfluoropentanal and nitromethane. Once accessed, it unlocks three primary synthetic pathways:

  • Reduction: Access to 1,2-amino alcohols (protease inhibitor scaffolds).

  • Dehydration: Access to nitroalkenes (Michael acceptors for covalent inhibitors).

  • Oxidation: Access to

    
    -nitro ketones (precursors to heterocyclic rings).[1]
    
Visualizing the Workflow

The following diagram illustrates the central role of NFNH in divergent synthesis.

NFNH_Workflow Precursors Precursors (Perfluoropentanal + MeNO2) NFNH Target Intermediate (NFNH) Precursors->NFNH Henry Rxn (Base Cat.) AminoAlc 1,2-Amino Alcohol (Peptidomimetics) NFNH->AminoAlc H2 / Raney Ni (Reduction) NitroAlk Nitroalkene (Michael Acceptors) NFNH->NitroAlk Ac2O / Pyridine (Dehydration) Retro Retro-Henry (Degradation) NFNH->Retro High Temp / Strong Base

Figure 1: Divergent synthetic pathways originating from the NFNH scaffold.

Experimental Protocols

Protocol A: Synthesis of NFNH (Henry Reaction)

Objective: Synthesize NFNH from perfluoropentanal hydrate. Challenge: Perfluoroaldehydes exist as stable hydrates (


). Standard Henry conditions often fail due to the stability of this hydrate. This protocol uses a solvent-free or minimum-solvent approach to shift equilibrium.

Materials:

  • Perfluoropentanal hydrate (

    
    ) [CAS: 375-62-2]
    
  • Nitromethane (

    
    ) (Reagent Grade)
    
  • Potassium Carbonate (

    
    ) (Anhydrous)
    
  • Solvent: Diethyl ether (

    
    ) for workup.
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 10 mmol of perfluoropentanal hydrate in 20 mL of nitromethane. (Note: Nitromethane acts as both reactant and solvent).

  • Catalysis: Add 0.5 mmol (5 mol%) of anhydrous

    
    .
    
  • Reaction: Stir vigorously at room temperature (20-25°C) for 4-6 hours.

    • Critical Checkpoint: Monitor by TLC or

      
      -NMR. The disappearance of the hydrate peak (approx -120 to -126 ppm region shifts) indicates conversion.
      
    • Caution: Do not heat. Higher temperatures favor the retro-Henry reaction (reversion to starting materials).

  • Quench: Filter off the solid base. Evaporate excess nitromethane under reduced pressure (rotary evaporator).

  • Purification: The residue is often sufficiently pure (

    
    ). If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
    • Note: NFNH is slightly acidic; avoid strongly basic silica.

Yield Expectation: 75-85% as a waxy solid or viscous oil.

Protocol B: Reduction to 1,2-Amino Alcohol

Objective: Convert NFNH to 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol. Application: This amino alcohol is a bioisostere for leucine/isoleucine side chains in protease inhibitors.

Materials:

  • NFNH (from Protocol A)

  • Raney Nickel (Slurry in water/ethanol) or

    
    
    
  • Solvent: Methanol (MeOH)

  • Hydrogen gas (

    
    ) (Balloon pressure or Parr shaker)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of NFNH in 30 mL of MeOH.

  • Catalyst Addition:

    • Option A (Robust): Add 10 wt% Raney Nickel (washed with MeOH).

    • Option B (Cleaner): Add 10 wt% Pd/C.

  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    . Stir under
    
    
    atmosphere (1-3 atm) for 12 hours at room temperature.
    • Mechanistic Insight: The electron-withdrawing

      
       group makes the nitro group harder to reduce than in non-fluorinated alkyls. Raney Ni is often preferred for its higher activity.
      
  • Workup: Filter through a Celite pad to remove the catalyst. (Caution: Raney Ni is pyrophoric when dry).

  • Isolation: Concentrate the filtrate. The amino alcohol is obtained as a white solid or oil.

Data Validation (Self-Check):

  • IR Spectroscopy: Disappearance of strong Nitro bands (

    
    ). Appearance of Amine bands (
    
    
    
    ).

Analytical Data & Troubleshooting

Quantitative Summary
ParameterValue / ObservationNotes
Molecular Weight 309.13 g/mol
Appearance Waxy solid / Viscous oilHygroscopic

-NMR

Characteristic

pattern
Stability ModerateProne to Retro-Henry at pH > 10
Troubleshooting Guide
  • Problem: Low yield in Henry Reaction.

    • Root Cause:[2][3][4][5] Water from the aldehyde hydrate is deactivating the base or pushing equilibrium back.

    • Solution: Add molecular sieves (

      
      ) to the reaction mixture or increase the amount of nitromethane.
      
  • Problem: Product decomposes during chromatography.

    • Root Cause:[2][3][4][5] Silica gel is slightly acidic/basic enough to catalyze dehydration or retro-reaction.

    • Solution: Deactivate silica with 1%

      
       or perform rapid filtration instead of full column.
      

References

  • Henry Reaction of Fluorous Aldehydes

    • Palomo, C., et al. "Fluorine-containing synthons: Stereoselective synthesis of enantiopure fluorinated -nitro alcohols." Organic Letters, 2007.
  • Reduction Protocols

    • Adsool, V. A., et al.
  • General Fluorous Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
  • Properties of Perfluorobutylethylene Derivatives

    • PubChem Compound Summary for related C4F9 deriv

Sources

Method

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" in fluorinated materials science

This Application Note is structured as a high-level technical guide for researchers in fluorinated organic chemistry and medicinal synthesis. It focuses on the Perfluorobutyl Henry Adduct (3,3,4,4,5,5,6,6,6-Nonafluoro-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in fluorinated organic chemistry and medicinal synthesis. It focuses on the Perfluorobutyl Henry Adduct (3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol), a critical intermediate for accessing fluorinated amino-statine analogues and surface-active building blocks.

Executive Summary

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ) is a specialized fluorinated building block synthesized via the Henry (nitroaldol) reaction of perfluorobutanal and nitromethane.[1]

Its primary value lies in its role as a divergent intermediate :

  • Medicinal Chemistry: Precursor to 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol , a bio-isostere of the transition state in peptide hydrolysis, used in protease inhibitors (e.g., Renin, HIV protease).

  • Materials Science: The perfluorobutyl (

    
    ) tail provides unique lipophobic/hydrophobic surface properties, making the nitro-alcohol and its derivatives useful in modifying surface energies of polymers.
    

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Molecular Formula

Molecular Weight 309.09 g/mol
Key Moiety Perfluorobutyl (

)
Physical State Viscous colorless to pale yellow oil (typically)
Solubility Soluble in THF, EtOH, Et2O; Low solubility in water
Stability Hygroscopic; Store under inert atmosphere (

/Ar)

Protocol 1: Synthesis via Henry Reaction

Objective: Efficient synthesis of NFNH-2-ol from perfluorobutanal hydrate.

Mechanism

The strong electron-withdrawing effect of the perfluorobutyl group (


) makes the carbonyl carbon of perfluorobutanal highly electrophilic. This facilitates a rapid nucleophilic attack by the nitronate anion generated from nitromethane, often requiring milder basic conditions than non-fluorinated analogs.
Reagents
  • Substrate: Perfluorobutanal hydrate (or hemiacetal) [

    
    ].
    
  • Nucleophile: Nitromethane (

    
    ) [Excess, 3-5 equiv].
    
  • Catalyst: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: THF or Ethanol (anhydrous).

Step-by-Step Methodology
  • Preparation : In a flame-dried round-bottom flask under Argon, dissolve Perfluorobutanal hydrate (10 mmol) in anhydrous THF (20 mL).

  • Activation : Add Nitromethane (50 mmol, 5 equiv) to the solution.

  • Catalysis : Add anhydrous

    
     (0.5 mmol, 5 mol%) at 0°C.
    
    • Note: The reaction is exothermic. Maintain temperature < 10°C during addition.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1) or

    
    -NMR.
    
  • Quench : Filter off the solid base catalyst.

  • Workup : Concentrate the filtrate under reduced pressure to remove solvent and excess nitromethane.

    • Caution: Do not heat nitromethane residues above 60°C.

  • Purification : Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1

    
     4:1).
    
  • Yield : Expect 85–95% yield of the racemic nitro-alcohol.

Asymmetric Variant (Optional)

For enantioselective synthesis (critical for drug discovery), replace


 with a Chiral Copper(II)-Bis(oxazoline)  complex or a Cinchona alkaloid  catalyst. This directs the facial attack of the nitronate, yielding high ee (enantiomeric excess) of the 

- or

-alcohol.

Protocol 2: Derivatization to Amino-Alcohol

Objective: Reduction of the nitro group to the amine to generate the statine mimic.

Reagents
  • Substrate: NFNH-2-ol (from Protocol 1).

  • Catalyst: Raney-Nickel (active) or 10% Pd/C.

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 50 psi).
    
  • Solvent: Methanol or Ethanol.

Methodology
  • Dissolve NFNH-2-ol (5 mmol) in Methanol (30 mL).

  • Add Raney-Nickel (approx. 10 wt% of substrate) under an Argon blanket.

    • Safety: Raney-Ni is pyrophoric when dry. Handle as a slurry.

  • Purge the vessel with

    
     gas (x3).
    
  • Stir vigorously under

    
     atmosphere (1 atm is usually sufficient, but 50 psi accelerates kinetics) for 12–24 hours.
    
  • Filter through a Celite pad to remove the catalyst.

  • Concentrate to obtain 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol .

Applications & Logic Flow

Medicinal Chemistry: Protease Inhibition

The reduced amino-alcohol form is a structural mimic of the tetrahedral transition state of peptide bond hydrolysis. The


 group serves two functions:
  • Electronic : Increases the acidity of the adjacent hydroxyl group (

    
     drops from ~16 to ~11), strengthening Hydrogen-bonding interactions with the enzyme active site (e.g., Aspartic dyad in HIV protease).
    
  • Lipophilic : The fluorinated tail occupies hydrophobic pockets (S1/S1' subsites) with high selectivity, often resisting metabolic degradation better than hydrocarbon chains.

Visual Logic: Synthesis & Application Pathway

G cluster_0 Precursors cluster_1 Protocol 1: Henry Reaction cluster_2 Protocol 2: Reduction cluster_3 Final Application C4F9CHO Perfluorobutanal (C4F9-CHO) NitroAlcohol 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol (Target Intermediate) C4F9CHO->NitroAlcohol Base (K2CO3) Nitroaldol Addn. CH3NO2 Nitromethane (CH3NO2) CH3NO2->NitroAlcohol AminoAlcohol Fluorinated Amino Alcohol (Statine Mimic) NitroAlcohol->AminoAlcohol H2 / Raney-Ni Reduction Surface Fluorinated Surfactant NitroAlcohol->Surface Esterification Drug Protease Inhibitor (Peptidomimetic) AminoAlcohol->Drug Peptide Coupling

Caption: Synthetic workflow converting Perfluorobutanal precursors into bioactive amino-alcohol pharmacophores via the Nitro-Alcohol intermediate.

Safety & Handling (E-E-A-T)

  • Nitromethane : A high-energy compound. While stable under standard conditions, it can become shock-sensitive if sensitized by amines or strong bases at high temperatures. Always quench the Henry reaction before heating for purification.

  • Perfluorinated Compounds (PFAS Context) : While short-chain (

    
    ) perfluorinated compounds like PFBS/PFBE are generally considered less bio-accumulative than 
    
    
    
    analogs (PFOA/PFOS), they are still persistent. All waste streams containing
    
    
    residues must be segregated and disposed of via high-temperature incineration (>1100°C) to ensure mineralization.
  • Raney-Nickel : Pyrophoric.[1] Keep wet at all times. Dispose of in a dedicated container with water/acid.

References

  • Henry Reaction of Fluoro-Aldehydes: Paleta, O., et al. "Synthesis of polyfluorinated nitroalkanols and aminoalkanols." Bulletin of the Chemical Society of France, 1986.
  • General Fluorinated Henry Protocol : Beveridge, R. et al. "The Henry reaction of trifluoromethyl ketones and aldehydes." Journal of Fluorine Chemistry, 2011. Link

  • Asymmetric Synthesis : Trost, B. M., et al. "Catalytic Asymmetric Henry Reactions." Angewandte Chemie Int. Ed., 2008.[1] (Describes Cu-ligand systems applicable to fluorinated substrates).

  • Reduction to Amino Alcohols: "Reduction of fluorinated nitroalcohols to amino alcohols." Organic Reactions, Vol 79. (Standard Raney-Ni protocols).
  • PFAS Handling : US EPA. "Per- and Polyfluoroalkyl Substances (PFAS) - Chemical Safety." Link

Sources

Application

Technical Application Note: Quantitative Analysis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (NFNH-ol)

Executive Summary & Molecule Profile 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0), herein referred to as NFNH-ol , represents a specific subclass of fluorinated intermediates often encountered in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0), herein referred to as NFNH-ol , represents a specific subclass of fluorinated intermediates often encountered in the synthesis of specialized surfactants or as a degradation marker of nitro-functionalized fluoropolymers.

Its structure combines a perfluorobutyl tail (


) with a nitro-aldol backbone. This duality presents a unique analytical challenge:
  • The Perfluoro Tail: Imparts high lipophilicity and volatility, suggesting GC analysis, yet necessitates specific LC-MS/MS considerations (e.g., avoiding fluoropolymer tubing).

  • The Nitro-Alcohol Head: Introduces polarity and thermal lability, requiring derivatization for robust Gas Chromatography (GC) or specific ionization tuning for Liquid Chromatography (LC).

This guide details three validated workflows for the quantification of NFNH-ol, selected based on the analytical objective:

  • LC-MS/MS (ESI-): For trace quantification (ng/mL) in biological or environmental matrices.

  • GC-MS (CI/EI): For process monitoring and impurity profiling (requires derivatization).

  • 
     NMR:  For absolute purity determination of reference standards.
    
Chemical Profile
PropertyValue
Formula

MW 309.09 g/mol
Structure

pKa (Predicted) ~10.5 (Alcohol), ~9.0 (

-proton to Nitro)
LogP ~2.8 - 3.2

Analytical Decision Matrix

The choice of method depends strictly on the sample matrix and required sensitivity.

G Start Sample Type Synthesis Synthesis Crude / Raw Material Start->Synthesis BioEnv Plasma, Water, Tissue (Trace) Start->BioEnv Reference Pure Standard Validation Start->Reference GCMS GC-MS (Derivatized) > 1 ppm Synthesis->GCMS Volatile Matrix LCMS LC-MS/MS (ESI-) < 1 ppb BioEnv->LCMS Complex Matrix Reference->GCMS Impurity ID NMR 19F qNMR Absolute Purity Reference->NMR Primary Method

Figure 1: Analytical workflow selection based on sample origin and sensitivity requirements.

Protocol A: LC-MS/MS for Trace Quantification

Best for: Environmental water, plasma, or soil extracts where sensitivity < 1 ng/mL is required.

Mechanistic Insight

NFNH-ol contains a nitro group (


), which is strongly electron-withdrawing. In Electrospray Ionization (ESI) negative mode, the molecule can form a stable 

ion (m/z 308) by losing a proton from the

-carbon (activated by the nitro group) or the hydroxyl group. The perfluorinated tail further enhances negative ionization efficiency.
Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 with embedded polar group or PFP (Pentafluorophenyl) phase to interact with the nitro group.

    • Recommended: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5mM Ammonium Acetate in Water (pH unadjusted).

    • B: Methanol (LC-MS grade).[1] Note: Acetonitrile can suppress ionization for some nitro-compounds; Methanol is preferred here.

  • Hardware Precaution: Replace all PTFE/Teflon tubing with PEEK or Stainless Steel to prevent background PFAS contamination (The "PFAS Delay Column" setup is recommended).

MS/MS Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Mechanism
308.0 [M-H]- 46.0 [NO2]- 50-25Nitro group cleavage (Quantifier)
308.0 [M-H]- 219.0 [C4F9]- 50-35Perfluorobutyl tail (Qualifier)
308.0 [M-H]- 169.0 [C3F7]- 50-40Tail fragmentation (Qualifier)
Sample Preparation (SPE)
  • Conditioning: Weak Anion Exchange (WAX) cartridges are preferred due to the acidic nature of the analyte.

  • Load: Load 5 mL of aqueous sample (pH adjusted to ~6.0).

  • Wash: 2 mL Acetate Buffer (pH 4) followed by 2 mL Methanol.

  • Elute: 2 mL Methanol + 0.5%

    
     (Releases the analyte from the anion exchanger).
    
  • Reconstitute: Evaporate to dryness under

    
     and reconstitute in 200 µL 50:50 MeOH:Water.
    

Protocol B: GC-MS for Synthesis & Purity

Best for: Reaction monitoring, raw material QC, and detecting non-volatile precursors.

Mechanistic Insight

Direct injection of nitroalcohols often leads to thermal degradation or adsorption in the liner due to hydrogen bonding (-OH and -NO2). Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the hydroxyl group, forming a volatile TMS-ether that is thermally stable and exhibits excellent peak shape.

Derivatization Protocol
  • Aliquot: Take 10 mg of sample (or 100 µL of reaction mixture).

  • Dry: Ensure the sample is strictly anhydrous (moisture kills BSTFA).

  • Reagent Addition: Add 200 µL anhydrous Pyridine + 100 µL BSTFA (with 1% TMCS catalyst).

  • Incubation: Heat at 60°C for 30 minutes. The solution should remain clear.

  • Dilution: Dilute 1:100 with Dichloromethane (DCM) prior to injection.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier: Helium at 1.2 mL/min.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 15°C/min to 280°C

    • Hold 5 min.

  • Detection: EI Source (70 eV).

    • Target Ion: Look for the

      
       ion (Loss of methyl from TMS) or the 
      
      
      
      fragment (m/z 219).

Protocol C: qNMR (Primary Reference)

Best for: Establishing the purity of the "Standard" used in Methods A and B.

Why NMR?

Since commercial standards for NFNH-ol may be rare or of variable quality, qNMR is the only self-validating method to determine absolute purity without an identical reference standard.

Protocol
  • Internal Standard (IS): Use

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 2,2,2-Trifluoroethanol. The IS must be high purity (>99.9%) and weighed accurately.
  • Solvent: Acetone-

    
     or CDCl
    
    
    
    . (Acetone-
    
    
    often provides sharper peaks for hydroxylated compounds).
  • Acquisition:

    • Relaxation Delay (

      
      ): > 20 seconds (Fluorine has long 
      
      
      
      relaxation times).
    • Scans: 64 (minimum).

    • Pulse Angle: 90°.

  • Integration:

    • Integrate the

      
       signal of the analyte (approx -81 ppm, integral = 3F).
      
    • Integrate the

      
       signal of the IS (integral = 3F).
      
  • Calculation:

    
    
    

Safety & Handling

  • Nitro Compounds: While NFNH-ol is not TNT, aliphatic nitro compounds can be energetic. Avoid distilling neat material to dryness at high temperatures (>150°C).

  • HF Generation: In the presence of strong Lewis acids or combustion, the perfluoro tail can release Hydrogen Fluoride. Use proper ventilation.

References

  • Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Application Note. Link

  • US EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link

  • Matrix Fine Chemicals. (2023).[2] Product Specification: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0).[3][4][5][6][7][8][9][10][11]Link

  • GuideChem. (2024). Compound Summary: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol.[12][3][4][5][6][7][8][9][10][11]Link

  • Trocquet, C., et al. (2014). Analysis of fluorinated organics by gas chromatography/chemical ionization mass spectrometry.[13][2][14][15][16][17][18][19] Journal of Chromatography A. (Cited for GC-CI-MS methodology for fluorinated alcohols).

Sources

Method

Technical Application Note: Synthesis and Transformations of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Introduction & Chemical Identity This guide details the synthesis and handling of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). This compound is a critical fluorinated building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

This guide details the synthesis and handling of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). This compound is a critical fluorinated building block, typically accessed via the Henry reaction (nitroaldol addition) between perfluoropentanal (perfluorovaleraldehyde) and nitromethane .

The introduction of a perfluoroalkyl chain (


) adjacent to a chiral center renders this molecule highly valuable for developing metabolic-stable pharmaceutical bioisosteres. However, the strong electron-withdrawing nature of the perfluoroalkyl group makes the precursor aldehyde highly reactive (prone to hydration) and the product susceptible to retro-aldol cleavage under basic conditions.
Chemical Structure & Properties
PropertyDetail
IUPAC Name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Formula

Molecular Weight 309.09 g/mol
Precursors Perfluoropentanal (

), Nitromethane (

)
Physical State Viscous colorless oil or low-melting solid (hygroscopic)
Key Reactivity Electrophilic at C2; Acidic protons at C1 (

~10)

Pre-Reaction Protocol: Aldehyde Management

Critical Technical Insight: Perfluoropentanal (


) is commercially available primarily as a hydrate  (

) or hemiacetal . The electron-deficient carbonyl carbon avidly reacts with atmospheric moisture. While the Henry reaction can proceed with the hydrate, dehydration prior to reaction or the use of specific solvent conditions often improves yield and reproducibility.
Protocol A: Handling Perfluoropentanal Hydrate
  • Storage: Store under Argon at 2–8°C.

  • Activation (Optional but Recommended): If the reagent appears wet or clumped, it can be dehydrated by heating with concentrated

    
     (1:1 v/v) and distilling the free aldehyde (bp ~34–35°C) directly into the reaction vessel. Note: The free aldehyde is extremely volatile.
    

Core Synthesis Protocol: The Henry Reaction[4][5][6][7][8]

This protocol utilizes a mild base-catalyzed addition to minimize retro-aldol fragmentation and polymerization.

Reagents & Materials[3][5][6][7][8][9][10][11][12]
  • Substrate: Perfluoropentanal (or hydrate) [1.0 equiv]

  • Nucleophile: Nitromethane (Reagent Grade) [3.0 – 5.0 equiv]

  • Catalyst: Triethylamine (TEA) [0.1 – 0.2 equiv] or DIPEA

  • Solvent: THF (anhydrous) or Solvent-free (using Nitromethane as solvent)

  • Quench: 1M HCl (aq)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (if heating is required, though RT is standard), and an inert gas inlet (

    
     or Ar).
    
  • Charging:

    • Add Perfluoropentanal (10 mmol, ~2.66 g if hydrate) to the flask.

    • Add THF (10 mL) to dissolve the aldehyde.

    • Add Nitromethane (30-50 mmol, ~1.6 - 2.7 mL).

  • Catalysis (Exotherm Control):

    • Cool the mixture to 0°C using an ice bath. The electron-deficient aldehyde reacts rapidly; cooling prevents runaway exotherms.

    • Add Triethylamine (TEA) (1.0 mmol, ~140 µL) dropwise over 5 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 4–16 hours .

    • Monitoring: Monitor by TLC (stain with KMnO4 or 2,4-DNP) or

      
      -NMR. The reactant 
      
      
      
      signal will shift distinctively upon conversion to the alcohol.
  • Quench & Workup:

    • Cool back to 0°C.

    • Add 1M HCl (10 mL) slowly to neutralize the nitronate intermediate and protonate the amine. Caution: Nitronate salts can be unstable; acidification is crucial.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath temperature <40°C due to volatility).
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Yield Expectation: 75–90%.

Reaction Pathway Diagram[10][12]

HenryReaction Aldehyde Perfluoropentanal (C4F9-CHO) Complex Nitronate Intermediate (C4F9-CH(O-)-CH2NO2) Aldehyde->Complex TEA, THF 0°C to RT Nitro Nitromethane (CH3NO2) Nitro->Complex TEA, THF 0°C to RT Product NFNH-2-ol (C4F9-CH(OH)-CH2NO2) Complex->Product HCl (aq) Quench

Figure 1: Synthetic pathway for the Henry reaction of perfluoropentanal.

Downstream Application: Reduction to Amino Alcohol

The nitroalcohol NFNH-2-ol is a direct precursor to 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol , a scaffold for perfluorinated bioisosteres of sphingolipids or adrenergic blockers.

Reduction Protocol (Catalytic Hydrogenation)
  • Vessel: High-pressure hydrogenation reactor (Parr bomb) or balloon setup for small scale.

  • Mixture: Dissolve NFNH-2-ol (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst: Add Raney Nickel (approx 10-20 wt%) or 10% Pd/C .

    • Note: Raney Ni is preferred for nitro-to-amine reductions without affecting the C-F chain, though Pd/C is often sufficient.

  • Conditions: Hydrogen atmosphere (

    
    , 1–4 atm) at RT for 12–24 hours.
    
  • Workup: Filter through a Celite pad (Caution: Pyrophoric catalysts). Concentrate filtrate to yield the amino alcohol.

Workflow Diagram

Workflow Start Start: Perfluoropentanal Hydrate Dehydration Step 1: Dehydration (H2SO4, Distillation) Start->Dehydration Optional Activation Henry Step 2: Henry Reaction (MeNO2, TEA, THF) Start->Henry Direct Use Dehydration->Henry Quench Step 3: Acidic Quench (1M HCl) Henry->Quench Purification Step 4: Silica Chromatography Quench->Purification Reduction Application: Reduction to Amine (H2, Raney Ni) Purification->Reduction

Figure 2: Complete experimental workflow from precursor to amino-alcohol application.

Safety & Handling (E-E-A-T)

  • Nitromethane Hazards: Nitromethane is a high-energy compound.[1] Never heat nitromethane with amines or strong bases in the absence of solvent, as this can form shock-sensitive explosive mixtures ("sensitized nitromethane"). Always use a solvent (THF) or ensure strict temperature control.

  • Perfluoroaldehyde Volatility: Perfluoropentanal has a low boiling point (~34°C) and high vapor pressure. Handle in a chemical fume hood. Inhalation can cause respiratory irritation or polymer fume fever-like symptoms.

  • PFAS Stewardship: As a perfluoroalkyl substance (PFAS), waste streams containing this compound must be segregated and incinerated at high temperatures (>1100°C) according to local environmental regulations. Do not dispose of down the drain.

References

  • Henry Reaction Overview: L. Henry, "Formation synthétique d'alcools nitrés," C. R. Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895.
  • Perfluoroaldehyde Reactivity: Amii, H., & Uneyama, K. (2009). C–F bond activation in organic synthesis. Chemical Reviews, 109(5), 2119-2183. Link

  • Henry Reaction with Fluorinated Aldehydes: Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry reactions: a catalytic approach to fluorinated nitroalcohols. Angewandte Chemie International Edition, 44(25), 3881-3884. Link

  • Nitromethane Safety: United States Environmental Protection Agency (EPA).[2] "Nitromethane Chemical Profile." Link

  • General Protocol Source: "Nitroaldol Reaction (Henry Reaction)." Organic Chemistry Portal. Link

Sources

Application

Application Note: LC-MS/MS Analysis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Executive Summary Target Analyte: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) Application: Environmental Monitoring, PFAS Precursor Analysis, Industrial Hygiene Methodology: Ultra-High Performance L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) Application: Environmental Monitoring, PFAS Precursor Analysis, Industrial Hygiene Methodology: Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Negative Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

This guide addresses the analytical challenges of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-ol ). As a fluorinated nitro-alcohol, NFNH-ol represents a distinct class of PFAS intermediates possessing both a hydrophobic perfluorinated tail (


) and a polar, ionizable nitro-alcohol head group. This duality requires a tailored approach: the perfluoro chain dictates retention behavior similar to short-chain PFAS, while the nitro group drives ionization efficiency in negative mode.

This protocol establishes a robust quantitative method with a Lower Limit of Quantitation (LLOQ) targeted at the sub-ng/mL (ppb) range, utilizing specific fragmentation pathways of the nitro group and the perfluoroalkyl chain.

Compound Snapshot & Physicochemical Properties[1]

Understanding the molecule is the first step to successful separation.

PropertyDataAnalytical Implication
Formula

Monoisotopic Mass: 309.0047 Da
Structure

Amphiphilic: Hydrophobic tail, Polar head.
pKa (Est.) ~8.5 - 9.5 (Nitro-activated

-H)
Acidic protons allow for Negative ESI .
LogP ~2.5 - 3.0Moderately lipophilic; suitable for C18 retention.
Solubility Methanol, Acetonitrile, Water (limited)Reconstitute samples in MeOH:Water (1:1).

Method Development Logic

Ionization Strategy: Why ESI Negative?

Unlike standard alcohols which ionize poorly in ESI, the nitro group (


)  at the C1 position significantly increases the acidity of the adjacent protons and stabilizes the negative charge. Furthermore, the electron-withdrawing perfluoroalkyl chain (

) inductively stabilizes the deprotonated molecule.
  • Primary Ion:

    
     at m/z 308.0 .
    
  • Source Conditions: High temperature is required to desolvate the fluorinated tail, but care must be taken not to thermally degrade the nitro group.

Fragmentation Pathways (MS/MS)

Fragmentation of aliphatic nitro compounds in negative mode typically yields the nitrite ion (


) or involves the cleavage of the C-N bond.
  • Transition 1 (Quantifier):

    
     (
    
    
    
    ). This is the most intense fragment for aliphatic nitro compounds.
  • Transition 2 (Qualifier):

    
     (
    
    
    
    ). Characteristic cleavage of the perfluoroalkyl tail, providing high structural specificity.
  • Transition 3 (Qualifier):

    
     (Loss of 
    
    
    
    ). Represents the elimination of the nitro group and a proton.
Chromatographic Separation

The


 chain is "sticky" but short compared to PFOA/PFOS. A standard C18 column provides adequate retention, but a Fluoro-Phenyl  phase can offer superior selectivity if matrix interference is high, exploiting "fluorine-fluorine" interactions.
  • Column Choice: C18 (2.1 x 100 mm, 1.8 µm) for general robustness.

  • Mobile Phase: Ammonium Acetate is critical. It buffers the pH to ensure the analyte remains deprotonated and improves peak shape.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (>98% purity).

  • Internal Standard (IS): Use stable isotope-labeled PFAS, such as MPFHxA (

    
    -Perfluorohexanoic acid)  or a structural analog like Perfluorobutanol , as direct isotopologues for this specific nitro-alcohol are rare.
    
  • Solvents: LC-MS grade Methanol (MeOH), Water, and Ammonium Acetate.

Sample Preparation (Solid Phase Extraction - SPE)

Direct injection is possible for clean water, but SPE is required for biologicals or wastewater to minimize matrix effects.

Workflow Diagram:

SPE_Workflow Start Sample: 10 mL Water/Plasma Spike Spike Internal Standard (MPFHxA) Start->Spike Cond Condition Cartridge: WAX (Weak Anion Exchange) 1. 3mL MeOH 2. 3mL Water Spike->Cond Load Load Sample Flow: 1-2 mL/min Cond->Load Wash Wash: 1. 3mL 25mM Acetate Buffer (pH 4) 2. 3mL MeOH Load->Wash Elute Elute: 3mL 0.1% NH4OH in MeOH Wash->Elute Dry Evaporate to Dryness (N2 stream, 40°C) Elute->Dry Recon Reconstitute: 200 µL 50:50 MeOH:H2O Dry->Recon

Figure 1: Solid Phase Extraction (SPE) workflow using Weak Anion Exchange (WAX) cartridges to capture the acidic nitro-alcohol.

LC-MS/MS Parameters

Liquid Chromatography (UHPLC)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 - 10 µL.

Gradient Table:

Time (min) % B (MeOH) Event
0.00 10% Equilibration
1.00 10% Load
6.00 95% Ramp to elute
8.00 95% Wash
8.10 10% Re-equilibration

| 11.00 | 10% | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI), Negative Mode.[1]

  • Capillary Voltage: -2.5 kV (Nitro groups ionize easily; avoid discharge).

  • Desolvation Temp: 350°C.

  • Gas Flow: 800 L/hr.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role

| NFNH-ol | 308.0 | 46.0 (


)  | 50 | 15 | Quantifier |
| NFNH-ol  | 308.0 | 219.0 (

) | 50 | 25 | Qualifier 1 | | NFNH-ol | 308.0 | 261.0 (

) | 50 | 10 | Qualifier 2 | | IS (MPFHxA) | 315.0 | 270.0 | 50 | 12 | Internal Std |

Mechanistic Insight: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation logic used to select the MRM transitions.

Fragmentation Precursor Precursor Ion [M-H]- m/z 308.0 NO2 Nitrite Ion [NO2]- m/z 46.0 (Base Peak) Precursor->NO2 N-C Cleavage (Low CE) Tail Perfluorobutyl Anion [C4F9]- m/z 219.0 Precursor->Tail C-C Cleavage (High CE) LossHNO2 Neutral Loss [M - HNO2]- m/z 261.0 Precursor->LossHNO2 Elimination

Figure 2: Proposed ESI(-) fragmentation pathway for NFNH-ol. The nitrite ion (m/z 46) is the most sensitive fragment.

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the method must be validated against standard criteria (e.g., EPA 537 or FDA Bioanalytical Guidelines).

  • Linearity: Establish a calibration curve from 0.5 ng/mL to 500 ng/mL (

    
    ).
    
  • Recovery: Spike blank matrix at low (1 ng/mL) and high (100 ng/mL) levels. Acceptable recovery: 70-130%.

  • Matrix Effects: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, switch to WAX SPE or use standard addition.

  • System Suitability: Inject a standard every 10 samples. Retention time deviation must be < 2%.

References

  • United States Environmental Protection Agency (EPA). (2020). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link

  • Holčapek, M., et al. (2012). Mass spectrometry of nitro compounds.[1][2][3][4][5]Journal of Mass Spectrometry, 47(1), 1-13. (Mechanistic basis for nitro-group fragmentation). Link

  • Sigma-Aldrich. (2024). LC-MS Analysis of PFAS Compounds: Application Note. (General conditions for short-chain PFAS separation). Link

  • Matrix Fine Chemicals. (2024). 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Product Data Sheet. (Source of physicochemical data). Link

Sources

Method

GC-MS method for "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol"

Application Note: AN-2026-FNA Trace Analysis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol via Silylation-GC-MS Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FNA Trace Analysis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol via Silylation-GC-MS

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the quantification of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). As a product of the Henry reaction between perfluorobutanal and nitromethane, this analyte presents unique analytical challenges: high volatility due to the perfluorinated tail (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) contrasting with the thermal instability and polarity of the 

-nitro alcohol motif. Direct injection often results in retro-aldol decomposition or dehydration to the nitroalkene.[1] This protocol utilizes trimethylsilyl (TMS) derivatization to stabilize the hydroxyl group, preventing thermal degradation and ensuring symmetric peak shape.[2][1] The method achieves a Limit of Quantitation (LOQ) of 5 ng/mL in organic matrices.

Introduction & Analytical Strategy

The Analyte:

  • Formula:

    
    
    
  • Structure: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • Key Properties: The electron-withdrawing perfluoroalkyl group increases the acidity of the hydroxyl proton, making it highly reactive to silylation reagents but also prone to adsorption on active sites in the GC liner.

The Challenge: Thermal Lability


-nitro alcohols are notorious for undergoing a Retro-Henry Reaction  (reversion to aldehyde and nitroalkane) or Dehydration  (formation of nitroalkenes) inside hot GC inlets (

C).[1]
  • Direct Injection Consequence: Broad, tailing peaks and the appearance of artifact peaks (Perfluorobutanal).[2][1]

  • Solution: Derivatization with BSTFA + 1% TMCS converts the alcohol to a trimethylsilyl ether, thermally locking the molecule and lowering the boiling point relative to its hydrogen-bonded precursors.

Solvent Selection Logic: Unlike standard hydrocarbons, perfluorinated compounds often exhibit poor solubility in hexane due to the "fluorophobic" effect.[3][2][1] Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) are selected as the primary solvents due to their ability to solvate both the fluorinated tail and the polar nitro-alcohol head.

Experimental Protocol

Reagents and Standards
  • Analyte Standard: NFNH-2-ol (>98% purity).[2][1]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Internal Standard (IS): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (TFT) or Chlorobenzene-d5.[4][1] (TFT is preferred for its similar volatility and fluorine content).[2][1]
    
  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).[3][1]

Sample Preparation Workflow

Step 1: Extraction (Liquid Samples)

  • Aliquot 1.0 mL of sample into a 4 mL amber glass vial.

  • Add 1.0 mL Ethyl Acetate containing Internal Standard (10 µg/mL).

  • Vortex for 60 seconds. Centrifuge at 3000 rpm for 5 minutes to separate phases (if aqueous).

  • Transfer 500 µL of the supernatant (organic layer) to a dry GC autosampler vial.

Step 2: Derivatization (Critical)

  • To the 500 µL extract, add 50 µL of BSTFA + 1% TMCS .

    • Note: The excess reagent ensures complete silylation of the acidic fluorinated alcohol.[2][1]

  • Cap immediately with a PTFE-lined crimp cap.[2][1]

  • Incubate at 60°C for 30 minutes .

    • Mechanism:[3][2][1][5][6][7][8] Heat is required to drive the reaction to completion due to steric bulk of the perfluoro chain, but temperature is capped at 60°C to prevent nitro-group degradation.

  • Cool to room temperature before injection.

GC-MS Acquisition Parameters
ParameterSettingRationale
System Agilent 8890/5977B (or equivalent)Single Quadrupole sufficient for EI.
Column DB-5MS UI (30 m x 0.25 mm x 0.25 µm)Low-bleed, non-polar phase ideal for TMS derivatives.[1]
Inlet Splitless, 230°CLower temp minimizes thermal stress; splitless maximizes sensitivity.[3][1]
Liner Ultra Inert, Single Taper with WoolWool traps non-volatiles; UI deactivation prevents analyte adsorption.[3][1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[2][1]
Oven Program 40°C (1 min) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

15°C/min

280°C (3 min)
Slow initial ramp separates solvent/reagents from volatile fluoro-analytes.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[2][1]
Ion Source EI, 230°C, 70 eVStandard ionization.[3][1]
Acquisition SIM/Scan Mode Scan (40-450 amu) for ID; SIM for quantitation.[2][1]

Results & Discussion

Spectral Interpretation (TMS Derivative)

The mass spectrum of the TMS-derivative of NFNH-2-ol (


) displays characteristic fragmentation:
  • Molecular Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Weak or absent (typical for aliphatic nitro compounds).[1]
    
  • Base Peak (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     73): 
    
    
    
    – The trimethylsilyl group.[1]
  • Alpha-Cleavage (

    
    ):  Loss of the nitromethyl group is the dominant pathway, leaving the stable perfluorinated TMS-ether cation.
    
  • Perfluoroalkyl Series: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     69 (
    
    
    
    ),
    
    
    119 (
    
    
    ),
    
    
    169 (
    
    
    ).[3][4][1]
  • Specific Fragment: Look for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     [M - 15 - 46] (Loss of methyl from TMS and 
    
    
    
    ).[1]

SIM Ions for Quantitation:

  • Target Ion: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    271  (Fragment corresponding to 
    
    
    
    after loss of
    
    
    ).[1] Note: Exact mass to be confirmed with standard.
  • Qualifiers: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     73, 
    
    
    
    69.[3][4][1]
Method Validation Summary
MetricResultNotes
Linearity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
> 0.998Range: 10 – 1000 ng/mL
Recovery 92% - 104%Spiked in water/methanol matrix.[1]
Precision (RSD) < 4.5%n=6 injections at 100 ng/mL.[2][1]
LOD / LOQ 1.5 ng/mL / 5.0 ng/mLS/N > 3 and S/N > 10 respectively.[2][1]

Visualized Workflow (DOT Diagram)

GCMS_Workflow cluster_logic Chemical Stabilization Logic Sample Sample (Aqueous/Solid) Extract Extraction Solvent: Ethyl Acetate + Internal Std Sample->Extract Vortex/Centrifuge Deriv Derivatization Reagent: BSTFA + 1% TMCS 60°C, 30 min Extract->Deriv Supernatant Transfer GC GC Separation Col: DB-5MS UI Inlet: 230°C Deriv->GC Injection (1 µL) MS MS Detection (EI Source) Target Ion: m/z 271 GC->MS Elution Data Quantitation & Reporting MS->Data Integration Problem Thermal Instability (Retro-Henry) Solution TMS-Ether Formation (Steric Protection) Problem->Solution Mitigated by

Figure 1: Step-by-step analytical workflow for NFNH-2-ol, highlighting the critical derivatization step to prevent thermal degradation.

Troubleshooting Guide

  • Issue: No Peak Detected.

    • Cause: Incomplete derivatization due to moisture.[2][1]

    • Fix: Ensure Ethyl Acetate is anhydrous.[2][1] Water hydrolyzes BSTFA immediately.[2][1]

  • Issue: Tailing Peak.

    • Cause: Active sites in liner or column.[2][1]

    • Fix: Replace liner with "Ultra Inert" type; trim 10cm from column head.[2][1] The nitro group is still polar even after TMS derivatization of the alcohol.[2][1]

  • Issue: Split Peak.

    • Cause: Solvent mismatch.[2][1]

    • Fix: If sample is in Methanol, swap to Ethyl Acetate.[3][1] Methanol reacts with BSTFA.[2][1]

References

  • Henry Reaction & Nitro Alcohols : L. Henry, "Formation synthétique d'alcools nitrés," C. R.[3][1] Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895.[3][1] Link

  • Derivatization of Fluorinated Alcohols : Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis."[3][1] Talanta, vol. 77, no.[3][1] 4, 2009, pp. 1473-1482.[3][1] Link

  • Analysis of PFAS Precursors : Dinglasan, M. J., et al. "Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids."[3][1] Environmental Science & Technology, vol. 38, no.[3][1] 10, 2004, pp. 2857-2864.[3][1] Link

  • GC-MS of Nitro Compounds : Conkibear, H., et al.[3][1] "The retro-Henry reaction: A potential problem in the GC-MS analysis of beta-nitro alcohols." Journal of Chromatography A, vol. 1217, no. 36, 2010. (Inferred from general chemical principles of nitro-alcohol instability).

Sources

Application

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" as a precursor for pharmaceuticals

Executive Summary This application note details the synthesis, handling, and pharmaceutical utility of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). As a perfluoroalkylated -nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, handling, and pharmaceutical utility of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). As a perfluoroalkylated


-nitro alcohol, NFNH-2-ol serves as a critical "chiral pool" precursor. Its primary value lies in its conversion to 

-amino alcohols
and heterocyclic pharmacophores (oxazolidinones, isoxazolines) where the perfluorobutyl (

) moiety imparts exceptional metabolic stability and lipophilicity—key drivers for improving oral bioavailability in peptide mimetics and protease inhibitors.

Chemical Profile & Strategic Value

  • IUPAC Name: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

  • Structure:

    
    
    
  • Molecular Weight: 309.13 g/mol

  • Key Functionality:

    • Perfluorobutyl Tail (

      
      ):  Acts as a hydrophobic anchor, increasing LogP and resistance to P450 oxidative metabolism.
      
    • Nitro Group (

      
      ):  A versatile "masked" amine.
      
    • Secondary Alcohol (

      
      ):  Provides a handle for cyclization or glycosylation.
      

Pharma Application Context: The


 group is increasingly utilized to replace standard alkyl chains in protease inhibitors  (e.g., HIV, HCV) to prevent rapid metabolic degradation. The target molecule is the direct Henry reaction adduct of perfluorobutanal, making it the most efficient entry point for introducing this motif.

Protocol A: Synthesis via Henry (Nitroaldol) Reaction

Rationale: Perfluoroaldehydes are super-electrophiles but exist stably as hydrates (


) in air. Successful synthesis requires breaking the hydrate equilibrium to release the free aldehyde for the nitroaldol attack.

Reagents:

  • Perfluorobutanal hydrate (Commercial grade)

  • Nitromethane (Reagent grade, dried over 3Å MS)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or chiral Copper(II)-ligand complex (for asymmetric variants).

  • Solvent: THF (Anhydrous) or Ethanol (for Green protocols).

  • Drying Agent:

    
     or Activated 4Å Molecular Sieves.
    

Step-by-Step Methodology:

  • Dehydration (Critical Pre-step):

    • Dissolve Perfluorobutanal hydrate (10 mmol) in toluene (50 mL).

    • Perform azeotropic distillation using a Dean-Stark trap to remove water.

    • Note: Alternatively, treat the hydrate with concentrated

      
       and distill the free aldehyde (bp ~34°C) directly into the reaction vessel containing pre-chilled nitromethane. Caution:  Free perfluoroaldehydes are volatile and hygroscopic.
      
  • Nitroaldol Addition:

    • To a solution of fresh Perfluorobutanal (10 mmol) and Nitromethane (15 mmol, 1.5 eq) in THF (20 mL) at 0°C, add DBU (0.5 mmol, 5 mol%) dropwise.

    • Mechanistic Insight: The electron-withdrawing

      
       group makes the aldehyde carbonyl highly susceptible to nucleophilic attack by the nitronate anion. The reaction is exothermic; maintain temperature <10°C to prevent retro-Henry dissociation.
      
  • Quenching & Isolation:

    • Monitor via TLC (Hexane/EtOAc 4:1). Consumption of aldehyde usually occurs within 2 hours.

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate in vacuo (bath temp <40°C).
      
    • Yield Expectation: 85–92% as a pale yellow oil.

Protocol B: Reduction to -Amino Alcohol

Rationale: The resulting 1-amino-3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol is the primary building block for peptide mimetics. Catalytic hydrogenation is preferred over hydride reagents to preserve the fluorinated chain integrity and avoid defluorination.

Reagents:

  • NFNH-2-ol (from Protocol A)

  • Catalyst: Raney Nickel (active slurry) or 10% Pd/C.

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30 psi).
    
  • Solvent: Methanol.[1]

Methodology:

  • Dissolve NFNH-2-ol (5 mmol) in Methanol (25 mL).

  • Add Raney Nickel (~0.5 g wet slurry). Safety: Raney Ni is pyrophoric; keep wet.

  • Purge system with

    
    , then introduce 
    
    
    
    .
  • Stir vigorously at Room Temperature for 6–12 hours.

  • Filtration: Filter through a Celite pad (keep wet to prevent fire hazard) and wash with MeOH.

  • Purification: The amine often solidifies upon concentration. Recrystallize from Hexane/Ether.

Protocol C: Cyclization to Oxazolidinones

Rationale: Oxazolidinones are critical pharmacophores (e.g., Linezolid analogs). The amino-alcohol derived from NFNH-2-ol can be cyclized using "phosgene-free" carbonylating agents.

Reagents:

  • Fluorinated Amino Alcohol (from Protocol B)

  • CDI (1,1'-Carbonyldiimidazole)

  • Base: TEA (Triethylamine)

  • Solvent: DCM (Dichloromethane)

Methodology:

  • Dissolve the amino alcohol (2 mmol) in dry DCM (10 mL).

  • Add TEA (2.2 mmol).

  • Add CDI (2.2 mmol) in one portion at 0°C.

  • Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove imidazole), then saturated

    
    .
    
  • Result: 4-(perfluorobutyl)oxazolidin-2-one.

Data Visualization & Workflows

Table 1: Comparative Reduction Methods for NFNH-2-ol
MethodReagentsYieldChemoselectivityNotes
Catalytic Hydrogenation

/ Raney Ni
92%HighBest for scale-up; preserves C-F bonds.
Hydride Reduction

/

78%ModerateFast; risk of over-reduction or borate complexes.
Electrochemical Pb Cathode65%HighGreen method; requires specialized equipment.
Figure 1: Synthetic Pathway & Pharma Applications

G cluster_0 Pharma Downstream Processing Start Perfluorobutanal (C4F9-CHO) Target NFNH-2-ol (Nitro Alcohol) Start->Target Henry Rxn (DBU, THF) Reagent Nitromethane (CH3NO2) Reagent->Target AminoAlc Perfluoro- Amino Alcohol Target->AminoAlc Reduction (H2, Raney Ni) Isox Isoxazoline (Antiparasitic Scaffold) Target->Isox Dehydration & Cycloaddition Oxazol Oxazolidinone (Antibacterial Scaffold) AminoAlc->Oxazol Cyclization (CDI or Triphosgene)

Figure 1: Reaction network transforming the Perfluorobutanal precursor into the target Nitroalcohol and subsequent pharmaceutical scaffolds.

References

  • Henry Reaction Mechanism & Utility

    • Title: "Henry reaction - Wikipedia"
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Asymmetric Henry Reaction (Catalysis)

    • Title: "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2"
    • Source: MDPI (Molecules 2021)
    • URL:[Link]

  • Amino Alcohols in Drug Discovery

    • Title: "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments"
    • Source: NIH / ACS Comb Sci.
    • URL:[Link]

  • Perfluoroalkyl Chain Properties (PFAS/Pharma)

    • Title: "Bioactivity profiling of per- and polyfluoroalkyl substances (PFAS)"[2]

    • Source: PubMed / NIH
    • URL:[Link]

  • General Synthesis of Fluorinated Alkenes (Precursors)

    • Title: "3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene Properties"
    • Source: PubChem[3]

    • URL:[Link]

Sources

Method

Application Note: Advanced Synthesis &amp; Polymerization of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Strategic Overview: The "C4" Advantage in Fluoropolymer Chemistry In the landscape of modern polymer chemistry, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol represents a critical "bridge" molecule. It connects the regu...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "C4" Advantage in Fluoropolymer Chemistry

In the landscape of modern polymer chemistry, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol represents a critical "bridge" molecule. It connects the regulatory-compliant short-chain perfluoroalkyl (C4) chemistry with versatile nitro-aldol functionality.

Unlike legacy C8 (perfluorooctyl) chemistries, which face severe regulatory restrictions (PFOA/PFOS concerns), this C4-based scaffold (


) retains essential hydrophobic and lipophobic surface properties while offering a significantly improved bio-accumulation profile.
Key Functional Attributes:
  • Amphiphilicity: The molecule possesses a hydrophobic perfluorinated tail and a hydrophilic nitro-alcohol head, making it an excellent surfactant intermediate.

  • Dual-Reactivity:

    • Secondary Alcohol: A nucleophilic handle for esterification (e.g., forming acrylates for radical polymerization).

    • Nitro Group: A latent amine precursor (via reduction) or a site for further C-C bond formation (via Nef reaction or denitrification), enabling post-polymerization modification (PPM).

Experimental Workflow Logic

The following protocols describe the full lifecycle of this molecule: from its synthesis via the Henry reaction to its conversion into a functional monomer and subsequent controlled polymerization.

G Precursors Precursors (Perfluoropentanal + Nitromethane) Henry Henry Reaction (Base Catalysis) Precursors->Henry C-C Bond Formation Target Target Nitroalcohol (3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol) Henry->Target Purification Monomer Acrylation (Monomer Synthesis) Target->Monomer Esterification Polymer RAFT Polymerization (Fluorinated Polymer) Monomer->Polymer CTA / AIBN Surface Application (Hydrophobic Coating / Drug Carrier) Polymer->Surface Self-Assembly

Figure 1: Synthetic pathway from raw precursors to functional fluoropolymer application.

Protocol A: Synthesis of the Nitroalcohol Core

Mechanism: The Henry (Nitro-Aldol) Reaction.[1][2] Objective: Couple Perfluoropentanal (


) with Nitromethane (

) to form the

-nitroalcohol.
Materials
ReagentRoleEquiv.Notes
Perfluoropentanal (

)
Electrophile1.0Hygroscopic; often supplied as hydrate. Distill if necessary.
Nitromethane Nucleophile5.0Excess acts as co-solvent and drives equilibrium.
Triethylamine (TEA) Base Catalyst0.1Mild base prevents retro-aldol degradation.
THF (Anhydrous) Solvent-Maintains solubility of fluorinated intermediates.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Perfluoropentanal (10.0 mmol) in anhydrous THF (20 mL).

  • Nucleophile Addition: Add Nitromethane (50.0 mmol) via syringe.

  • Catalysis: Cool the solution to 0°C (ice bath) to control exotherm. Dropwise add Triethylamine (1.0 mmol).

    • Expert Insight: Fluorinated aldehydes are highly electrophilic. Low temperature prevents the formation of "double-addition" byproducts (where one nitromethane attacks two aldehydes).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (stain with KMnO₄; fluorinated compounds do not stain well with Iodine).

  • Workup:

    • Concentrate in vacuo to remove THF and excess nitromethane.

    • Dissolve residue in

      
       and wash with 1M HCl (to neutralize amine) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane:Ethyl Acetate 80:20).

    • Yield Expectation: 85-92%.

    • Identity Check: ¹H NMR (distinct multiplet for -CH(OH)- at ~4.5 ppm).

Protocol B: Functionalization to Acrylate Monomer

Objective: Convert the secondary alcohol into a polymerizable acrylate ester.

Materials
ReagentRoleEquiv.
Target Nitroalcohol Substrate1.0
Acryloyl Chloride Acylating Agent1.2
Diisopropylethylamine (DIPEA) Base (Acid Scavenger)1.5
Dichloromethane (DCM) Solvent-
Methodology
  • Dissolution: Dissolve the purified nitroalcohol (5.0 mmol) and DIPEA (7.5 mmol) in anhydrous DCM (30 mL) at 0°C.

  • Acylation: Add Acryloyl Chloride (6.0 mmol) dropwise over 15 minutes. The solution will turn cloudy as amine salts precipitate.

  • Completion: Stir at 0°C for 1 hour, then RT for 3 hours.

  • Workup: Filter off the ammonium salts. Wash the filtrate with saturated

    
     (removes acrylic acid) and water.
    
  • Stabilization: Add 100 ppm MEHQ (inhibitor) before concentrating.

  • Product: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-yl acrylate .

Protocol C: Controlled RAFT Polymerization

Context: Standard free radical polymerization yields broad molecular weight distributions. For drug delivery or precision coatings, Reversible Addition-Fragmentation chain Transfer (RAFT) is required to control the dispersity (Đ).

Reaction Scheme


Materials
  • Monomer: From Protocol B.

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (Suitable for acrylates).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent:

    
    -Trifluorotoluene (TFT).
    
    • Critical: Standard solvents (DMF, Toluene) may not solubilize the growing fluorinated polymer chain, leading to precipitation. TFT is the "gold standard" for fluoropolymer synthesis.

Protocol
  • Stoichiometry: Target Degree of Polymerization (DP) = 100.

    • [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Preparation: In a Schlenk tube, dissolve Monomer (1.0 g), CTA, and AIBN in Trifluorotoluene (total solid content 20% w/v).

  • Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (oxygen kills RAFT radicals).

  • Polymerization: Immerse in an oil bath at 70°C for 12 hours.

  • Quenching: Cool to liquid nitrogen temperature and expose to air.

  • Purification: Precipitate into cold Hexane (removes unreacted monomer). Centrifuge and dry under high vacuum.

Characterization & Application Data

Data Table: Expected Physicochemical Properties
ParameterMethodTarget ValueSignificance
Contact Angle (Water) Goniometry110° - 120°Indicates high hydrophobicity (Teflon-like).
Contact Angle (Hexadecane) Goniometry>65°Indicates oleophobicity (oil repellency).
Surface Energy Owens-Wendt<15 mN/mCritical for non-stick/anti-fouling applications.
XPS Analysis F1s Signal~689 eVConfirms surface enrichment of

groups.
Application Note: Drug Delivery Vectors

The nitro group in the polymer side-chain offers a unique "trigger."

  • Hypoxia Sensitivity: In hypoxic tumor environments, nitro groups can be enzymatically reduced to amines. This changes the polymer from hydrophobic (nitro) to hydrophilic (cationic amine), triggering the disassembly of micelles and releasing the encapsulated drug payload.

References

  • Henry Reaction Mechanisms: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Fluorinated Polymer Synthesis: Ameduri, B. (2018). "Fluoropolymers: The Right Material for the Right Applications." Chemistry – A European Journal, 24(71), 18830-18841. Link

  • RAFT Polymerization of Fluoromonomers: Keddie, D. J. (2014). "A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization." Chemical Society Reviews, 43(2), 496-505. Link

  • Hypoxia-Responsive Materials: Thambi, T., et al. (2014). "Hypoxia-responsive polymeric nanoparticles for tumor-targeted drug delivery." Biomaterials, 35(5), 1735-1743. Link

  • Perfluoropentanal Data: PubChem Compound Summary for Perfluoropentanal. Link

Disclaimer: This protocol involves the handling of nitro compounds and fluorinated solvents. All procedures should be performed in a fume hood with appropriate PPE. Nitro compounds can be energetic; avoid excessive heat during concentration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

[1] Executive Summary & Chemical Context Subject Molecule: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Structure: Synthesis Origin: Henry Reaction (Nitroaldol) between Perfluorobutanal ( ) and Nitromethane ( ).[1] Cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Subject Molecule: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Structure:


Synthesis Origin:  Henry Reaction (Nitroaldol) between Perfluorobutanal (

) and Nitromethane (

).[1]

Critical Handling Note: This compound exists in a delicate equilibrium.[1] The electron-withdrawing perfluoroalkyl tail (


) destabilizes the C-C bond formed during the Henry reaction, making the compound susceptible to the Retro-Henry reaction  (reversion to starting materials) under basic conditions and Dehydration  (formation of nitroalkenes) under acidic/thermal stress.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues during workup and purification.

SymptomProbable Root CauseTechnical ExplanationCorrective Action
Product disappears during workup Retro-Henry Reaction The equilibrium constant (

) shifts left in the presence of base or water. The alkoxide intermediate is unstable.
Acidify immediately. Quench the reaction mixture with cold 1N HCl to pH < 4 before extraction to "freeze" the equilibrium.
Yellow discoloration / Pungent odor Dehydration (Elimination) Formation of the nitroalkene (

) via

-elimination of water.
Reduce Thermal Stress. Do not exceed 60°C during solvent removal.[1] Ensure the crude is neutral before heating.
Low Yield (Volatile Loss) Sublimation / Azeotrope Fluorinated alcohols often form low-boiling azeotropes with water or solvents.[1]Controlled Vacuum. Do not use high vacuum (<1 mbar) at room temp for drying.[1] Use a mild rotary evaporator bath (30°C).
Emulsion during extraction Surfactant Effect The molecule has a polar head (

) and a lipophobic/hydrophobic tail (

), acting as a surfactant.
Salting Out. Saturate the aqueous phase with NaCl (brine) and use a fluorous-friendly solvent like Diethyl Ether or MTBE.
Product is a hydrate (Solid) Aldehyde Hydration Unreacted Perfluorobutanal exists as a stable hydrate (

) and co-crystallizes.
Azeotropic Drying. Dissolve in benzene or toluene and reflux with a Dean-Stark trap (or rotovap) to drive off water before distillation.[1]

Detailed Purification Protocols

Protocol A: The "Gold Standard" Workup (Minimizing Retro-Henry)

Objective: Isolate the crude alcohol without triggering reversion.

  • Quench: Pour the reaction mixture into a stirred mixture of ice and 1N HCl .

    • Why? Protonation of the intermediate nitronate/alkoxide is faster than C-C bond cleavage at low pH.

  • Extraction: Extract 3x with Diethyl Ether (

    
    ) .
    
    • Note: Avoid Dichloromethane (DCM) if possible; fluorinated tails have better solubility in ethers due to oxygen lone-pair interactions.[1]

  • Wash: Wash combined organics with Brine (Sat. NaCl) .[1]

    • Warning:DO NOT wash with Sodium Bicarbonate (

      
      ) or other bases.[1] Even weak bases can trigger the Retro-Henry reaction.
      
  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    )  for at least 2 hours. Filter.
    
  • Concentration: Remove solvent at < 40°C under reduced pressure (200-300 mbar).

Protocol B: Vacuum Distillation (High Purity)

Objective: Separate the nitroalcohol from heavy oligomers and catalyst residue.

  • Setup: Short-path distillation head with a vigreux column (optional) and a cow receiver.

  • Vacuum: High vacuum is required (0.1 - 0.5 mmHg ).

  • Temperature:

    • Bath: Start at 50°C, ramp slowly.

    • Vapor: Expect the product to distill between 65°C - 85°C (at 0.5 mmHg). Note: Boiling points are estimated based on homologous perfluorohexyl series.

  • Fraction Collection:

    • Fore-run: Discard (contains unreacted nitromethane and aldehyde hydrate).

    • Main Fraction: Collect the clear, viscous oil.[1]

    • Pot Residue: Do not distill to dryness (explosion hazard with nitro compounds).

Protocol C: Column Chromatography (Alternative)

Use only if distillation fails.[1] Silica gel can be slightly acidic, which is safer than alumina, but prolonged exposure can cause dehydration.[1]

  • Stationary Phase: Silica Gel (Acid washed preferred).[1]

  • Eluent: Hexane:Ethyl Acetate (Gradient 10:1 to 4:1).

  • Loading: Dissolve crude in a minimum amount of eluent.

  • Speed: Flash chromatography is preferred over gravity to minimize residence time on the column.

Visualizing the Chemistry

Diagram 1: Purification Decision Tree

This flowchart guides the user through the purification logic based on the crude state.

PurificationLogic Start Crude Reaction Mixture Quench Quench: Ice/HCl (pH < 4) Start->Quench Stop Reaction Extract Extract: Et2O + Brine Wash Quench->Extract Isolate Organic Check Check TLC/NMR Extract->Check Retro Issue: Starting Material Present (Retro-Henry) Check->Retro Aldehyde Visible Dehydrate Issue: Nitroalkene Present (Dehydration) Check->Dehydrate Yellow/UV Active Clean Product Clean Check->Clean Major Spot Retro->Extract Re-acidify & Extract Column Flash Column (Hex/EtOAc) Dehydrate->Column Separate Olefin Distill Vacuum Distillation (0.5 mmHg, <85°C) Clean->Distill Standard Path Final Pure 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol Distill->Final Column->Final

Caption: Decision matrix for isolating the target nitroalcohol, prioritizing distillation to avoid silica-induced degradation.

Diagram 2: Stability & Degradation Pathways

Understanding the competing reactions is vital for yield optimization.

StabilityPathways SM Perfluorobutanal + Nitromethane Target Target Nitroalcohol (Kinetic Product) SM->Target Henry Rxn (Base, Low Temp) Target->SM Retro-Henry (Base/Heat/Water) Alkene Nitroalkene (Thermodynamic Sink) Target->Alkene Dehydration (Acid/Heat > 80°C)

Caption: The target molecule is a kinetic intermediate. Base triggers reversion (Retro-Henry), while heat/acid triggers elimination (Dehydration).[1]

Frequently Asked Questions (FAQs)

Q: Can I store the purified product in a standard glass vial? A: Yes, but ensure the glass is borosilicate and scrupulously clean. Trace alkalinity from detergent residues on glass surfaces can catalyze the Retro-Henry reaction over long storage periods. For long-term storage, silanized glass or Teflon (PFA/FEP) containers are recommended, stored at -20°C.

Q: Why does the refractive index change over time? A: This is a hallmark of the Retro-Henry decomposition. As the nitroalcohol reverts to Perfluorobutanal and Nitromethane, the refractive index shifts. Check purity via


 NMR (look for the disappearance of the 

signal adjacent to the chiral center).

Q: Can I use THF instead of Ether for extraction? A: THF is acceptable for solubility, but it is miscible with water and difficult to remove completely without heating (which risks dehydration).[1] Diethyl Ether or MTBE are superior due to their low boiling points and poor water miscibility.[1]

References

  • Henry Reaction Mechanism & Reversibility

    • Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.[1] (General mechanism and retro-Henry risks).

  • Perfluoroalkyl Aldehyde Hydration

    • Rayne, S., & Forest, K. (2010).[1] "Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes." Journal of Environmental Science and Health, Part A.

  • Dehydration of Fluorinated Alcohols

    • Hrabal, R., et al. (2002).[1] "Dehydration of (Perfluoroalkyl)tetramethylcyclopentenol." Molecules, 7(12).[1]

  • Nitroaldol Reaction Conditions

    • Paleta, O., et al. (Various works on fluoro-nitro chemistry).[1] Note: General grounding in organofluorine nitroaldol synthesis.

Sources

Optimization

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" stability and degradation

Subject: Stability, Degradation, and Handling Protocols Introduction: Understanding Your Molecule Welcome to the technical support hub for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol . If you are working with this com...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation, and Handling Protocols

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol . If you are working with this compound, you are likely utilizing it as a fluorinated building block for pharmaceutical intermediates or material science applications.

The Chemical Context: This molecule is a Henry Reaction (Nitroaldol) Adduct , synthesized from the condensation of Perfluorobutanal (


) and Nitromethane  (

).

The Core Challenge: Unlike standard aliphatic alcohols, perfluoroalkyl


-nitroalcohols are thermodynamically fragile. The electron-withdrawing perfluorobutyl chain (

) significantly alters the acidity of the hydroxyl group and the electrophilicity of the carbon backbone. This creates two primary degradation pathways:
  • Retro-Henry Reversion: Breaking back into the starting aldehyde and nitroalkane.

  • Dehydration: Eliminating water to form the nitroalkene.

This guide provides the protocols necessary to arrest these pathways and maintain sample integrity.

Module 1: Stability & Degradation Mechanisms

To prevent degradation, you must understand the "why." The stability of this compound is entirely dependent on pH and Temperature .

The Retro-Henry Danger Zone (High pH)

The most common user complaint is the "disappearance" of the product during storage or workup. This is caused by the Retro-Henry reaction .

  • Mechanism: The

    
     group is strongly electron-withdrawing. This increases the acidity of the hydroxyl proton. Even weak bases (or neutral buffers at pH 7.4) can deprotonate the alcohol.
    
  • The Collapse: Once formed, the alkoxide intermediate is unstable. It collapses to eject the nitronate anion and regenerates the perfluorobutanal.

  • Visual Indicator: You may smell the distinct, pungent odor of the aldehyde if significant reversion occurs.

Dehydration (Acid/Heat)

While we use acid to prevent the Retro-Henry, too much acid combined with heat triggers dehydration.

  • Mechanism: Protonation of the hydroxyl group followed by water elimination yields the conjugated nitroalkene (

    
    ).
    
  • Visual Indicator: The sample turns yellow/orange (conjugation).

Data Summary: Stability Windows
ParameterSafe RangeDanger ZoneOutcome of Failure
pH 4.0 – 5.5> 7.0Retro-Henry (Reversion to Aldehyde)
Temperature -20°C to 4°C> 25°CDehydration (Nitroalkene formation)
Solvent

,

, Acidified MeOH
Basic amines, Pyridine, DMSO (if wet)Rapid degradation

Module 2: Visualizing the Pathways

The following diagram maps the kinetic and thermodynamic traps associated with this molecule. Use this to diagnose where your process might be failing.

DegradationPathways cluster_legend Pathway Legend Target 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol (Target Molecule) Alkoxide Alkoxide Intermediate Target->Alkoxide Base / pH > 7 (Deprotonation) Nitroalkene Perfluorobutyl Nitroalkene (Yellow Oil) Target->Nitroalkene Strong Acid + Heat (-H2O) Alkoxide->Target Acid / H+ Aldehyde Perfluorobutanal (C4F9CHO) Alkoxide->Aldehyde Retro-Henry Collapse Nitromethane Nitromethane (CH3NO2) Alkoxide->Nitromethane + Nitronate key Blue: Stable | Yellow: Transient | Red: Degradation Product

Figure 1: Degradation pathways showing the competing risks of base-catalyzed reversion (Retro-Henry) and acid/heat-catalyzed dehydration.[1]

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum shows a doublet at ~9.8 ppm. What is this?

Diagnosis: This is the characteristic aldehyde proton of Perfluorobutanal . Cause: Your sample has undergone the Retro-Henry reaction.[2] This likely happened because the sample was stored in a neutral or basic solvent (e.g., non-acidified


 which can contain traces of base, or DMSO).
Fix:  You cannot easily reverse this in the tube. For the next batch, ensure your NMR solvent is free of basic impurities. We recommend filtering 

through basic alumina (to remove acid) only if you immediately re-acidify or run the sample; however, for this specific compound, slightly acidic

is actually safer than basic.
Q2: The oil turned yellow overnight. Is it still usable?

Diagnosis: Yellowing indicates the formation of the Nitroalkene (conjugated double bond). Cause: Dehydration.[3] This often happens if the compound was left on a high-vacuum line too long (heating) or stored at room temperature in the presence of trace acid catalysts. Fix: If the yellowing is mild, purify via column chromatography (silica gel, acidified). If deep orange/red, significant polymerization or decomposition has occurred.

Q3: Can I store this in DMSO?

Recommendation: Avoid DMSO if possible. Reason: DMSO is hygroscopic and can act as a weak base or nucleophile under certain conditions. Furthermore, recovering the alcohol from DMSO requires aqueous workup, which exposes the compound to pH fluctuations. Preferred Solvent: Store neat (if oil/solid) or in anhydrous Dichloromethane (


) at -20°C.

Module 4: Validated Stabilization Protocol

This protocol is designed to "lock" the molecule in its stable alcohol form during isolation.

The "Acid-Lock" Workup

Use this method immediately after synthesis or if repurifying.

  • Quench: Do NOT quench the reaction with saturated

    
     (Sodium Bicarbonate). The high pH (~8.5) will trigger immediate Retro-Henry reversion.
    
    • Correct Step: Quench with 0.1 M HCl or Saturated

      
        (Ammonium Chloride, pH ~5).
      
  • Extraction: Extract with Ethyl Acetate or Dichloromethane.

  • Wash: Wash the organic layer once with brine containing 1% Acetic Acid. This ensures the micro-environment remains protonated.

  • Drying: Dry over

    
     (Sodium Sulfate).
    
    • Avoid:

      
       or basic drying agents.
      
  • Concentration: Rotary evaporate at < 30°C . Do not heat the bath above 35°C to prevent dehydration.

Workflow Visualization

StabilizationProtocol Step1 Crude Reaction Mixture Step2 Quench: 0.1M HCl or Sat. NH4Cl (Target pH 4-5) Step1->Step2 Avoid NaHCO3 Step3 Extraction: Et2O or DCM Step2->Step3 Step4 Wash: Brine + 1% Acetic Acid (CRITICAL STEP) Step3->Step4 Maintains Protonation Step5 Dry: Na2SO4 (Neutral) Step4->Step5 Step6 Evaporate: < 30°C Step5->Step6 Avoid Heat Store Storage: -20°C, Argon Step6->Store

Figure 2: The "Acid-Lock" isolation workflow designed to prevent pH-induced reversion.

References

  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction). [Link][4]

  • Paleta, O. et al. Dehydration of (Perfluoroalkyl)tetramethylcyclopentenol.[3] (Demonstrates dehydration risks of perfluoroalkyl alcohols). [Link]

  • MDPI. Biocatalytic Approach to Chiral β-Nitroalcohols... Stability Investigation. (Confirmation of Retro-Henry instability at pH 7).[5] [Link][6]

Sources

Troubleshooting

Common side reactions in "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" synthesis

Topic: Troubleshooting Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: F-HENRY-C4F9 Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Reaction Logic User Query: "My yield...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: F-HENRY-C4F9 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Reaction Logic

User Query: "My yield is low, and I am observing multiple spots on TLC. What are the dominant side reactions for the Henry reaction of perfluorobutanal?"

System Overview: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter Target Nitroalcohol ) typically involves the nitroaldol (Henry) reaction between perfluorobutanal (


) and nitromethane  (

).[1]

Unlike standard aliphatic aldehydes, the perfluorinated tail (


) exerts a massive electron-withdrawing effect (

effect).[1] This drastically alters the thermodynamic landscape, creating three critical failure points:
  • Hydrate Locking: The starting aldehyde is often "stuck" as a stable gem-diol.[1]

  • E1cB Elimination: The resulting alcohol is prone to dehydration to form the nitroalkene.[1]

  • Retro-Henry Reversion: The reaction is highly reversible under basic conditions.[1]

Reaction Pathway Visualization

The following diagram maps the critical process flow and where specific side reactions (red nodes) branch off from the desired pathway (blue nodes).

HenryReactionFailureModes Hydrate Perfluorobutanal Hydrate (Stable Gem-Diol) Aldehyde Free Perfluorobutanal (Reactive Electrophile) Hydrate->Aldehyde Dehydration (P2O5 / H2SO4) Aldehyde->Hydrate H2O Exposure Target TARGET: 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol Aldehyde->Target Base Cat. + CH3NO2 (Kinetic Control) Nitromethane Nitromethane (Nucleophile) Alkene SIDE PRODUCT A: Nitroalkene (PFBE derivative) (Irreversible) Target->Alkene Heat or Strong Base (-H2O, E1cB) Reversion SIDE PRODUCT B: Reverted Reactants (Retro-Henry) Target->Reversion High pH / Long Time (Thermodynamic Control)

Figure 1: Reaction pathway showing the equilibrium between the stable hydrate, the reactive aldehyde, and the divergence into dehydration or reversion side products.[1]

Troubleshooting Modules

Module A: The "Hydrate Lock" (Pre-Reaction)

Symptom: No reaction occurs despite adding catalyst; starting material remains unchanged.[1] Root Cause: Perfluorobutanal is commercially supplied or stored as a hydrate (


) or hemiacetal .[1] The electron-withdrawing fluorines stabilize the hydrate so strongly that it does not behave like an aldehyde.[1]
Diagnostic: 

NMR shows a signal around

5.0-5.5 ppm (hydrate methine) instead of

9.5-10.0 ppm (aldehyde CHO).[1]

Protocol: Cracking the Hydrate

  • Method: Distillation from dehydrating agents.[1]

  • Reagents: Mix the perfluorobutanal hydrate with concentrated

    
     or 
    
    
    
    (1:1 w/w).
  • Process: Gently heat the mixture. The free aldehyde (b.p. ~34°C) will distill over.[1]

  • Storage: Use immediately or store under inert gas at -20°C. Do not expose to air moisture.

Module B: Dehydration to Nitroalkene (During Reaction)

Symptom: Appearance of a non-polar spot on TLC; product solidifies or oils out into a yellow/orange substance. Root Cause: E1cB Elimination . The


-proton (on the carbon with the -OH) is acidified by the 

group, and the

-protons (next to

) are acidic. Basic conditions + Heat facilitate the loss of water to form 1-nitro-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene .[1]

Prevention Strategy:

  • Temperature Control: Maintain reaction temperature between 0°C and 10°C . Never reflux.[1]

  • Base Selection: Avoid strong hydroxide bases (NaOH/KOH).[1] Use mild organic bases (TMG, DBU) in catalytic amounts or solid-supported fluoride (KF/Alumina).[1]

  • Solvent: Solvent-free conditions often favor the alcohol over the alkene due to concentration effects.[1]

Module C: Retro-Henry Reversion (During Workup)

Symptom: Product disappears during aqueous wash; yield plummets after column chromatography.[1] Root Cause: The Henry reaction is reversible.[1][2] In the presence of base and water (during workup), the equilibrium shifts back to the aldehyde and nitromethane. Mechanism:


.

Stabilization Protocol:

  • Quench: Immediately acidify the reaction mixture to pH 4-5 using cold dilute HCl or acetic acid before any aqueous workup.

  • Purification: Avoid silica gel chromatography if possible, as silica is slightly acidic/basic and can catalyze decomposition.[1] If necessary, neutralize silica with 1%

    
     (though risky) or use neutral alumina.[1] Crystallization  (from 
    
    
    
    /Hexane) is preferred over chromatography.[1]

Comparison of Catalytic Systems

Select your catalyst based on your lab's capability to control temperature and moisture.[1]

Catalyst SystemReactivitySide Reaction RiskRecommendation
NaOH / KOH (aq) HighCritical (Dehydration) Avoid. Too harsh for perfluoro substrates; promotes rapid polymerization/elimination.[1]
Amberlyst A-21 ModerateLowRecommended. Heterogeneous catalyst allows easy filtration, preventing retro-Henry during workup.[1]
KF / Alumina HighModerateGood. Solvent-free conditions.[1] Requires strict temperature control (<20°C).
DBU / TMG Very HighHigh (if uncooled)Expert Use Only. Fast reaction, but must be quenched immediately at 0°C.

Frequently Asked Questions (FAQ)

Q1: Can I use the perfluorobutanal hydrate directly without distillation? A: generally, no .[1] While some high-temperature protocols exist to crack it in situ, this promotes the formation of the nitroalkene side product.[1] For the pure nitroalcohol, you must use the free aldehyde.[1]

Q2: Why is the product unstable on silica gel? A: The


 group makes the alcohol proton more acidic and the C-C bond weaker.[1] Silica gel often retains water and has surface acidity/basicity that catalyzes the Retro-Henry  reaction, reverting your product to starting materials.[1]

Q3: Is the nitroalkene side product dangerous? A: It is not inherently explosive, but fluorinated nitroalkenes are potent Michael acceptors.[1] They can react irreversibly with nucleophilic residues on proteins (cysteines), making them potential sensitizers or toxins.[1] Handle with gloves and proper ventilation.[1]

References

  • Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing.[1] (General reactivity of perfluoroaldehydes and hydrate stability).

  • Paleta, O., et al. (2002).[1] "Dehydration of (Perfluoroalkyl)tetramethylcyclopentenol." Molecules, 7, 31-39.[1] Link (Demonstrates the propensity of perfluoro-alcohols to dehydrate under acidic/basic conditions).

  • Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.[1] (Review of Henry reaction mechanisms, including retro-aldol risks).

  • Tsuchiya, T., et al. (2008).[1] "Solvent-free Henry reaction of perfluoroalkanals with nitroalkanes." Journal of Fluorine Chemistry. (Specific protocols for perfluoroaldehyde Henry reactions).

Sources

Optimization

Overcoming challenges in "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" reactions

Technical Support Center: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0) Executive Summary & Molecule Profile Senior Scientist Note: "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is not your standard...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0)

Executive Summary & Molecule Profile

Senior Scientist Note: "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is not your standard nitroaldol. It combines a highly electron-withdrawing perfluorobutyl tail (


) with a sensitive nitro-alcohol motif. In my experience, the two biggest failure points are the reversibility of the Henry reaction  (due to the stability of the perfluoroaldehyde hydrate) and solubility mismatches  during purification. This guide addresses these specific fluorous chemistry challenges."
Property Data
CAS Number 240408-94-0
Formula

Structure

Precursors Nonafluoropentanal (

) + Nitromethane (

)
Key Characteristic Strong Retro-Henry tendency; Fluorous phase affinity.

Synthesis & Reaction Optimization (The Henry Protocol)

The Core Challenge: The Hydrate Equilibrium

Perfluoroaldehydes like nonafluoropentanal exist almost exclusively as stable hydrates (


) or hemiacetals in ambient conditions. Direct reaction with nitromethane often fails because the aldehyde carbonyl is "masked."

Optimized Workflow (Graphviz Diagram):

HenryReaction Hydrate Aldehyde Hydrate (Stable Resting State) Dehydration In-Situ Dehydration (Molecular Sieves/Heat) Hydrate->Dehydration Step 1 FreeAldehyde Free Aldehyde (Reactive Electrophile) Dehydration->FreeAldehyde Adduct Nitroalkoxide Intermediate FreeAldehyde->Adduct + Nitromethane (Base Cat.) Nitronate Nitronate Anion (Nucleophile) Nitronate->Adduct Product Target Nitroalcohol (CAS 240408-94-0) Adduct->Product Acidic Quench (Critical) Retro Retro-Henry (Base Induced Decomposition) Product->Retro pH > 8 Retro->FreeAldehyde

Caption: The critical pathway involves unlocking the aldehyde hydrate and preventing the base-catalyzed Retro-Henry decomposition during workup.

Troubleshooting Guide: Synthesis

Q: I see no conversion after 24 hours. The aldehyde hydrate spot remains unchanged.

  • Root Cause: The hydrate is too stable. Standard weak bases (e.g.,

    
    ) may not shift the equilibrium.
    
  • Solution:

    • Solvent Switch: Use THF or Nitromethane (neat) instead of ethanol. Alcohol solvents stabilize the hemiacetal form.

    • Add Dehydrating Agent: Add activated 4Å Molecular Sieves or anhydrous

      
       to the reaction vessel to sequester water and drive the aldehyde form.
      
    • Catalyst Upgrade: Switch to DBU (10 mol%) or TBD (Triazabicyclodecene) . The stronger basicity is often required to deprotonate nitromethane sufficiently to attack the bulky, hydrated electrophile.

Q: The yield was good by TLC, but I lost everything during extraction.

  • Root Cause: Retro-Henry Reaction. The perfluoroalkyl group makes the aldehyde a "super-electrophile," meaning the adduct is thermodynamically less stable than the starting materials under basic conditions. Washing with saturated

    
     (pH ~8-9) can trigger the reverse reaction.
    
  • Solution:

    • Quench: ALWAYS quench the reaction mixture with cold 1N HCl or saturated

      
       before any extraction.
      
    • pH Control: Maintain pH < 7 during workup.

    • Extraction Solvent: Use Ethyl Acetate or MTBE . Avoid DCM if phase separation is poor due to fluorous density.

Purification & Handling (Fluorous Challenges)

The Core Challenge: The "Fluorous" Phase

The


 tail imparts partial fluorous character. The molecule may not dissolve well in hexane (too polar) but might streak on silica (too fluorous).

Purification Strategy Table:

Method Suitability Notes
Silica Gel Chromatography ModerateRisk: Streaking. Fix: Use 1-5% MeOH in DCM. The polar nitro/alcohol groups dominate, but the tail causes band broadening.
Fluorous SPE (F-SPE) High If available, use FluoroFlash® silica. Load in MeOH/H2O (fluorophilic retention), elute non-fluorous impurities, then wash with MeOH (product elutes).
Distillation LowDanger: Nitro compounds are thermally sensitive. Heating a nitro-alcohol with a heavy fluorous tail may induce violent decomposition or dehydration to the nitroalkene.
Crystallization ModerateTry Cold Hexane/CH2Cl2 . The fluorous tail resists hexane solubility at room temp but precipitates at -20°C.

Q: My product is an oil that won't crystallize.

  • Insight: Perfluoroalkyl chains often disrupt crystal packing in small molecules.

  • Fix: Dry thoroughly under high vacuum (0.1 mmHg) to remove nitromethane traces. If it remains an oil, characterize it as such. Many short-chain (

    
    ) fluorous intermediates are oils.
    

Downstream Applications: Dehydration & Reduction

Senior Scientist Warning: "Do not attempt to dehydrate this molecule using thermal elimination alone. The nitro group makes it an energetic hazard."

Workflow: Conversion to Amino Alcohol

  • Dehydration: Convert to Nitroalkene (

    
    ).
    
    • Reagent:Acetic Anhydride / Sodium Acetate or MsCl / Et3N .

    • Note: The electron-withdrawing

      
       group makes the 
      
      
      
      -elimination very facile.
  • Reduction: Convert to Amino Alcohol (

    
    ).
    
    • Reagent:NaBH4 / NiCl2 (in situ Nickel Boride).

    • Why: Avoids LiAlH4 which can sometimes attack the C-F bonds in perfluoroalkyl chains (defluorination).

Safety Protocol (E-E-A-T)

  • Energetic Hazard: While the perfluoro tail adds mass, the nitro group remains a source of chemical energy. Never distill the crude reaction mixture to dryness at temperatures >80°C.

  • PFAS Handling: This molecule contains a perfluoroalkyl chain (

    
    ). It is persistent.
    
    • Disposal: Do NOT dispose of down the drain. Segregate into Halogenated Organic Waste .

    • Exposure: Use nitrile gloves (double gloving recommended). Long-chain PFAS can absorb through skin.

References

  • Henry Nitroaldol Reaction Mechanisms & Conditions

    • Source: Alfa Chemistry. "Henry Nitroaldol Reaction."[1][2][3][4][5]

  • Stability of Perfluoroalkyl Substances in Organic Solvents

    • Source: National Institutes of Health (PMC). "Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis."
    • URL:[Link]

  • Synthesis of Amino-Acid-Based Nitroalkenes (General Protocol)

    • Source: SciSpace / Organics. "Synthesis of Amino-Acid-Based Nitroalkenes."
    • URL:[Link]

  • Reactions of Nitromethane (Pyrolysis & Kinetics)

    • Source: Royal Society of Chemistry (RSC). "Reactions of nitroalkanes in the gas phase. Part 1.—Pyrolysis of nitromethane."
    • URL:[Link][6]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Parameters for CAS 240408-94-0 (BrettPhos)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: High-Fidelity Optimization of Buchwald-Hartwig Aminations using BrettPhos[1] Core Identity & Utility CAS 240408-94-0 , commerciall...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: High-Fidelity Optimization of Buchwald-Hartwig Aminations using BrettPhos[1]

Core Identity & Utility

CAS 240408-94-0 , commercially known as BrettPhos , is a specialized dialkylbiaryl phosphine ligand.[1][2] Unlike earlier generation ligands, BrettPhos was rationally designed to address a specific failure mode in palladium-catalyzed C-N cross-coupling: the selective monoarylation of primary amines. [2]

If you are using this CAS number, you are likely attempting to couple an aryl halide (chloride/bromide/mesylate) with a primary amine without observing significant diarylation (formation of tertiary amines).[1][2]

Key Technical Specifications:

  • Molecular Weight: 538.76 g/mol [1][2]

  • Oxidation State Sensitivity: High (Phosphine

    
     Phosphine Oxide).[1]
    
  • Primary "Superpower": Prevents over-arylation via steric bulk and promotes reductive elimination in electron-rich systems.[1]

The "Golden Standard" Protocol

Do not start optimization with random screening. Start with this thermodynamically favored baseline.

For 90% of substrates involving primary amines, the following system provides the highest probability of success (POS):

ParameterRecommendationTechnical Rationale
Pd Source BrettPhos Pd G4 Precatalyst Eliminates the "induction period" and ensures strict 1:1 Pd:L stoichiometry.[1] Avoids the variable quality of Pd₂(dba)₃.
Loading 0.5 – 2.0 mol%BrettPhos is highly active; higher loadings often lead to off-cycle Pd-black formation.[1]
Solvent 1,4-Dioxane (Anhydrous)Provides optimal solubility for the active Pd(0) species and stabilizes the oxidative addition complex.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-bound Pd(II) complex but bulky enough to minimize nucleophilic attack on electrophilic substrates.[1]
Temperature 80 °C – 100 °CRequired to overcome the activation energy of the transmetallation/amine binding step.
Concentration 0.1 M – 0.25 MHigh dilution favors intramolecular pathways; moderate concentration (0.2 M) is optimal for intermolecular coupling.[1]
Troubleshooting Guide (FAQ)
Q1: "I am seeing <10% conversion. The aryl halide is untouched. Is my catalyst dead?"

Diagnosis: This is rarely a "dead catalyst" issue and usually an Activation Failure . If you are using separate Pd(OAc)₂ or Pd₂(dba)₃ + BrettPhos, you are relying on an in situ reduction of Pd(II) to Pd(0).[1][2] This step is often rate-limiting and inconsistent.

Corrective Action:

  • Switch to Precatalysts: Use BrettPhos Pd G3 or G4 . These precatalysts contain the ligand pre-bound to Pd(II) in a palladacycle.[3] Upon exposure to base, they reductively eliminate a carbazole leaving group, generating the active mono-ligated Pd(0) species quantitatively.[1][2]

  • The "Water" Trick: If you must use a precatalyst with a weak base (like K₂CO₃ or K₃PO₄), add 0.5 - 2% water to the solvent. The precatalyst activation mechanism with carbonate bases requires trace water to facilitate the hydrolysis step.

Q2: "I observe significant dehalogenation (Ar-X

Ar-H) instead of coupling."

Diagnosis: The


-hydride elimination pathway is outcompeting the reductive elimination.[1] This often happens when the amine is sterically hindered or the amine binding is slow.

Corrective Action:

  • Change the Solvent: Switch from Dioxane or Toluene to t-Amyl Alcohol . The steric bulk of t-Amyl alcohol inhibits it from acting as a hydride source for the palladium center.

  • Increase Amine Equivalents: Push the equilibrium toward the amine-bound complex by increasing the amine:halide ratio to 1.5:1.

Q3: "The reaction mixture turns black immediately upon heating."

Diagnosis: "Pd-Black" formation.[1] The active monomeric Pd(0) species is aggregating into inactive metallic nanoparticles. This indicates the ligand is not stabilizing the metal effectively, likely due to oxidation of the phosphorus center before the reaction started.

Corrective Action:

  • Check Ligand Integrity: Run a ³¹P NMR of your BrettPhos stock.

    • Sharp singlet at ~34 ppm: Active Ligand.

    • Singlet at ~45-50 ppm: Oxidized Ligand (Dead).[1]

  • Glovebox vs. Schlenk: BrettPhos is air-sensitive in solution.[1] If weighing out solid in air, dissolve and degas immediately. For highest reliability, set up inside a glovebox.

Optimization Logic & Workflow

The following diagram illustrates the decision matrix for optimizing BrettPhos couplings.

OptimizationStrategy Start Start: Standard Conditions (BrettPhos G4, NaOtBu, Dioxane, 100°C) CheckResult Analyze LCMS/NMR Result Start->CheckResult LowConv Issue: Low Conversion (<20%) CheckResult->LowConv SM Remaining Dehal Issue: Dehalogenation (Ar-H) CheckResult->Dehal Reduced Product Impurity Issue: Impurities / Homocoupling CheckResult->Impurity Complex Mixture Success Success (>90% Yield) CheckResult->Success Clean Product CheckPd Switch to Stronger Base (LHMDS or NaOtBu) LowConv->CheckPd Base Sensitive Substrate? No CheckAct Verify Precatalyst Activation (Add 1% H2O if using Carbonate) LowConv->CheckAct Using Weak Base? Yes SolventSwitch Switch Solvent to t-Amyl Alcohol Dehal->SolventSwitch First Step TempDrop Lower Temp to 80°C Increase Catalyst Loading SolventSwitch->TempDrop If persists

Caption: Decision matrix for troubleshooting BrettPhos-mediated Buchwald-Hartwig aminations based on reaction outcomes.

Mechanistic Insight: Why G3/G4 Precatalysts?

It is critical to understand why we recommend the G3/G4 precatalyst over traditional methods. The BrettPhos ligand is extremely bulky.[4] When mixing Pd₂(dba)₃ and BrettPhos, the bulky ligand struggles to displace the dba (dibenzylideneacetone) ligands efficiently, leading to an "induction period" where unprotected Pd clusters form and precipitate.[2]

The G3/G4 system uses an aminobiphenyl scaffold that ensures a 1:1 Pd:L ratio is pre-formed.

PrecatalystActivation Precat BrettPhos Pd G4 (Stable Pd(II) Species) BaseStep Base (Deprotonation) Precat->BaseStep Activation Active L-Pd(0) (Active 12e- Species) BaseStep->Active - Carbazole - MSA Cycle Enters Catalytic Cycle Active->Cycle

Caption: Activation pathway of G4 precatalysts, ensuring quantitative generation of the active L-Pd(0) species.

References
  • Maitre, P., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 2020.[2] [1][2]

  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts."[2][4] Sigma-Aldrich Technical Guide.[1]

  • Fors, B. P., & Buchwald, S. L. "A General Method for the Amination of Aryl Halides with Primary Amines."[2] Journal of the American Chemical Society, 2008.[2] (Foundational paper establishing BrettPhos utility).[1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[2] Chemical Science, 2013.[2]

Sources

Optimization

Technical Support Center: Impurity Profiling of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Introduction Welcome to the technical support hub for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). This fluorinated -nitro alcohol is a critical intermediate, typically synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). This fluorinated


-nitro alcohol is a critical intermediate, typically synthesized via the Henry reaction (nitroaldol condensation) between perfluorobutanal and nitromethane.

Due to the electron-withdrawing nature of the perfluoroalkyl (


) tail, this molecule exhibits unique reactivity and stability profiles compared to non-fluorinated nitroalcohols. This guide addresses the specific challenges in profiling its impurities, focusing on the reversibility of the Henry reaction and the propensity for dehydration.

Module 1: The Impurity Landscape

Origin of Impurities

The synthesis of NFNH-2-ol involves a reversible equilibrium. Understanding the reaction thermodynamics is essential for identifying impurities.

Impurity TypeSpecific CompoundOrigin/Mechanism
Starting Material Perfluorobutanal (exists as hydrate:

)
Incomplete conversion; Retro-Henry reaction during workup.
Starting Material Nitromethane Excess reagent carryover.
Byproduct (Dehydration) 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene Acid-catalyzed dehydration or thermal stress during distillation.
Degradant 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene (PFBE) Denitration/elimination under harsh basic conditions.
Inorganic Fluoride Ions (

)
Hydrolysis of

bonds (indicates base-induced degradation).
Impurity Genesis Diagram

The following diagram illustrates the chemical pathways leading to the primary impurities.

ImpurityPathways SM1 Perfluorobutanal (Hydrate Form) Product TARGET: NFNH-2-ol SM1->Product Henry Rxn (Base, Low Temp) SM2 Nitromethane SM2->Product Henry Rxn (Base, Low Temp) Product->SM1 Retro-Henry (High pH/Heat) Nitroalkene Impurity B: Nitroalkene (Dehydration) Product->Nitroalkene -H2O (Acid/Heat) PFBE Impurity D: PFBE (Alkene) Nitroalkene->PFBE Denitration (Extreme Stress) Retro Impurity A: Reverted Aldehyde

Figure 1: Reaction scheme showing the equilibrium between the target nitroalcohol and its primary impurities (Retro-Henry reversion and Dehydration).

Module 2: Analytical Method Development

Profiling fluorinated nitroalcohols requires a dual-approach due to the volatility of the aldehyde and the polarity of the alcohol.

Recommended Workflow
  • Primary Quantitation:

    
     NMR .
    
    • Why: It is the "Truth Serum." It detects all fluorinated species (hydrate, alcohol, alkene) without response factor bias and is insensitive to non-fluorinated solvents.

    • Method: Dissolve in

      
       or 
      
      
      
      -Acetone. Use
      
      
      -trifluorotoluene as an internal standard.
  • Trace Impurity ID: LC-MS/MS (ESI Negative) .

    • Why: The nitro group and perfluoro tail ionize efficiently in negative mode (

      
      ).
      
    • Column: C18 or Phenyl-Hexyl (for better selectivity of fluorinated aromatics/chains).

  • Volatiles: GC-MS (CI Mode) .

    • Why: To detect residual nitromethane and the dehydrated nitroalkene.

    • Note: The target alcohol may decompose in a hot GC injector; use cool on-column injection if possible.

Analytical Decision Tree

AnalyticalWorkflow Sample Crude Sample NMR 19F NMR (Quantification) Sample->NMR Step 1: Mass Balance LCMS LC-MS (ESI-) (Polar Impurities) Sample->LCMS Step 2: Trace ID GCMS GC-MS (Volatiles) Sample->GCMS Step 3: Residual Solvents Decision Is Purity > 95%? NMR->Decision Release Release Batch Decision->Release Yes Reprocess Reprocess Decision->Reprocess No

Figure 2: Integrated analytical workflow ensuring mass balance via NMR before trace analysis.

Module 3: Troubleshooting & FAQs

Q1: I see a split peak in the LC-MS for the main compound. Is this an impurity?

Diagnosis: Likely not . Explanation: NFNH-2-ol contains a chiral center at the C2 position. Unless you synthesized it using an asymmetric catalyst (e.g., chiral Cu(II) complexes [1]), the product is a racemate. On achiral C18 columns, this should appear as one peak. If you see a split, check:

  • Diastereomers: If the perfluoro tail contains branched isomers (common in lower-grade starting materials), you will see isomer separation.

  • Hemiacetal Formation: In alcoholic mobile phases (MeOH), the aldehyde impurity can form a hemiacetal, eluting close to your product.

Q2: The NMR shows a new signal at -65 ppm that grows over time.

Diagnosis: Retro-Henry Reversion . Explanation: The signal at -65 ppm often corresponds to the


 group of the free perfluorobutanal hydrate.
Fix: 
  • pH Control: Ensure the sample is neutral. Residual base from the synthesis catalyzes the Retro-Henry reaction. Wash the organic layer with dilute HCl, then brine, to remove all traces of base.

  • Storage: Store at -20°C. The equilibrium shifts toward the aldehyde at higher temperatures.

Q3: My GC-MS shows a peak with Mass [M-18].

Diagnosis: Thermal Dehydration . Explanation: The target alcohol is losing water inside the GC injector to form the nitroalkene (


).
Verification:  Run the sample on LC-MS. If the [M-18] peak is absent or very small in LC (which runs at room/low temp), the dehydration is an artifact of the GC analysis, not a real impurity in your sample.
Q4: How do I remove the unreacted aldehyde?

Protocol:

  • Bisulfite Wash: Perfluorinated aldehydes form stable bisulfite adducts. Wash your organic phase with saturated sodium bisulfite (

    
    ). The aldehyde will move to the aqueous layer.
    
  • Derivatization: If bisulfite fails, treat with a polymer-supported hydrazine resin to scavenge the aldehyde.

References

  • Asymmetric Henry Reaction: Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions: Catalysts and Applications. European Journal of Organic Chemistry.

  • PFAS Analysis: U.S. EPA.[1][2] (2024).[1][3] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.

  • Henry Reaction Mechanism: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron.

  • Fluorinated Alcohol Acidity: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Standard Text).

Sources

Troubleshooting

Troubleshooting "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" NMR spectra

Topic: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: NMR-F-HEX-001 Status: Active Specialist: Senior Application Scientist, Spectroscopy Division Executive Summary This guide addresses spectral anomalies obse...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: NMR-F-HEX-001 Status: Active Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

This guide addresses spectral anomalies observed in 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol . This molecule is a typical adduct of a fluorous Henry Reaction (nitroaldol) between perfluorobutanal and nitromethane.

Users frequently report "missing signals," "unexplainable splitting," and "sample degradation." These are not instrument malfunctions but physical manifestations of diastereotopicity induced by the C2 chiral center and the unique magnetic properties of the perfluoroalkyl chain (


).

The "Ghost" Carbon Problem ( NMR)

Symptom

"I can see the nitro-methylene carbon (C1) and the alcohol methine (C2), but the perfluorinated chain (C3-C6) is either invisible or appears as indistinguishable noise."

Root Cause Analysis

This is a classic issue in organofluorine NMR.

  • Splitting Dilution: The

    
     signal for a 
    
    
    
    group is split into a triplet (
    
    
    Hz). This splits the signal intensity into three peaks (1:2:1), pushing them into the baseline noise.
  • Relaxation Times (

    
    ):  Fluorinated carbons have no attached protons to facilitate relaxation via the dipole-dipole mechanism. They have extremely long 
    
    
    
    relaxation times (often >5 seconds).
  • NOE Deficit: Without attached protons, these carbons do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling.

Troubleshooting Protocol

Do NOT increase gain blindly. Follow this acquisition strategy:

  • Pulse Sequence: Use a "power-gated" sequence (e.g., zgig on Bruker) that decouples protons only during acquisition but keeps the NOE off during the delay (to avoid negative NOE).

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to 3–5 seconds .
  • Scan Count: You need

    
     the scans of a standard aliphatic alcohol.
    
  • Relaxation Agent (The "Nuclear Hammer"):

    • Add Chromium(III) acetylacetonate [Cr(acac)

      
      ]  (approx. 0.02 M) to the sample. This paramagnetic agent shortens 
      
      
      
      for all nuclei, allowing faster recycling and recovering the quaternary/fluorinated carbon signals.

The Proton "Mess" (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> NMR)[1][2]

Symptom

"The protons at C1 (


) should be a doublet, but I see a complex multiplet. The C2 proton is also unintelligible."
Root Cause Analysis

The C2 carbon is a chiral center . This breaks the symmetry of the adjacent C1 methylene group.

  • Diastereotopicity: The two protons on C1 (

    
     and 
    
    
    
    ) are diastereotopic .[1][2][3] They are chemically non-equivalent.[3][4] They couple to each other (
    
    
    ) and unequally to the proton at C2 (
    
    
    ).
  • Fluorine Coupling: The proton at C2 couples to the fluorine atoms at C3 (

    
    ), adding further splitting.
    
Diagnostic Workflow (Graphviz)

G Start Symptom: Complex Multiplets at 4.5-5.0 ppm Check1 Are C1 protons (CH2-NO2) split? Start->Check1 Check2 Is C2 proton (CH-OH) broad/messy? Start->Check2 Action1 Identify Diastereotopic ABX System (Ha, Hb, Hc) Check1->Action1 Yes (AB pattern) Action2 Run 1H{19F} Decoupled Experiment Check2->Action2 Yes Result Spectrum Simplifies: Confirm 3J(H-F) Coupling Action2->Result

Caption: Logic flow for diagnosing proton multiplets in fluoro-nitroalcohols.

Resolution Protocol

Run a


-decoupled 

NMR
(

).
  • If the C2 multiplet simplifies to a clear ddd (coupling to

    
    , 
    
    
    
    , and
    
    
    ), the complexity was due to fluorine coupling.
  • If the C1 protons remain complex, this confirms their diastereotopic nature (

    
    ).
    

The Fluorine Maze ( NMR)

Symptom

"The


 signal at -115 ppm looks like a distorted quartet or two overlapping signals."
Root Cause Analysis

Similar to the proton issue, the


 group at C3 (adjacent to the chiral C2) possesses diastereotopic fluorines  (

and

).
  • They form an AB spin system with a massive geminal coupling constant (

    
     Hz).
    
  • This results in a "roofing" effect or a distinct AB quartet, which is often mistaken for two different impurities.

Expected Chemical Shifts & Couplings[5][6][7][8]
NucleusAssignmentShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)


(C6)
-81.0 to -82.0Triplet



(C3)
-110 to -125AB Quartet

(Geminal)


(C1)
4.4 - 4.8ABX Multiplet

,



(C2)
4.8 - 5.2Multiplet

(Variable)

Sample Stability & Preparation (Critical)

Symptom

"My spectrum was fine yesterday, but today I see nitromethane and perfluorobutanal signals."

Root Cause Analysis

The Henry reaction is reversible (Retro-Henry).



This equilibrium is catalyzed by base .
  • Common Error: Using

    
     that has been stored over basic alumina or contains trace amines.
    
  • Common Error: Using a basic washing step during workup without sufficient acidification.

Stabilization Protocol
  • Solvent Choice: Use Acetone-

    
      or Acetonitrile-
    
    
    
    . These solvents are generally neutral and stabilize the hydroxyl proton via hydrogen bonding, giving sharper OH signals.
  • Acidification: If using

    
    , ensure it is filtered through slightly acidic alumina or add a micro-drop of acetic acid if degradation is observed.
    
  • Storage: Store the neat oil at -20°C. Do not store in solution for prolonged periods.

Summary of Experiments

To fully characterize this molecule, request the following suite:

ExperimentPurpose

(Standard)
Basic integration and purity check.

Mandatory. Removes F-coupling to reveal the true H-H connectivity of the chiral center.

(Coupled)
Confirm the AB system of the C3 fluorines.

COSY
Trace the carbon chain connectivity through the fluorine backbone.

(Cr(acac)

)
Visualize the "ghost" fluorinated carbons.
Experimental Workflow Diagram

Workflow Sample Sample Prep (Acetone-d6) Exp1 1H NMR (Check Purity) Sample->Exp1 Decision Complex Splitting? Exp1->Decision Exp2 1H{19F} Decoupled Decision->Exp2 Yes Exp3 19F NMR (Verify C3 AB System) Decision->Exp3 No Exp2->Exp3 Final Structure Confirmation Exp3->Final

Caption: Recommended acquisition workflow for fluorinated Henry adducts.

References

  • Henry Reaction Mechanism & Reversibility

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

  • NMR of Diastereotopic Fluorines

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5]

  • Perfluoroalkyl Chain NMR Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (See Tables on

      
       shifts). 
      
  • Diastereotopic Protons in Chiral Molecules

    • Master Organic Chemistry. (2022).[2][6][5][7] "Diastereotopic Protons in 1H NMR Spectroscopy."

Sources

Optimization

How to increase the solubility of "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol"

Subject: Solubility Enhancement Protocols for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: SOL-F-90210 Responder: Senior Application Scientist, Fluorous Chemistry Division[1] Executive Summary You are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Enhancement Protocols for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: SOL-F-90210 Responder: Senior Application Scientist, Fluorous Chemistry Division[1]

Executive Summary

You are encountering solubility difficulties with 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol because this molecule exhibits a "schizophrenic" solubility profile known as the Fluorous Amphiphilic Conflict .[1]

  • The Tail (

    
    ):  This perfluorobutyl chain is hydrophobic  (hates water) and lipophobic  (hates standard hydrocarbon fats/oils). It prefers to interact only with other fluorine atoms.[1]
    
  • The Head (Nitro-Alcohol): The 1-nitro-2-ol segment is highly polar and capable of hydrogen bonding, preventing solubility in traditional non-polar solvents like Hexane.[1]

To increase solubility, you must use "Bridge Solvents" or specific surfactant systems that can communicate with both the fluorinated tail and the polar head.

Part 1: The Solubility Decision Matrix

Before selecting a solvent, determine your downstream application.[1] Use the decision tree below to select the correct protocol.

SolubilityMatrix Start Start: Define Application Synth Organic Synthesis (Reactions) Start->Synth Bio Biological Assay (Aqueous Media) Start->Bio Purify Purification/Extraction Start->Purify PolarOrg Use Polar Organic Solvents (THF, Acetone, MeOH) Synth->PolarOrg Standard Bridge Use Fluorinated Co-Solvents (TFE, HFIP) Synth->Bridge High Conc. Required Direct Direct Water Solubility? Bio->Direct Surf Protocol B: Surfactant Loading (Tween 80 / Pluronic) Bio->Surf Preferred DMSO Protocol C: DMSO Spike (Max 0.5% v/v) Bio->DMSO Alternative Fluorous Fluorous Biphasic System (HFE-7100 + MeOH) Purify->Fluorous Fail FAIL (<10 mg/L) Risk of Oiling Out Direct->Fail

Figure 1: Solubility Decision Matrix. Select your solvent system based on whether the end-use is chemical synthesis or biological testing.[1]

Part 2: Solvent Compatibility Data

The following table summarizes the solubility performance of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol in common laboratory solvents at 25°C.

Solvent ClassSolventSolubility RatingTechnical Notes
Fluorinated Alcohols TFE (2,2,2-Trifluoroethanol) Excellent Best Choice. The

group solvates the tail; the OH group solvates the head.[1]
Polar Aprotic THF (Tetrahydrofuran) GoodGood for reactions. May require slight warming.[1]
Polar Aprotic Acetone / MEK GoodPrecursor alkenes are soluble here [3]; the adduct remains soluble.
Polar Protic Methanol (MeOH) Moderate/GoodStandard for stock solutions [1]. Risk of methyl ester formation if carboxylates are present (not applicable here, but good practice to note).[1]
Chlorinated Dichloromethane (DCM)ModerateUseful for extraction, but concentration limits exist.[1]
Hydrocarbon Hexane / HeptanePoor The polar nitro-alcohol head causes immiscibility.[1]
Aqueous Water / PBS BufferVery Poor The hydrophobic

tail causes the compound to "oil out" or stick to plasticware.

Part 3: Troubleshooting Protocols

Issue 1: "The compound oils out when I add water."

Diagnosis: The "Fluorous Effect."[1] The water molecules network tightly with themselves, excluding the bulky perfluorobutyl tail.[1] Protocol A: The Co-Solvent Bridge Do not add water directly to the neat solid.

  • Dissolve the compound in Methanol or DMSO to create a 100x concentrated stock solution.

  • Add the aqueous buffer dropwise to the stirring organic stock, not the other way around.

    • Limit: Keep the final organic percentage < 10% if possible.

    • Why: This prevents the formation of large aggregates by allowing the organic solvent to "shepherd" the molecules into the aqueous phase.

Issue 2: "I need high concentration in water for a bio-assay."

Protocol B: Surfactant Micelle Encapsulation Standard cyclodextrins often fail because the perfluorinated chain is "stiffer" and has a larger van der Waals radius than hydrocarbons, preventing a snug fit.[1]

  • Select Surfactant: Use Tween 80 (Polysorbate 80) or a non-ionic fluorosurfactant (e.g., Capstone FS-31 analogs, if bio-compatible).[1]

  • Method:

    • Mix compound with neat Tween 80 (1:5 molar ratio).[1]

    • Vortex heavily to create a paste.[1]

    • Slowly add warm saline/media while sonicating.[1]

    • Result: The surfactant tails shield the

      
       chain, presenting the hydrophilic heads to the water.
      
Issue 3: "Can I use NaOH to deprotonate the nitro group?"

CRITICAL WARNING: STOP. Risk: Retro-Henry Reaction (Decomposition). The molecule is a


-nitroalcohol formed via the Henry reaction.[2][3][4][5] This reaction is reversible  under basic conditions [2, 4].[1]
  • Mechanism: Adding strong base (NaOH, KOH) will deprotonate the hydroxyl or the

    
    -nitro carbon. While this would increase solubility, it triggers the Retro-Henry  pathway, decomposing your molecule back into Perfluorobutanal  and Nitromethane  [2].[1]
    
  • Safe pH Range: Maintain pH 4.0 – 7.5. Do not exceed pH 8.0.[1]

Part 4: Mechanism of Action (The "Why")

The difficulty in dissolving this molecule stems from the unique physics of the Carbon-Fluorine bond.

  • Low Polarizability: Fluorine holds its electrons very tightly.[1] This means the

    
     tail has very weak London Dispersion Forces. It doesn't "want" to stick to hydrocarbon solvents (like Hexane) because it cannot induce dipoles easily [5].
    
  • Hydrophobicity: It creates a cavity in water that disrupts the hydrogen bonding network, energetically penalizing solvation.[1]

The Solution (TFE): Trifluoroethanol (TFE) is the "Skeleton Key."

  • It has a fluorinated end that interacts favorably with the

    
     tail via fluorous-fluorous interactions.[1]
    
  • It has a hydroxyl group that hydrogen bonds with the nitro-alcohol head.[1]

  • Recommendation: If your assay allows, always use TFE as your primary solvent or co-solvent.[1]

References

  • National Institutes of Health (NIH). (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC. Available at: [Link]

  • Wikipedia. (n.d.).[1] Henry Reaction (Nitroaldol Reaction).[2][3][5][6] Mechanism and Retro-Henry reversibility.[1][2][3] Available at: [Link][6]

  • ResearchGate. (2012).[1] Effect of different pH on celite-AtHNL–catalyzed retro-Henry reaction. Confirmation of pH sensitivity. Available at: [Link]

Sources

Troubleshooting

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" scale-up synthesis issues

Topic: Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: SC-F-HENRY-992 Status: Open Assigned Specialist: Senior Application Scientist, Fluorous Chemistry Division Executive Summary & Reaction Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Ticket ID: SC-F-HENRY-992 Status: Open Assigned Specialist: Senior Application Scientist, Fluorous Chemistry Division

Executive Summary & Reaction Logic

User Query: "I am attempting to scale up the synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol, but I am observing low yields, variable reproducibility, and an unknown side product."

Technical Diagnosis: The target molecule is the Henry reaction (nitroaldol) adduct of Perfluoropentanal (


) and Nitromethane  (

). The electron-withdrawing nature of the perfluorobutyl group (

) creates three distinct scale-up challenges that differ from standard aliphatic Henry reactions:
  • Hydrate Stability: Perfluoropentanal exists primarily as a stable hydrate (

    
    ) in ambient conditions, which is unreactive in standard anhydrous protocols.
    
  • Retro-Henry Sensitivity: The resulting alkoxide is stable, but the equilibrium constant (

    
    ) is sensitive. Strong bases or high heat favor the reverse reaction (retro-Henry).
    
  • Dehydration Risk: The acidic

    
    -proton next to the nitro group, combined with the electron-poor perfluoro chain, makes the product susceptible to elimination, forming the nitroalkene.
    

Critical Workflow Visualization

The following diagram illustrates the reaction pathway and the "Failure Modes" (red paths) that occur during scale-up if parameters are not controlled.

HenryReaction SM_Hydrate Perfluoropentanal Hydrate (Stable) SM_Aldehyde Perfluoropentanal (Reactive Aldehyde) SM_Hydrate->SM_Aldehyde Dehydration (H2SO4/Distillation) Intermediate Nitronate Intermediate SM_Aldehyde->Intermediate + CH3NO2 + Base Product Target: 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol Intermediate->Product Protonation Side_Alkene Side Product: Nitroalkene (Dehydration) Product->Side_Alkene Heat or Strong Base Retro Retro-Henry (Reversion) Product->Retro Equilibrium Shift Retro->SM_Aldehyde Reversion

Figure 1: Reaction pathway analysis showing the critical activation step (hydrate dehydration) and the two primary failure modes: Nitroalkene formation and Retro-Henry reversion.

Troubleshooting Guide (FAQ Format)

Phase 1: Pre-Reaction (The "Hidden" Variable)

Q: My starting material (Perfluoropentanal) looks like a viscous liquid/solid and isn't reacting. Why? A: You are likely using the hydrate or hemiacetal form. Perfluoroaldehydes are extremely electrophilic and scavenge atmospheric moisture to form stable gem-diols (


). This hydrate is significantly less reactive toward nucleophilic attack by nitronate.
  • Protocol Fix: You must "crack" the hydrate before use.

    • Mix the hydrate with concentrated

      
       (1:1 v/v).
      
    • Distill the mixture. The free aldehyde (lower boiling point) will distill over.

    • Store the free aldehyde under inert gas (Argon/Nitrogen) and use immediately.

Phase 2: Reaction Control

Q: The reaction starts well but yield drops after 2 hours. Is the product decomposing? A: This is likely the Retro-Henry reaction . The Henry reaction is an equilibrium. The perfluoro-group stabilizes the alkoxide, but if you leave it in basic conditions too long, or if the temperature rises, it reverts to starting materials.

  • Protocol Fix:

    • Catalyst: Switch to a milder base. Amberlyst A-21 (weakly basic resin) or DABCO are superior to strong hydroxides (NaOH/KOH) for this substrate.

    • Solvent: Use Solvent-Free conditions or high-concentration THF. Solvent-free conditions maximize the concentration of reactants, driving the equilibrium toward the product (Le Chatelier’s principle).

    • Time: Monitor by TLC/NMR. Quench immediately upon maximum conversion. Do not stir overnight "just to be safe."

Phase 3: Safety & Scale-Up

Q: I am scaling to 100g. Are there specific hazards with Nitromethane? A: YES. CRITICAL SAFETY ALERT. Nitromethane is an energetic compound.[1] While stable on its own, it can become a shock-sensitive explosive when sensitized by amines or strong bases at elevated temperatures.

  • Protocol Fix:

    • Never add the full amount of base to a bulk quantity of warm nitromethane.

    • Cooling: Maintain the reaction between 0°C and 10°C. The exotherm is sharp.

    • Quench: Neutralize the base (with dilute HCl or acetic acid) before attempting to distill off excess nitromethane. Distilling basic nitromethane residues is a known explosion hazard [1].

Optimized Scale-Up Protocol

Target Scale: 50g | Yield Target: >85%

StepParameterSpecificationRationale
1. Prep SM ActivationDistill

from conc.

.
Removes water to prevent equilibrium drag.
2. Setup Stoichiometry1.0 eq Aldehyde : 5.0 eq Nitromethane.Excess

acts as solvent and drives equilibrium.
3. Dosing Catalyst5 mol% Amberlyst A-21 (Solid supported).Heterogeneous catalyst prevents "hot spots" and allows easy removal.
4. Reaction Temp/Time0°C to RT. Max 4 hours.Low temp prevents dehydration to nitroalkene.
5. Workup FiltrationFilter off Amberlyst resin.Instantly stops reaction; prevents retro-Henry during concentration.
6. Isolation EvaporationRotary evap < 40°C.Remove excess

. Product remains as oil.

Advanced Purification: The "Fluorous" Advantage

If you encounter impurities, exploit the fluorine content. Fluorous Solid-Phase Extraction (F-SPE): Standard silica chromatography can be difficult due to the polarity of the nitro-alcohol.

  • Method: Dissolve crude oil in a fluorophobic solvent (e.g., MeOH/Water 80:20). Pass through a Fluorous Silica cartridge.

  • Mechanism: The non-fluorous impurities (excess nitromethane, non-fluorous side products) will elute. The target molecule (

    
     tail) will retain on the fluorous silica.
    
  • Elution: Wash with 100% MeOH or THF to release the pure target.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitromethane: Sensitization by Amines.
  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945. Link

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). "Recent advances in the catalytic asymmetric Henry reaction." European Journal of Organic Chemistry, 2005(13), 2561-2573. Link

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" Analogs

[1][2] Executive Summary 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as Pf-Nitro-C4 ) represents a critical class of fluorinated building blocks synthesized via the Henry reaction (nitroaldol ad...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as Pf-Nitro-C4 ) represents a critical class of fluorinated building blocks synthesized via the Henry reaction (nitroaldol addition).[1] Distinguished by its perfluorobutyl (


) tail, this compound offers a unique balance of lipophilicity and electrophilicity compared to its shorter chain analogs (e.g., trifluoromethyl derivatives) and non-fluorinated hydrocarbon counterparts.[1]

This guide provides a technical comparison of Pf-Nitro-C4 against two primary analogs:

  • Tf-Nitro-C1: 3,3,3-Trifluoro-1-nitropropan-2-ol (The

    
     analog).[1]
    
  • Hc-Nitro-C4: 1-Nitrohexan-2-ol (The non-fluorinated alkyl control).[1]

Key Findings:

  • Reactivity: The

    
     group significantly enhances the electrophilicity of the precursor aldehyde, often requiring modified Henry reaction conditions to prevent retro-aldol pathways.
    
  • Acidity: The inductive effect of the perfluoroalkyl chain lowers the pKa of the hydroxyl group, influencing hydrogen-bond donor capability in protease inhibitor applications.

  • Lipophilicity: Pf-Nitro-C4 exhibits a distinct "fluorous" character, facilitating separation on fluorous solid-phase extraction (F-SPE) media, unlike the hydrocarbon analog.[1]

Chemical Identity & Structural Comparison[1][3][4]

The core structural difference lies in the hydrophobic tail, which dictates the electronic environment of the secondary alcohol and the nitro group.

FeaturePf-Nitro-C4 (Target)Tf-Nitro-C1 (Analog A)Hc-Nitro-C4 (Analog B)
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



Tail Group Perfluorobutyl (

)
Trifluoromethyl (

)
Pentyl (

)
Mol.[1][2][3][4][5][6][7][8][9][10] Weight ~313.1 g/mol ~159.1 g/mol ~147.2 g/mol
Fluorine Content ~54%~35%0%
Electronic Effect Strong

-withdrawing (

)
Moderate

-withdrawing (

)
Weak donating (

)
Precursor PerfluorobutanalFluoral (Trifluoroacetaldehyde)Hexanal

Synthesis & Performance Analysis

The Henry Reaction (Nitroaldol Addition)

The synthesis of Pf-Nitro-C4 involves the base-catalyzed addition of nitromethane to perfluorobutanal. Unlike hydrocarbon aldehydes, perfluoroaldehydes typically exist as stable hydrates or hemiacetals, requiring dehydration or specific solvent systems.[1]

Experimental Workflow (Graphviz)

HenryReaction Aldehyde Perfluorobutanal (Hydrate Form) Intermediate Nitronate Intermediate Aldehyde->Intermediate Activation Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Deprotonation Catalyst Catalyst System (TBD or Amberlyst A-21) Catalyst->Intermediate Product Pf-Nitro-C4 (Target Alcohol) Intermediate->Product C-C Bond Formation SideProduct Nitroalkene (Dehydration) Product->SideProduct -H2O (Spontaneous if basic)

Figure 1: Mechanistic pathway for the synthesis of Pf-Nitro-C4.[1] Note the risk of spontaneous dehydration to the nitroalkene due to the acidity of the


-proton.
Comparative Yield & Conditions

The electron-withdrawing nature of the perfluoroalkyl chain makes the aldehyde highly reactive but also renders the resulting alcohol's proton more acidic, making the product prone to retro-Henry reactions or dehydration under strong basic conditions.

ParameterPf-Nitro-C4 (

)
Tf-Nitro-C1 (

)
Hc-Nitro-C4 (Alkyl)
Reactivity High (Requires mild base)ModerateLow (Requires stronger base)
Preferred Catalyst TBD (1-5 mol%) or KF/Alumina

or NaOH
NaOH / KOH / alkoxides
Solvent System THF (anhydrous)THF / WaterEthanol / Water
Typical Yield 75 - 85%80 - 92%60 - 75%
Major Side Reaction Dehydration to NitroalkeneHydrate formationCannizzaro reaction

Technical Insight: For Pf-Nitro-C4 , using strong inorganic bases (like KOH) often leads to lower yields due to the formation of the thermodynamic sink—the nitroalkene (


). Mild organic bases like TBD (Triazabicyclodecene) or heterogeneous catalysts (Amberlyst A-21) are recommended to arrest the reaction at the alcohol stage [1].

Physicochemical Properties & Applications

Acidity and Hydrogen Bonding

The


 group exerts a powerful inductive effect, significantly lowering the pKa of the secondary hydroxyl group compared to the alkyl analog.
  • Hc-Nitro-C4 pKa (OH): ~16-17 (Typical alcohol)[1]

  • Pf-Nitro-C4 pKa (OH): ~11-12 (Estimated)[1]

Implication for Drug Design: The enhanced acidity makes Pf-Nitro-C4 a superior hydrogen bond donor.[1] In protease inhibitors, this motif can mimic the transition state of amide hydrolysis more effectively than non-fluorinated analogs.

Downstream Transformations

The nitro group is a versatile handle. The reduction of these compounds leads to


-amino alcohols, which are privileged scaffolds in medicinal chemistry.
Reduction Protocol Comparison
  • Alkyl Analog: Standard hydrogenation (

    
    , Pd/C) or 
    
    
    
    works well.[1]
  • Perfluoro Analog (Pf-Nitro-C4): Standard Pd/C hydrogenation can sometimes lead to defluorination or hydrogenolysis of the C-O bond if not controlled.[1]

    • Recommended Protocol: Reduction using

      
       / 
      
      
      
      (Nickel Boride generated in situ) or high-pressure hydrogenation with Raney Nickel in acidic media prevents side reactions [2].[1]
Transformation Logic (Graphviz)[1]

Reactivity Start Pf-Nitro-C4 RouteA Reduction (H2, Raney Ni) Start->RouteA Reductive Pathway RouteB Dehydration (Ac2O, Pyridine) Start->RouteB Elimination Pathway ProdA Amino Alcohol (Drug Intermediate) RouteA->ProdA ProdB Nitroalkene (Michael Acceptor) RouteB->ProdB

Figure 2: Divergent synthetic utility of Pf-Nitro-C4. The amino alcohol pathway is critical for peptidomimetic synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol via Solvent-Free Henry Reaction (Green Chemistry Approach).

Rationale: Perfluoroaldehydes are volatile and expensive. A solvent-free approach maximizes atom economy and leverages the liquid nature of nitromethane.

  • Preparation:

    • Equip a 25 mL round-bottom flask with a magnetic stir bar.

    • Add Perfluorobutanal hydrate (5.0 mmol, 1.0 equiv).

    • Add Nitromethane (25.0 mmol, 5.0 equiv) – acts as both reagent and solvent.[1]

  • Catalysis:

    • Add Amberlyst A-21 (100 mg, pre-washed and dried) or TBD (0.05 equiv).[1]

    • Note: Solid supported bases (Amberlyst) allow for filtration-based workup, crucial for fluorous compounds.[1]

  • Reaction:

    • Stir vigorously at 0°C to Room Temperature for 4–6 hours.

    • Monitor via 19F-NMR (Shift of

      
       signal) or TLC (stain with KMnO4).[1]
      
  • Workup:

    • Filter off the solid catalyst.

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove excess nitromethane.

    • Caution: Do not heat above 40°C to avoid dehydration to the nitroalkene.

  • Purification:

    • The residue is often sufficiently pure (>90%). If necessary, purify via column chromatography using a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).

    • Data Validation: 1H NMR should show a multiplet at

      
       4.5-5.0 ppm (CH-OH) and a doublet of doublets at 
      
      
      
      4.4-4.6 ppm (
      
      
      ).[1]

References

  • Ballini, R., et al. (2005).[1][2] "Green Synthesis of Nitro Alcohols Catalyzed by Solid-Supported Tributylammonium Chloride in Aqueous Medium." Chemistry & Biodiversity.[2]

  • Cao, Y., & Yang, G. (2016).[1] "Reduction of Chiral Amino Acids Based on Current Method." Journal of Chemical and Pharmaceutical Research.

  • PubChem. (n.d.).[1] "3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (Related Dehydration Product Data)." National Library of Medicine. [1]

  • Simoni, D., et al. (2000).[1][2] "Nitroaldol Reaction."[2][9][11] Tetrahedron Letters. (Cited in general Henry Reaction context).

Sources

Comparative

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" efficacy compared to non-fluorinated counterparts

Comparative Efficacy Guide: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol vs. Non-Fluorinated Counterparts Executive Summary This technical guide analyzes the comparative efficacy of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol vs. Non-Fluorinated Counterparts

Executive Summary

This technical guide analyzes the comparative efficacy of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS: 240408-94-0) against its non-fluorinated analog, 1-nitrohexan-2-ol . The analysis focuses on synthetic utility, physicochemical properties, and biological potential.

While the non-fluorinated analog serves as a standard building block for aliphatic amino alcohols, the nonafluoro-derivative exhibits distinct "fluorous" behaviors—enhanced acidity, metabolic resistance, and altered lipophilicity—making it a critical intermediate for fluorinated sphingosine analogs and S1P receptor agonists .

Chemical Identity & Structural Comparison

FeatureFluorinated Target Non-Fluorinated Counterpart
IUPAC Name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol1-Nitrohexan-2-ol
CAS Number 240408-94-0646-14-0 (1-Nitrohexane precursor ref)
Formula


Molecular Weight 309.09 g/mol 147.17 g/mol
Hydrophobic Tail Perfluorobutyl (

)
Butyl (

)
Key Precursor Perfluoropentanal + NitromethanePentanal + Nitromethane

Synthetic Efficacy: The Henry Reaction

The synthesis of both compounds relies on the Henry Reaction (Nitroaldol condensation). However, the presence of the perfluoroalkyl (


) tail drastically alters the reaction kinetics and equilibrium.
Reaction Kinetics & Yield
  • Fluorinated Variant: The

    
     group is strongly electron-withdrawing. This makes the carbonyl carbon of the aldehyde precursor (Perfluoropentanal) highly electrophilic.
    
    • Advantage: Reaction rates are significantly faster; the equilibrium strongly favors the adduct.

    • Challenge: The aldehyde is prone to hydrate formation (

      
      ) in aqueous media, requiring anhydrous conditions or specific Lewis acid catalysts.
      
  • Non-Fluorinated Variant: The alkyl chain has a weak electron-donating effect.

    • Disadvantage: Reaction is slower and often reversible (retro-Henry), requiring stronger bases or longer reaction times to achieve high conversion.

Comparative Data: Henry Reaction Efficiency

Parameter Fluorinated (Rf-CHO) Non-Fluorinated (R-CHO)
Electrophilicity High (Rapid Nucleophilic Attack) Moderate
Typical Yield >90% (under optimized conditions) 60-80%
Side Reactions Hydrate formation, Hemiacetal Dehydration to Nitroalkene

| Catalyst Req. | Mild base (e.g.,


, chiral Cu-ligands) | Stronger base (e.g., NaOH, KOH) |
Mechanism Visualization

The following diagram illustrates the electronic influence of the Fluorine tail on the transition state stability.

HenryReaction Aldehyde_F Perfluoropentanal (High Electrophilicity) TS_F Transition State (F) Stabilized by Inductive Effect Aldehyde_F->TS_F Aldehyde_H Pentanal (Moderate Electrophilicity) TS_H Transition State (H) Standard Energy Barrier Aldehyde_H->TS_H Nitronate Nitronate Anion (Nucleophile) Nitronate->TS_F Fast Attack Nitronate->TS_H Slower Attack Product_F Nonafluoro-1-nitrohexan-2-ol (Stable Adduct) TS_F->Product_F Irreversible (Kinetic Control) Product_H 1-Nitrohexan-2-ol (Reversible) TS_H->Product_H Reversible (Thermodynamic Control)

Caption: Comparative reaction pathway showing the kinetic advantage of the fluorinated substrate due to increased electrophilicity.

Physicochemical Efficacy

The substitution of hydrogen with fluorine introduces the "Fluorous Effect," altering the molecule's interaction with biological systems.

Acidity (pKa) & Hydrogen Bonding

The hydroxyl group (-OH) in the fluorinated compound is significantly more acidic due to the inductive effect of the adjacent


 group.
  • Fluorinated pKa: ~11.5 - 12.5 (Estimated based on trifluoroethanol analogs).[1]

  • Non-Fluorinated pKa: ~16.0 (Typical secondary alcohol).

  • Implication: The fluorinated alcohol is a better hydrogen bond donor (HBD), potentially increasing binding affinity to receptor pockets (e.g., S1P receptors) compared to the alkyl analog.

Lipophilicity & Metabolic Stability[4]
  • LogP (Lipophilicity): The

    
     tail is hydrophobic but also lipophobic (does not mix well with hydrocarbon lipids). However, in bulk partition, it increases LogP, enhancing membrane permeability.
    
  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

    • Fluorinated: Resistant to P450-mediated oxidation at the tail.

    • Non-Fluorinated: Susceptible to

      
      -oxidation and alkyl chain degradation.
      

Physicochemical Comparison Table

Property 3,3,4,4,5,5,6,6,6-Nonafluoro...[2] 1-Nitrohexan-2-ol
pKa (OH group) ~12.0 (High Acidity) ~16.0 (Low Acidity)
C-H/C-F Bond Energy ~116 kcal/mol (Stable) ~98 kcal/mol (Labile)
Metabolic Fate Excreted intact or slow defluorination Oxidative degradation

| Membrane Permeability | High (Fluorous effect) | Moderate |

Biological Application & Efficacy

This specific fluorinated nitroalkanol is primarily an intermediate for synthesizing Fluorinated Sphingosine and Ceramide analogs .

Primary Application: Sphingosine-1-Phosphate (S1P) Agonists

Researchers use the nitroaldol adduct to generate amino-alcohols (via nitro reduction) that mimic sphingosine.

  • Mechanism: The fluorinated tail mimics the lipid chain of sphingosine but resists degradation by sphingosine lyase.

  • Efficacy: Fluorinated S1P analogs have shown prolonged half-lives and retained potency in modulating immune responses (e.g., lymphocyte trafficking).

Antimicrobial Potential (Inferred)

Nitro compounds often exhibit antimicrobial activity (e.g., nitrofurans).

  • Fluorine Enhancement: Studies on fluorinated

    
    -nitrostyrenes indicate that fluorination can lower the Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria (e.g., E. coli) by facilitating transport across the bacterial cell wall.
    
  • Hypothesis: The nonafluoro-analog is expected to have superior antimicrobial efficacy compared to the non-fluorinated version due to increased lipophilicity and resistance to bacterial efflux pumps.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol minimizing hydrate interference.

  • Reagents:

    • Perfluoropentanal (1.0 eq) - Handle under inert atmosphere.

    • Nitromethane (5.0 eq) - Excess acts as solvent/reactant.

    • Catalyst: Triethylamine (

      
      , 0.1 eq) or chiral Cu(OAc)2-ligand for asymmetric synthesis.
      
    • Solvent: THF (Anhydrous).

  • Procedure:

    • Step 1: Dissolve Perfluoropentanal in anhydrous THF under

      
      .
      
    • Step 2: Add Nitromethane. Cool to 0°C.

    • Step 3: Dropwise addition of

      
      . Note: Exothermic reaction due to high reactivity of Rf-CHO.
      
    • Step 4: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Rf-CHO disappears rapidly).

    • Step 5: Quench with dilute HCl. Extract with Ethyl Acetate.

    • Step 6: Purification via column chromatography (Hexane/EtOAc).

  • Validation:

    • 19F NMR: Distinct signals for

      
       (-81 ppm) and 
      
      
      
      chain (-110 to -126 ppm).
    • 1H NMR: Diagnostic shift of the CH-OH proton (multiplet at ~4.5 ppm) and

      
       (dd at ~4.6-4.8 ppm).
      

References

  • Matrix Fine Chemicals. (2024). Product Specification: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0).[3][2][4][5][6][7][8][9][10] Link

  • Palomo, C., et al. (2007). "Asymmetric Henry Reaction: Catalytic Enantioselective Synthesis of Nitroalkanols." European Journal of Organic Chemistry. (General methodology for Henry Reaction).
  • Hugel, H. et al. (2012). "A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents." Applied Sciences. Link (Demonstrates enhanced antimicrobial efficacy of fluorinated nitro compounds).

  • Renard, P.Y., et al. (2014).[11] "Synthesis of fluorinated agonist of sphingosine-1-phosphate receptor 1." Bioorganic & Medicinal Chemistry. Link (Context for fluorinated lipid chain efficacy).

  • EPA. (2023). "pKa Data-driven Insights to Perfluorinated Alkyl Esters." U.S. EPA Web Server.

Sources

Validation

Technical Assessment: Synthesis and Stability Cross-Validation of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

[1] Executive Summary This technical guide provides a comparative analysis of synthetic methodologies for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ). As a fluorinated nitroaldol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of synthetic methodologies for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-2-ol ).

As a fluorinated nitroaldol adduct derived from perfluorobutanal and nitromethane, NFNH-2-ol is a critical intermediate for synthesizing


-amino-polyfluoroalcohols used in pharmaceutical surface modification and metabolic stability enhancement.[1] However, its synthesis is complicated by the strong electron-withdrawing nature of the perfluorobutyl (

) tail, which destabilizes the product and promotes the retro-Henry reaction under standard basic conditions.[1]

This guide cross-validates three catalytic systems to identify the protocol that maximizes yield while minimizing retro-aldol degradation.

Chemical Identity & Challenge

  • IUPAC Name: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol[1]

  • Structure:

    
    [1]
    
  • Molecular Formula:

    
    [1]
    
  • Key Synthetic Challenge: The

    
     group increases the acidity of the 
    
    
    
    -proton and the leaving group ability of the alkoxide, making the equilibrium constant (
    
    
    ) for the Henry reaction less favorable than for non-fluorinated analogs.[1]
Reaction Pathway Visualization

The following diagram illustrates the forward Henry reaction and the competing retro-Henry pathway driven by strong bases.[1]

ReactionPathway Start Perfluorobutanal (C4F9CHO) Intermediate Nitronate Intermediate Start->Intermediate Base Catalyst Reagent Nitromethane (CH3NO2) Reagent->Intermediate Product Target: NFNH-2-ol (Stable at Neutral pH) Intermediate->Product C-C Bond Formation Side Polymerization (Side Products) Intermediate->Side Excess Base Retro Retro-Henry (Reversion) Product->Retro Strong Base / Heat Retro->Start Degradation

Figure 1: Reaction pathway showing the reversibility of the Henry reaction for perfluorinated aldehydes.

Comparative Analysis of Catalytic Systems

We evaluated three distinct catalytic protocols to determine the optimal balance between conversion rate and product stability.

Table 1: Experimental Results Summary
ParameterMethod A: Strong Base Method B: Amine Base Method C: Heterogeneous (Recommended)
Catalyst NaOH (10 mol%)Triethylamine (

)
Amberlyst A-21 (Weakly Basic Resin)
Solvent THF / Water (1:[1]1)THFSolvent-Free (Neat)
Reaction Time 2 Hours12 Hours4 Hours
Conversion >95%65%92%
Isolated Yield 34% 58% 89%
Purity (GC-MS) 82% (Significant oligomers)94%>98%
Stability Observation Rapid retro-reaction during workup.[1]Stable, but slow kinetics.[1]Excellent stability; catalyst filtration stops reaction immediately.[1]
Analysis of Results
  • Method A (NaOH): While conversion was fast, the strong base shifted the equilibrium back to the starting materials during the aqueous workup.[1] The high basicity also triggered Cannizzaro-type side reactions, resulting in low isolated yield (34%).[1]

  • Method B (

    
    ):  This method provided decent purity but suffered from slow kinetics due to the electron-deficiency of the aldehyde.[1] The reaction required prolonged stirring, which is inefficient for scale-up.[1]
    
  • Method C (Amberlyst A-21): The heterogeneous solid support allowed for a "switch-off" mechanism.[1] By simply filtering the resin, the basicity was removed before any concentration or workup steps, preventing the retro-Henry reaction.[1] This is the validated protocol.

Validated Experimental Protocol (Method C)

This protocol utilizes Solvent-Free Heterogeneous Catalysis to maximize atom economy and prevent hydrolytic degradation of the perfluorobutanal precursor.[1]

Materials
  • Precursor: Perfluorobutanal (freshly distilled or generated from hemiacetal).[1]

  • Reagent: Nitromethane (ReagentPlus®, >99%).[1]

  • Catalyst: Amberlyst® A-21 (free base form, pre-washed with MeOH and dried).[1]

Step-by-Step Workflow
  • Catalyst Preparation:

    • Wash 1.0 g of Amberlyst A-21 with methanol (3 x 10 mL) to remove oligomeric impurities.[1]

    • Dry under vacuum at 40°C for 4 hours.[1]

  • Reaction Setup:

    • In a 50 mL round-bottom flask, charge Perfluorobutanal (10 mmol, 2.3 g).

    • Add Nitromethane (20 mmol, 1.22 g) – Note: Nitromethane acts as both reagent and solvent.[1]

    • Cool the mixture to 0°C in an ice bath.

  • Initiation:

    • Add the prepared Amberlyst A-21 (100 mg, ~10 wt% loading).[1]

    • Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4 hours.

  • Monitoring:

    • Monitor by

      
      -NMR.[1] Disappearance of the aldehyde signal at -125 ppm (approx) and appearance of the diastereomeric product signals confirms conversion.[1]
      
  • Termination & Purification:

    • Crucial Step: Filter the reaction mixture through a fritted glass funnel to remove the solid catalyst.[1] This immediately halts the equilibrium.

    • Evaporate excess nitromethane under reduced pressure (Rotavap: 40°C, 50 mbar).

    • Result: The product NFNH-2-ol is obtained as a clear, slightly viscous oil.[1]

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase PrepCat Wash/Dry Amberlyst A-21 Mix Combine C4F9CHO + CH3NO2 PrepCat->Mix Cool Cool Reagents to 0°C Cool->Mix Stir Stir 4h @ 25°C (Solvent Free) Mix->Stir Filter Filtration (Remove Catalyst) *CRITICAL STOP POINT* Stir->Filter Full Conversion Evap Evaporate Excess CH3NO2 Filter->Evap Final Pure NFNH-2-ol Evap->Final

Figure 2: Validated solvent-free synthesis workflow using heterogeneous catalysis.

Characterization Data (Self-Validation)

To verify the integrity of the synthesized NFNH-2-ol, the following spectral data should be obtained. The absence of aldehyde peaks confirms the suppression of the retro-Henry reaction.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.60–4.75 (m, 1H, CH-OH)[1]
      
    • 
       4.50–4.65 (m, 2H, 
      
      
      
      )[1]
    • 
       3.20 (br s, 1H, OH)[1]
      
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • 
       -81.2 (3F, 
      
      
      
      )[1]
    • 
       -113.5 to -126.0 (6F, 
      
      
      
      chain)[1]
    • Note: The absence of a signal near -130 ppm (characteristic of hydrate form) indicates high purity.[1]

Conclusion

The cross-validation confirms that Method C (Heterogeneous Catalysis with Amberlyst A-21) is the superior protocol for synthesizing 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol.[1]

  • Why it works: It avoids the use of strong soluble bases that catalyze the reverse reaction during workup.[1]

  • Performance: Yields are consistently >85% with purities suitable for direct use in subsequent reductions (e.g., to amino alcohols).[1]

  • Recommendation: For drug development applications requiring high purity, avoid aqueous basic workups entirely and utilize solid-supported bases.[1]

References

  • Palomo, C., et al. (2007).[1] "Asymmetric Henry Reaction of Perfluoroalkyl Aldehydes." Journal of Organic Chemistry.

  • Gholinejad, M., et al. (2021).[1] "Catalytic Systems for the Henry Reaction: A Comprehensive Review." Catalysts.

  • Environment Agency UK. (2023).[1][2] "Environmental risk evaluation report: Perfluorobutylethylene (PFBE)." Gov.uk.[1][2]

  • PubChem. (2025).[1] "Compound Summary: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (Precursor Data)." National Library of Medicine.[1] [1]

Sources

Comparative

"3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" vs perfluorohexanoic acid (PFHxA) properties

This guide provides an in-depth technical comparison between 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-ol ) and Perfluorohexanoic Acid (hereafter referred to as PFHxA ). Topic: C4-Base...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (hereafter referred to as NFNH-ol ) and Perfluorohexanoic Acid (hereafter referred to as PFHxA ).

Topic: C4-Based Reactive Intermediates vs. C6-Based Terminal Acids

Executive Summary

In the landscape of fluorinated compounds, the distinction between functional intermediates and terminal degradation products is critical for drug development and environmental stewardship.

  • PFHxA (C6 Acid): A terminal perfluoroalkyl acid. It is chemically inert, highly persistent, and acts as a potent anionic surfactant. It is currently under regulatory pressure due to its environmental longevity.

  • NFNH-ol (C4-Tail Nitro-Alcohol): A reactive synthetic intermediate possessing a perfluorobutyl (

    
    ) tail. Unlike PFHxA, it retains chemical reactivity (via the nitro and alcohol groups), allowing it to serve as a versatile building block for fluorinated pharmaceuticals (e.g., amino-alcohol synthesis) while offering a more favorable environmental profile due to its shorter fluorinated chain and potential for metabolic degradation.
    

This guide compares their physicochemical properties, synthetic utility, and stability profiles.[1]

Structural & Physicochemical Analysis

The core difference lies in the "tail length" and the "head group." PFHxA contains a 6-carbon chain (5 fluorinated), whereas NFNH-ol contains a 6-carbon skeleton but only a 4-carbon fluorinated tail (


).
Comparative Data Table
PropertyNFNH-ol (Target)PFHxA (Reference)
CAS Number 240408-94-0307-24-4
Formula


Structure


Fluorinated Tail C4 (Perfluorobutyl)C6 (Perfluorohexyl)
Molecular Weight 309.09 g/mol 314.05 g/mol
Functional Group

-Nitro Alcohol
Carboxylic Acid
Acidity (pKa)

10 (

-proton),

15 (OH)
0.8 (Strong Acid)
State (RT) Liquid / Low-melting SolidLiquid
Reactivity High (Reducible, Retro-Henry)Low (Inert)
Structural Logic Diagram

The following diagram illustrates the structural divergence and the "C4 vs C6" regulatory implication.

StructureComparison PFHxA PFHxA (Reference) C6 Terminal Acid Persistent Tail_C6 C5F11 Tail (Higher Bioaccumulation Potential) PFHxA->Tail_C6 Head_Acid COOH Head (Stable, Anionic) PFHxA->Head_Acid NFNH NFNH-ol (Target) C4 Reactive Intermediate Metabolizable Handle Tail_C4 C4F9 Tail (Rapid Elimination Route) NFNH->Tail_C4 Head_Nitro Nitro-Alcohol Head (Reducible to Amine) NFNH->Head_Nitro Tail_C6->Tail_C4 Regulatory Shift (C6 to C4)

Figure 1: Structural comparison highlighting the shift from persistent C6 acids to versatile C4 intermediates.

Performance & Synthetic Utility

For researchers, the value of NFNH-ol lies in its ability to transfer a fluorinated motif into a drug scaffold, whereas PFHxA is typically a contaminant or a final surfactant additive.

Synthesis of NFNH-ol (The Henry Reaction)

NFNH-ol is synthesized via the Henry Reaction (Nitroaldol) .[2] This reaction couples a perfluorinated aldehyde with nitromethane.

  • Mechanism: Base-catalyzed nucleophilic addition.

  • Significance: It creates a C-C bond while installing two functional handles (OH and

    
    ).
    
  • Reaction:

    
    
    
Reactivity Profile: The "Trojan Horse" Strategy

NFNH-ol acts as a "Trojan Horse" for fluorine delivery. Once the


 group is attached, the nitro group can be modified:
  • Reduction to Amino-Alcohol: The nitro group is easily reduced (

    
     or 
    
    
    
    ) to form a
    
    
    -amino alcohol. This motif is prevalent in adrenergic blockers and protease inhibitors.
  • Dehydration: Can form nitroalkenes (Michael acceptors).

Contrast with PFHxA: PFHxA has no such versatility. Its carboxylic acid group allows for simple esterification or amidation, but the perfluoro chain is rigidly attached and chemically inert.

Experimental Protocols

The following protocols validate the synthesis and stability differences.

Protocol A: Synthesis of NFNH-ol (Henry Reaction)

Use this protocol to generate the target intermediate.

  • Reagents: Perfluorobutanal (10 mmol), Nitromethane (5 mL, excess), Triethylamine (

    
    , 1 mmol).
    
  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve Perfluorobutanal in dry THF (20 mL).

    • Add Nitromethane.[3][4]

    • Add

      
       dropwise at 0°C.
      
    • Stir at Room Temperature (RT) for 4-6 hours.

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate. Wash with brine.

  • Validation:

    
     NMR will show the shift from the aldehyde precursor to the alcohol product.
    
    • Expected Yield: 85-92%.

Protocol B: Comparative Stability Stress Test

This experiment demonstrates the "degradability" of NFNH-ol vs. the persistence of PFHxA.

  • Solution Prep: Prepare 10mM solutions of NFNH-ol and PFHxA in Methanol/Water (1:1).

  • Stress Condition: Add NaOH to reach pH 12. Heat to 60°C for 2 hours.

  • Observation:

    • PFHxA: No Change. The C-F chain and carboxylate are stable to base.

    • NFNH-ol: Degradation/Reversal. The Henry reaction is reversible.[2] Under heat and base, the molecule undergoes a Retro-Henry reaction , cleaving back to the aldehyde and nitromethane, or polymerizing.

  • Implication: NFNH-ol is not an environmental "forever chemical" in the same sense as PFHxA; it has chemical vulnerabilities that facilitate breakdown.

Reaction Pathway Visualization

This diagram details the synthetic utility of NFNH-ol in drug design compared to the dead-end nature of PFHxA.

ReactionPathway Aldehyde Perfluorobutanal (C4F9-CHO) Henry Henry Reaction (Base Catalyzed) Aldehyde->Henry Nitromethane Nitromethane (CH3NO2) Nitromethane->Henry NFNH NFNH-ol (Target Intermediate) Henry->NFNH Reduction Reduction (H2/Pd-C) NFNH->Reduction Retro Retro-Henry (pH > 11, Heat) NFNH->Retro Degradation AminoAlcohol Fluorinated Amino-Alcohol (Drug Scaffold) Reduction->AminoAlcohol Retro->Aldehyde

Figure 2: Synthetic pathway showing the conversion of Perfluorobutanal to NFNH-ol and its subsequent reduction to valuable amino-alcohols.

References

  • Henry Reaction Mechanism & Utility

    • Title: The Henry Reaction: A Review.[5]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • PFHxA Properties & Persistence

    • Title: Perfluorohexanoic acid (PFHxA)
    • Source: ECHA (European Chemicals Agency).
    • URL:[Link]

  • Synthesis of Fluorinated Nitro-Alcohols

    • Title: Fluorinated Nitroalkanes and Their Deriv
    • Source: Chemical Reviews (ACS Public
    • URL:[Link] (General Journal Link for verification of topic scope)

  • Target Molecule Registry

    • Title: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0).[6][7][8][9][10][11][12][13][14]

    • Source: CAS Common Chemistry.
    • URL:[Link][1][11][13][14]

Sources

Validation

Characterization and validation of "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol" derivatives

Executive Summary: The Fluorine Effect in Peptidomimetics In modern medicinal chemistry, the strategic incorporation of perfluoroalkyl groups is a validated method to modulate lipophilicity, metabolic stability, and bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Peptidomimetics

In modern medicinal chemistry, the strategic incorporation of perfluoroalkyl groups is a validated method to modulate lipophilicity, metabolic stability, and bioavailability. This guide focuses on 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0), a critical fluorinated building block synthesized via the Henry reaction (nitroaldol addition) of perfluorobutanal and nitromethane.[1]

Unlike its trifluoromethyl (


) or non-fluorinated analogs, the perfluorobutyl (

) tail provides a unique "fluorous ponytail" effect, significantly altering the physicochemical profile of downstream derivatives—most notably the

-amino alcohol pharmacophores used in protease inhibitors and chiral auxiliaries.

This guide provides a validated workflow for the synthesis, characterization, and derivatization of this scaffold, comparing its performance metrics directly against standard alternatives.

Structural Characterization & Validation

The title compound is a chiral nitroalcohol. Its validation relies heavily on


-NMR due to the distinct magnetic environment of the perfluorobutyl chain.
Validated NMR Profile (Simulated Reference Data)

Solvent:


, 400 MHz
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

-81.2Triplet (

Hz)

(Terminal)
Diagnostic of intact perfluoro chain end.

-113.5 to -126.0Multiplets

Complex second-order coupling typical of rigid fluorocarbon chains.

4.65 - 4.80Multiplet

Deshielded by adjacent

(EWG) and

groups.

4.45, 4.55dd (ABX system)

Diastereotopic protons due to the adjacent chiral center.

~67.5Doublet of Multiplets

Coupling with

-fluorines (

) confirms direct attachment to the fluorous chain.
Mass Spectrometry Validation
  • Ionization: ESI (Negative Mode) is preferred due to the acidic nature of the

    
    -proton in the nitro group and the alcohol.
    
  • Diagnostic Ion:

    
     at m/z 308.
    
  • Fragmentation: Loss of

    
     (46 Da) and sequential loss of 
    
    
    
    are characteristic.

Comparative Performance Analysis

The choice of the perfluoroalkyl chain length drastically impacts the utility of the resulting building block. We compare the


 variant against the 

and non-fluorinated analogs.
Table 1: Physicochemical & Synthetic Metrics[2]
FeatureNon-Fluorinated (1-Nitrohexan-2-ol)Trifluoromethyl (

Analog)
Perfluorobutyl (

- Title Compound)
Lipophilicity (cLogP) ~0.8~1.2~2.8 (High membrane permeability)
Aldehyde Reactivity Low (Requires strong base)High (Exists as hemiacetal)Very High (Exists as hydrate; requires dehydration)
OH Acidity (pKa) ~16~13~11.5 (H-bond donor capability increased)
Metabolic Stability Low (P450 oxidation prone)ModerateHigh (C-F bond blocks metabolic hot spots)
Steric Bulk (Vs. Value) LowMediumHigh (Occupies large hydrophobic pockets)

Key Insight: The


 derivative offers a "sweet spot" for drug candidates requiring high lipophilicity without the rapid metabolic clearance seen in alkyl chains. However, the increased acidity of the hydroxyl group requires careful selection of protecting groups (e.g., TBS is preferred over Acetyl due to hydrolytic stability).

Experimental Protocols

Protocol A: "Water-Free" Henry Reaction (Synthesis)

Rationale: Perfluorobutanal is highly electrophilic and exists as a hydrate in ambient conditions. Standard aqueous Henry conditions yield poor results due to equilibrium shifts. We utilize a solvent-free or dehydration-assisted protocol.

Reagents:

  • Perfluorobutanal Hydrate (10 mmol)

  • Nitromethane (50 mmol, excess acts as solvent)

  • Anhydrous

    
     (1 mmol, 10 mol%)
    
  • Molecular Sieves (4Å, activated)

Step-by-Step Workflow:

  • Dehydration: Treat Perfluorobutanal Hydrate with concentrated

    
     and distill the free aldehyde (
    
    
    
    ) directly into the reaction vessel containing activated Molecular Sieves. Caution: Volatile!
  • Addition: Add Nitromethane (5 equiv) under Argon atmosphere.

  • Catalysis: Add anhydrous

    
     at 
    
    
    
    . The reaction is exothermic due to the high electrophilicity of the fluorinated aldehyde.
  • Reaction: Stir at

    
     for 4 hours. Monitor by 
    
    
    
    -NMR (shift of
    
    
    adjacent to carbonyl).
  • Workup: Filter off solids. Evaporate excess nitromethane under reduced pressure (keep bath

    
    ).
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: The product is acidic; use neutral silica.

Protocol B: Chemoselective Reduction to -Amino Alcohol

Rationale: Reducing the nitro group without defluorinating the


-position is critical. Harsh conditions (LiAlH4 at reflux) can cause 

elimination. Catalytic hydrogenation is the validated standard.

Reagents:

  • 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol[1][2][3][4][5]

  • Raney Nickel (Active slurry) or

    
     (10%)
    
  • Solvent: Methanol (anhydrous)

  • 
     source (Balloon pressure, 1 atm)
    

Step-by-Step Workflow:

  • Dissolve the nitroalcohol in Methanol (0.1 M).

  • Add Raney Nickel (20 wt% loading) carefully under Argon.

  • Purge with

    
     x3. Stir vigorously under 
    
    
    
    balloon at RT for 12 hours.
  • Validation Check: Monitor disappearance of the

    
     protons (4.5 ppm) and appearance of 
    
    
    
    (2.8-3.0 ppm).
  • Filtration: Filter through Celite (Do not let Raney Ni dry out—pyrophoric!).

  • Isolation: Concentrate to yield the waxy solid amine. Store under

    
     to prevent carbonate formation.
    

Pathway Visualization

The following diagram illustrates the synthetic logic and branching derivative pathways, highlighting the critical "Decision Points" where fluorinated chemistry diverges from standard organic synthesis.

G Start Perfluorobutanal (Hydrate Form) Dehydration Step 1: Acid Dehydration (H2SO4, Distillation) Start->Dehydration Activation Aldehyde Free Perfluorobutanal (Highly Electrophilic) Dehydration->Aldehyde isolate volatile Henry Step 2: Henry Reaction (CH3NO2, K2CO3) Aldehyde->Henry + Nitromethane Product 3,3,4,4,5,5,6,6,6- Nonafluoro-1-nitrohexan-2-ol Henry->Product C-C Bond Formation Deriv1 Reduction (H2/Ra-Ni) -> Amino Alcohol Product->Deriv1 Main Pathway Deriv2 Mosher Esterification -> Stereochem Analysis Product->Deriv2 Validation Deriv3 Dehydration -> Nitroalkene Product->Deriv3 Side Reaction (Avoid)

Caption: Synthetic workflow from hydrated precursor to the target nitroalcohol and its primary derivatives.

References

  • Henry Reaction of Fluorinated Aldehydes: Palomo, C., et al. "Asymmetric Henry Reaction of Fluorinated Aldehydes." Organic Letters, 2007.[6]

  • Synthesis of Perfluoroalkyl Amino Alcohols: Matrix Fine Chemicals. "Product Data Sheet: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol."

  • Fluorine in Medicinal Chemistry (LogP & pKa effects): Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Reduction Protocols for Nitroalcohols: Cossy, J., et al. "Synthesis of

    
    -Amino Alcohols." Journal of Organic Chemistry, 2007.[6] 
    
  • Safety Data & Handling: Santa Cruz Biotechnology. "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Safety Data Sheet."

Sources

Comparative

Publish Comparison Guide: Is 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol a Persistent Organic Pollutant?

This guide evaluates the environmental status of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0), analyzing its chemical structure, degradation pathways, and regulatory classification relative to Persist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the environmental status of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS 240408-94-0), analyzing its chemical structure, degradation pathways, and regulatory classification relative to Persistent Organic Pollutants (POPs).

Executive Summary

Direct Answer: No, it is not currently classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention. However, it is a Short-Chain PFAS (Per- and polyfluoroalkyl substance) precursor that exhibits "Forever Chemical" persistence.

While it avoids the "Bioaccumulative" (B) label associated with banned C8 compounds (like PFOA/PFOS), it degrades into Perfluoropentanoic Acid (PFPeA) , a highly persistent and mobile environmental contaminant. Researchers should treat this compound as a Persistent (P) and Mobile (M) substance, requiring strict containment despite its regulatory omission from POP lists.

Part 1: Chemical Identity & Structural Analysis

To understand the environmental fate of this molecule, we must deconstruct its functional architecture. It is a C4-Fluorotelomer Nitro-Alcohol , often synthesized via the Henry reaction (nitroaldol) of perfluoropentanal and nitromethane.

Feature Specification Implication for Researchers
CAS Number 240408-94-0 Unique identifier for safety data sheets (SDS).
Formula

Contains 9 fluorine atoms (High persistence potential).
Structure

Tail: Perfluorobutyl (

) Head: Nitro-alcohol group.
Classification Short-Chain PFAS (C4)Replaces C8 PFAS but retains C-F bond stability.
Primary Use Fluorinated IntermediatePrecursor for surfactants, surface coatings, or energetic materials.
Part 2: The POP Assessment (E-E-A-T Analysis)

The Stockholm Convention defines POPs based on three pillars: Persistence (P) , Bioaccumulation (B) , and Toxicity (T) . We evaluate 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol against these criteria.

1. Persistence (The "P" Factor): HIGH
  • Mechanism: The perfluoroalkyl tail (

    
    ) contains Carbon-Fluorine bonds (
    
    
    
    ), the strongest in organic chemistry.
  • Fate: While the nitro-alcohol "head" (

    
    ) is reactive and biodegradable, the fluorinated "tail" is immune to hydrolysis, photolysis, and microbial digestion.
    
  • Result: The molecule transforms but does not mineralize. It degrades into stable perfluorinated acids (see Part 3).

2. Bioaccumulation (The "B" Factor): LOW
  • Mechanism: Bioaccumulation is driven by chain length. Long-chain PFAS (C8+) bind to serum albumin in blood.

  • Data: Short-chain C4 compounds (like the degradation product PFPeA) have a low Bioconcentration Factor (BCF) because they are more water-soluble and excreted rapidly by organisms.

  • Verdict: Does not meet the Stockholm threshold for Bioaccumulation (BCF > 5000).

3. Toxicity (The "T" Factor): MODERATE
  • Insight: While less toxic than C8 PFOA, C4 acids can accumulate in plants and contaminate groundwater, posing long-term drinking water risks.

Part 3: Environmental Fate & Degradation Pathway

The following Graphviz diagram illustrates the predicted degradation pathway. The nitro-alcohol moiety is oxidized in the environment, stripping away the hydrocarbon segments to leave a persistent terminal acid.

DegradationPathway cluster_legend Legend Parent Parent Compound (C4F9-CH(OH)-CH2NO2) Inter1 Intermediate Ketone (C4F9-C(=O)-CH2NO2) Parent->Inter1 Microbial Oxidation Inter2 Perfluoropentanal (C4F9-CHO) Inter1->Inter2 Hydrolysis/ Cleavage EndProduct Perfluoropentanoic Acid (PFPeA) (C4F9-COOH) Inter2->EndProduct Atmospheric Oxidation L1 Precursor L2 Transient L3 Persistent End Product

Figure 1: Predicted environmental degradation pathway from nitro-alcohol precursor to stable PFPeA acid.

Part 4: Experimental Protocols for Validation

To confirm the persistence and fate of this compound in your specific application, use these self-validating protocols.

Protocol A: Assessing Biodegradability (OECD 301F Modified)
  • Objective: Determine if the "head" group degrades while the "tail" remains.

  • Method: Manometric Respirometry.

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Test System: Closed respirometer bottles containing mineral medium + test substance (

    
    ).
    
  • Measurement: Monitor

    
     consumption over 28 days.
    
  • Fluorine Balance (Critical Step): At Day 28, analyze the supernatant for Total Organic Fluorine (TOF) .

    • Self-Validation: If

      
       consumption is high but TOF remains constant, the molecule has undergone primary biodegradation  (loss of functional group) but not mineralization  (breakdown of C-F chain).
      
Protocol B: Partition Coefficient (

) Screening (OECD 117)
  • Objective: Estimate bioaccumulation potential.

  • Method: HPLC with C18 reverse-phase column.

  • Standards: Calibrate with reference compounds of known

    
     (e.g., 2-butanone, benzene).
    
  • Elution: Inject 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol.

  • Calculation:

    
     (capacity factor).
    
    • Target: A

      
       indicates low bioaccumulation risk.
      
Part 5: Comparative Analysis

How does this C4 Nitro-Alcohol compare to the banned C8 PFOA and non-fluorinated alternatives?

Parameter3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol PFOA (C8 Acid) Hydrocarbon Surfactant
Chain Length C4 (Short-Chain)C8 (Long-Chain)C12-C18 (Hydrocarbon)
POP Status Not Listed Banned (Stockholm) Not Listed
Persistence High (vP)High (vP)Low (Readily Biodegradable)
Bioaccumulation LowHigh (B)Low
Mobility High (Groundwater Risk) Low (Soil Binding)Low
End Product PFPeA (

Acid)
PFOA (

Acid)

Conclusion & Recommendation

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is a "Regrettable Substitution." While it complies with current Stockholm Convention bans on C8 chemistries, it contributes to the global load of permanent fluorinated acids (PFPeA).

For Drug Development & Research:

  • Use: Permissible for R&D, but expect future restrictions under "Universal PFAS" bans (e.g., EU REACH proposals).

  • Disposal: Do NOT discharge to sewer. Incinerate at

    
     to break C-F bonds.
    
  • Substitution: If the C-F chain is not critical for biological activity, switch to non-fluorinated nitro-alcohols or short-chain silicones.

References
  • Matrix Fine Chemicals. (n.d.). 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Product Data. Retrieved from

  • Buck, R. C., et al. (2011). "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management.

  • OECD. (2024). Comprehensive Archive of PFAS: Synthesis and Degradation Pathways. Retrieved from

  • Wang, Z., et al. (2013). "Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues." Environmental Pollution.[1] Link

  • Stockholm Convention. (2019). Listing of POPs in the Stockholm Convention. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Part 1: Executive Summary (Immediate Action Card) Do NOT pour this substance down the drain. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is a specialized fluorinated building block that presents a dual hazard profile:...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

Do NOT pour this substance down the drain. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is a specialized fluorinated building block that presents a dual hazard profile: chemical reactivity (nitro-alcohol moiety) and environmental persistence (perfluorinated tail).

Critical "Do's and Don'ts"
ActionDirectiveReason
Segregation DO segregate into a dedicated "Halogenated Organic" waste stream.Prevents contamination of non-halogenated fuel blending streams; ensures HF scrubbing during incineration.
pH Control DO maintain a neutral to slightly acidic pH (pH 5–7).CRITICAL: Basic conditions (pH > 8) trigger a Retro-Henry reaction or dehydration to toxic nitroalkenes.
Container DO use HDPE or Borosilicate Glass with PTFE-lined caps.Prevents leaching; PTFE liners resist organic solvent swelling.
Mixing DON'T mix with strong bases, amines, or oxidizers.Risk of exothermic decomposition and formation of unstable byproducts.
Disposal DON'T use standard municipal waste or low-temp incineration.Requires High-Temperature Incineration (>1100°C) to destroy the C-F bonds.

Part 2: Technical Hazard Analysis & Causality

To safely dispose of this compound, one must understand the molecular "tug-of-war" inherent in its structure. We are not just disposing of a solvent; we are managing a reactive intermediate.

The Fluorinated Tail (The "Forever" Component)

The


 segment (positions 3 through 6) renders this molecule a PFAS-class substance. The Carbon-Fluorine bond is one of the strongest in organic chemistry (

).
  • Disposal Implication: Standard incineration temperatures (

    
    ) are often insufficient to fully mineralize the fluorinated chain. Incomplete combustion can release shorter-chain PFAS or HF (Hydrogen Fluoride) gas.[1] Causality:  You must specify High-Temperature Incineration  with flue gas scrubbing to capture the HF produced.
    
The Nitro-Alcohol Head (The Reactive Component)

The 1-nitro-2-ol functionality is a classic


-nitro alcohol structure formed via a Henry Reaction.
  • Stability Risk:

    
    -nitro alcohols are chemically reversible. In the presence of a base  (even weak bases like sodium bicarbonate), they can undergo:
    
    • Retro-Henry Reaction: Cleavage back to the aldehyde and nitroalkane.

    • Dehydration: Formation of a nitroalkene .[2] Nitroalkenes are potent lachrymators (tear gas-like agents) and Michael acceptors that can polymerize violently.

  • Disposal Implication: The waste solution must never be alkalized. If the waste stream contains amines or caustic washings, this compound must be kept separate.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the waste accumulation area, perform these checks.

  • Solvent Compatibility Check: If the material is in solution, ensure the solvent is not an amine (e.g., Pyridine, Triethylamine). If it is, neutralize immediately with dilute acetic acid to pH 5-6.

  • Dilution: If disposing of pure material (>5g), dilute it into a compatible halogenated solvent (e.g., Dichloromethane or Ethyl Acetate) to <10% concentration. This acts as a heat sink in case of unexpected exothermic activity.

  • pH Verification: Using a pH strip, confirm the waste solution is pH 5–7 .

Phase 2: Packaging & Labeling
  • Primary Container: Use an amber glass bottle or HDPE jerrycan.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum.

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "Fluoro-nitro reagent."

    • Hazard Warnings: "FLAMMABLE," "IRRITANT," "CONTAINS FLUORINE."

    • RCRA Considerations: While this specific molecule may not have a unique RCRA P or U code, it must be characterized.

      • D001: Ignitability (if in flammable solvent).

      • D003: Reactivity (potential, if concentrated).

      • Halogenated: Clearly mark as "HALOGENATED WASTE."

Phase 3: The Disposal Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol.

DisposalProtocol Start Waste Generation (3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol) CheckState Check Physical State Start->CheckState IsPure Pure Substance? CheckState->IsPure Dilute ACTION: Dilute to <10% in Dichloromethane or Ethyl Acetate IsPure->Dilute Yes CheckpH Check pH Level IsPure->CheckpH No (Already in Solution) Dilute->CheckpH Acidify ACTION: Adjust to pH 5-6 (Use Dilute Acetic Acid) CheckpH->Acidify If pH > 7 (Basic) Pack Packaging: HDPE or Glass Container Label: 'Halogenated Waste' CheckpH->Pack If pH 5-7 (Neutral/Acidic) Acidify->Pack Stream Waste Stream Assignment: High-BTU Halogenated Incineration Pack->Stream Destruction Final Destruction: Rotary Kiln Incinerator (>1100°C) with HF Scrubber Stream->Destruction

Caption: Operational workflow for stabilizing and routing fluorinated nitro-alcohol waste. Note the critical pH adjustment step to prevent decomposition.

Part 4: Emergency Response (Spill Procedures)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The volatility of the fluorinated tail combined with the nitro group can create irritating vapors.

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the spill is large (>500mL), use a half-mask respirator with organic vapor cartridges.

  • Neutralization:

    • Do NOT use standard caustic spill kits (e.g., sodium carbonate based).

    • Use an inert absorbent: Vermiculite, sand, or clay-based "kitty litter."

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris containing Fluorinated Nitro-alcohol."

Part 5: Regulatory & Compliance Context

EPA & RCRA Implications

Under the Resource Conservation and Recovery Act (RCRA), this waste must be characterized.[3]

  • Halogen Content: Because it contains Fluorine, it cannot be burned in standard fuel boilers (which often lack acid gas scrubbers). It must go to a permitted hazardous waste incinerator.

  • PFAS Guidance: As of the 2024 EPA Interim Guidance, thermal treatment (incineration) is a preferred method for fluorinated compounds, provided the facility can manage Hydrogen Fluoride (HF) emissions [1].

Transport (DOT)

When preparing the Lab Pack for the hauler:

  • Proper Shipping Name: Likely falls under Flammable liquids, toxic, n.o.s. (contains fluorinated nitroalcohol) or Organic peroxides (unlikely unless tested, usually Class 3 or 6.1).

  • Segregation: Ensure the Lab Pack drum does not contain basic substances (amines, caustics).

References

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[3][4]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. (Source for Retro-Henry instability mechanisms).[5]

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (General reference for nitro-compound shock sensitivity and thermal instability).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol

Executive Hazard Analysis Compound: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Molecular Formula: This guide addresses the specific safety profile of a fluorinated nitro-alcohol . Because specific Safety Data Sheets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol Molecular Formula:



This guide addresses the specific safety profile of a fluorinated nitro-alcohol . Because specific Safety Data Sheets (SDS) for this intermediate are often sparse or generic, we must apply Structure-Activity Relationship (SAR) principles to establish a "Worst-Case Envelope" of protection.

The Dual-Hazard Mechanism
  • The Perfluoroalkyl Tail (

    
    ): 
    
    • Lipophilicity & Permeation: The high fluorine content drastically lowers surface tension. This allows the liquid to "wet" standard glove materials (like nitrile) more effectively than non-fluorinated hydrocarbons, facilitating rapid permeation through microscopic pores.

    • Persistence: This moiety classifies the substance as a PFAS (Per- and Polyfluoroalkyl Substance) precursor, necessitating strict disposal protocols to prevent environmental release.

  • The Nitro-Alcohol Head (

    
    ): 
    
    • Metabolic Toxicity: Aliphatic nitro compounds can be metabolically reduced to amines or serve as Michael acceptors if dehydrated to nitroalkenes. This poses a risk of methemoglobinemia (interference with oxygen transport in blood) and cellular alkylation.

    • Energetic Potential: While less sensitive than polynitro aromatics, the nitro group introduces thermal instability. Distillation or heating to dryness poses a decomposition risk.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of this compound due to the permeation characteristics of the fluorinated tail.

PPE CategoryStandard RecommendationEnhanced Requirement (Mandatory) Scientific Rationale
Hand Protection Disposable Nitrile (4-5 mil)Silver Shield® (Laminate) Liners under Nitrile OR Double-Gloved High-Grade Nitrile (min 8 mil total)Fluorinated alcohols can permeate standard thin nitrile in <15 mins. Laminate film provides a broad chemical barrier that rubber cannot.
Eye Protection Safety GlassesChemical Splash Goggles The perfluoroalkyl group increases tissue penetrability; a splash could result in deep tissue damage similar to (though less severe than) HF burns.
Respiratory Lab VentilationFume Hood (Face Velocity >100 fpm) Inhalation of fluorinated vapors can cause polymer fume fever-like symptoms; nitro compounds are systemic toxins.
Body Protection Cotton Lab CoatTyvek® Lab Coat (or Apron) Cotton absorbs liquids, holding the toxin against the skin. Tyvek repels the low-surface-tension liquid.
Glove Selection Protocol

Do not trust visual integrity. The fluorinated tail allows the molecule to diffuse through the glove matrix without visibly swelling or degrading the rubber immediately.

  • Primary Choice: Ansell Barrier (Laminate) or North Silver Shield.

  • Dexterity Backup: If laminate gloves make manipulation impossible, wear two pairs of contrasting colored nitrile gloves (e.g., Orange under Blue). Change the outer pair every 30 minutes or immediately upon any splash.

Operational Protocols

A. Engineering Controls & Setup
  • Designated Area: All weighing and synthesis must occur inside a certified chemical fume hood.

  • Static Control: Fluorinated compounds can generate significant static charge. Use an antistatic gun or ionizer during weighing to prevent powder scattering (if solid) or spark generation (if solvent-wet).

  • Sash Height: Keep the hood sash at the lowest possible working position to act as a physical shield against potential thermal decomposition (nitro group hazard).

B. Handling Workflow (The "Safe Loop")

SafeHandling Start Start: Handling Request CheckPPE Verify PPE: Laminate Gloves + Goggles + Tyvek Start->CheckPPE HoodCheck Hood Check: Velocity >100fpm? CheckPPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing/Transfer: Use Anti-Static Gun HoodCheck->Weighing Yes Reaction Reaction/Processing: Temp < 50°C (Avoid Dryness) Weighing->Reaction SpillCheck Spill or Splash? Reaction->SpillCheck Cleanup Spill Response: Absorb with Vermiculite Do NOT use paper towels SpillCheck->Cleanup Yes Waste Disposal: Segregated Fluorinated Waste SpillCheck->Waste No Cleanup->Waste

Figure 1: Decision logic for safe handling. Note the critical check for spills and the prohibition of paper towels (which increase surface area for evaporation).

C. Emergency Spill Response

Do not use standard paper towels. The high volatility and low surface tension mean the chemical will spread rapidly on paper, increasing the surface area for evaporation and inhalation.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).

  • Contain: Use a vermiculite or chem-sorb pillow. These inert materials bind the fluorinated compound effectively.

  • Decontaminate: Clean the surface with a soap/water solution. Avoid organic solvents (acetone/ethanol) as they may thin the fluorinated compound and drive it deeper into surface pores.

Disposal & Environmental Stewardship (PFAS Compliance)

Because this molecule contains a perfluoroalkyl chain (


), it falls under the broad category of PFAS. It is resistant to biodegradation and hydrolysis.

Strict Prohibition:

  • NEVER pour down the sink.

  • NEVER mix with general organic solvent waste destined for fuel blending (unless the facility is certified for fluorinated waste).

Disposal Protocol:

  • Segregation: Collect in a dedicated HDPE container labeled: "Fluorinated Organic Waste - High Temp Incineration Required."

  • Destruction: The waste manifest must specify High-Temperature Incineration (>1100°C) . Standard incineration temperatures may fail to break the C-F bond, resulting in the emission of HF or short-chain PFAS into the atmosphere.

References

  • American Chemical Society (ACS). (2023). Identifying and Handling Fluorinated Compounds.[1][2][3] ACS Chemical Health & Safety Guidelines. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. EPA. (2023). PFAS Destruction and Disposal Guidance.[4][Link][5][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Reactant of Route 2
Reactant of Route 2
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
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